molecular formula C23H43NO9 B10819731 THP-PEG4-Pyrrolidine(N-Boc)-CH2OH

THP-PEG4-Pyrrolidine(N-Boc)-CH2OH

Cat. No.: B10819731
M. Wt: 477.6 g/mol
InChI Key: ZKEBNPQGNDNRDY-UHFFFAOYSA-N
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Description

THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a useful research compound. Its molecular formula is C23H43NO9 and its molecular weight is 477.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H43NO9

Molecular Weight

477.6 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-carboxylate

InChI

InChI=1S/C23H43NO9/c1-23(2,3)33-22(26)24-17-20(16-19(24)18-25)30-14-12-28-10-8-27-9-11-29-13-15-32-21-6-4-5-7-31-21/h19-21,25H,4-18H2,1-3H3

InChI Key

ZKEBNPQGNDNRDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)OCCOCCOCCOCCOC2CCCCO2

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to THP-PEG4-Pyrrolidine(N-Boc)-CH2OH: A Core Component in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of chemical biology, medicinal chemistry, and drug discovery, with a particular focus on targeted protein degradation.

Core Chemical Properties

This compound is a heterobifunctional molecule incorporating a pyrrolidine (B122466) ring system, a tetraethylene glycol (PEG4) linker, and protecting groups (THP and Boc) that facilitate its use in multi-step organic synthesis. Its structure is specifically designed for the assembly of PROTACs, molecules that harness the cell's natural protein disposal machinery to eliminate disease-causing proteins.

PropertyValueSource
Molecular Formula C23H43NO9[1][2]
Molecular Weight 477.59 g/mol [1][2][3]
CAS Number 2378261-80-2[1][2]
IUPAC Name tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)pyrrolidine-1-carboxylateN/A
Appearance Colorless to light yellow liquid[3]
Purity Typically >95%N/A
Storage Conditions Store at -20°C under a nitrogen atmosphere for long-term stability.[3]

Solubility and Formulation

The solubility of this compound is a critical parameter for its use in both chemical reactions and biological assays. The PEG4 chain imparts significant hydrophilicity, enhancing its solubility in a range of solvents.

Solvent SystemSolubilityNotes
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (209.38 mM)Ultrasonic assistance may be required for complete dissolution.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.23 mM)Forms a clear solution.
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.23 mM)Forms a clear solution.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.23 mM)Forms a clear solution.

Role in PROTAC Technology and Mechanism of Action

This compound serves as a linker in the synthesis of PROTACs. A PROTAC is a chimeric molecule with three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The pyrrolidine and alcohol functionalities of this compound, after appropriate deprotection, provide points of attachment for the POI ligand and the E3 ligase ligand. The PEG4 linker offers several advantages, including enhanced solubility, optimized spatial orientation of the two ligands, and improved pharmacokinetic properties of the final PROTAC molecule.

Below is a diagram illustrating the general mechanism of action of a PROTAC, which is the context in which this compound functions.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC POI Protein of Interest PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds POI_Ub Ubiquitinated POI E3_Ligase->POI Transfers Ub Ub Ubiquitin E2 E2 Enzyme E2->E3_Ligase Delivers Ub Proteasome Proteasome POI_Ub->Proteasome Recognized & Degraded Peptides Peptide Fragments Proteasome->Peptides Releases PROTAC_recycled PROTAC (Recycled) Proteasome->PROTAC_recycled Recycled

Caption: The PROTAC recruits a target protein and an E3 ligase to form a ternary complex, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

Application in Synthesis: K-Ras Degrader

This compound is a key building block for the synthesis of potent PROTACs, such as K-Ras degraders.[1][2][3] The synthesis involves a multi-step process where the linker is sequentially coupled to a K-Ras targeting ligand and an E3 ligase ligand.

Experimental Workflow for PROTAC Synthesis

While a specific, detailed, step-by-step protocol for the synthesis of a K-Ras degrader using this compound is proprietary and often found within patent literature such as WO2019195609A2, a generalized experimental workflow can be outlined.[1] The synthesis would typically involve the following key stages:

  • Deprotection: Selective removal of the Boc or THP protecting groups to unmask the reactive amine or hydroxyl functionalities.

  • Coupling Reactions: Stepwise amide bond formation or other suitable coupling chemistries to attach the K-Ras ligand and the E3 ligase ligand to the deprotected linker.

  • Purification: Purification of the final PROTAC molecule using techniques such as column chromatography and high-performance liquid chromatography (HPLC).

  • Characterization: Confirmation of the structure and purity of the synthesized PROTAC using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

PROTAC_Synthesis_Workflow Start Linker THP-PEG4-Pyrrolidine (N-Boc)-CH2OH Start->Linker Deprotection1 Selective Deprotection (e.g., Boc removal) Linker->Deprotection1 Coupling1 Couple to E3 Ligase Ligand Deprotection1->Coupling1 Intermediate1 Linker-E3 Ligase Conjugate Coupling1->Intermediate1 Deprotection2 Selective Deprotection (e.g., THP removal) Intermediate1->Deprotection2 Coupling2 Couple to POI Ligand (K-Ras) Deprotection2->Coupling2 Crude_PROTAC Crude PROTAC Coupling2->Crude_PROTAC Purification Purification (e.g., HPLC) Crude_PROTAC->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_PROTAC Pure PROTAC Characterization->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule using a bifunctional linker like this compound.

Spectral Data

Safety Information

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General laboratory safety precautions, including the use of personal protective equipment such as gloves, lab coats, and safety glasses, should be observed when handling this chemical.

Conclusion

This compound is a versatile and valuable tool in the rapidly advancing field of targeted protein degradation. Its well-defined structure, favorable solubility, and strategic placement of functional groups make it a key component in the rational design and synthesis of potent and selective PROTAC degraders. This guide provides a foundational understanding of its properties and applications, intended to support the ongoing research and development of novel therapeutics based on this innovative technology.

References

Structure Elucidation of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, a bifunctional linker molecule commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines the expected analytical data and detailed experimental protocols for its characterization using modern spectroscopic techniques.

Molecular Profile

This compound is a heterobifunctional linker molecule incorporating a tetrahydropyran (B127337) (THP) protected alcohol, a tetraethylene glycol (PEG4) spacer, a Boc-protected pyrrolidine (B122466) ring, and a primary alcohol.

Table 1: Molecular Identifiers and Properties

PropertyValue
IUPAC Name tert-butyl (2S,4R)-2-(hydroxymethyl)-4-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]pyrrolidine-1-carboxylate
CAS Number 2378261-80-2
Molecular Formula C₂₃H₄₃NO₉
Molecular Weight 477.59 g/mol
Appearance Colorless to light yellow viscous liquid

Predicted Analytical Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.60t1HO-CH-O (THP anomeric proton)
~4.10 - 3.90m2HPyrrolidine-CH, Pyrrolidine-CH-O
~3.85 - 3.45m~20HO-CH₂- (PEG and CH₂OH)
~3.40 - 3.20m2HPyrrolidine-CH₂-N
~2.20 - 1.90m2HPyrrolidine-CH₂
~1.80 - 1.45m6HTHP-CH₂
1.44s9HBoc-(CH₃)₃

Table 3: Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts

Chemical Shift (δ, ppm)Assignment
~154.5C=O (Boc)
~98.5O-CH-O (THP anomeric carbon)
~80.0C(CH₃)₃ (Boc)
~77.5Pyrrolidine-CH-O
~70.5 - 69.5O-CH₂ (PEG)
~67.0O-CH₂ (PEG)
~64.0CH₂OH
~62.0O-CH₂ (THP)
~59.0Pyrrolidine-CH-N
~54.0Pyrrolidine-CH₂-N
~38.0Pyrrolidine-CH₂
~30.5THP-CH₂
28.4C(CH₃)₃ (Boc)
~25.5THP-CH₂
~19.5THP-CH₂
Mass Spectrometry (MS)

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zObserved m/z
[M+H]⁺478.2956Expected within ± 5 ppm
[M+Na]⁺500.2775Expected within ± 5 ppm

In tandem mass spectrometry (MS/MS) experiments, characteristic fragmentation of the Boc group (loss of isobutylene, 56 Da, or the entire Boc group, 100 Da) and cleavage of the PEG chain are expected.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 5: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3450BroadO-H stretch (alcohol)
2920, 2850StrongC-H stretch (aliphatic)
~1685StrongC=O stretch (Boc carbamate)
~1100StrongC-O-C stretch (ether, PEG)

Experimental Protocols

The following are detailed protocols for the acquisition of analytical data for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and 2D correlation spectra (COSY, HSQC) to confirm the connectivity of the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 500 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to obtain optimal resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum.

    • Acquire 2D NMR spectra, including COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

  • Data Processing:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the ¹H and ¹³C spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the 2D spectra to confirm proton-proton and proton-carbon correlations.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of the molecule and study its fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Calibrate the instrument according to the manufacturer's instructions.

    • Set the ESI source to positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 100-1000).

    • For MS/MS analysis, select the [M+H]⁺ ion for collision-induced dissociation (CID) and acquire the product ion spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it with the calculated mass.

    • Analyze the fragmentation pattern to identify characteristic losses and confirm the structure.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Instrument Setup:

    • Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Apply a small drop of the neat liquid this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • The acquired spectrum will be automatically ratioed against the background.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizations

The following diagrams illustrate the logical workflow for structure elucidation and the confirmed molecular structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis MS->Data_Analysis FTIR->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Figure 1. Experimental workflow for structure elucidation.

Figure 2. Simplified structure of the target molecule.

This guide provides a framework for the comprehensive structural elucidation of this compound. The combination of NMR, MS, and FTIR spectroscopy allows for unambiguous confirmation of its molecular structure, which is essential for its application in the synthesis of well-defined PROTACs and other drug development endeavors.

Synthesis Pathway of a Key PROTAC Linker: A Technical Guide to THP-PEG4-Pyrrolidine(N-Boc)-CH2OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the synthesis pathway for THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, a bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is critical for its efficacy, connecting the target protein-binding ligand to the E3 ligase-recruiting ligand. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound (CAS No. 2378261-80-2) is a hetero-bifunctional linker that incorporates a tetraethylene glycol (PEG4) spacer to enhance solubility and optimize the spatial orientation of the PROTAC molecule.[1][2][][4] One terminus of the linker is a pyrrolidine (B122466) scaffold containing a Boc-protected amine and a primary alcohol, providing a versatile handle for further chemical modification. The other end features a tetrahydropyran (B127337) (THP) protected alcohol, ensuring selective reactivity during the synthesis of the final PROTAC molecule. This linker has been utilized in the synthesis of potent degraders, such as those targeting K-Ras.[5][6][7]

Retrosynthetic Analysis

The synthesis of this compound can be approached through a convergent strategy, connecting two key building blocks: a protected pyrrolidine derivative and an activated PEG4 linker. The logical disconnection point is the ether linkage between the PEG chain and the pyrrolidine ring, suggesting a Williamson ether synthesis as the key bond-forming reaction.

G Target This compound Disconnection Williamson Ether Synthesis Target->Disconnection Fragment1 tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (Pyrrolidine Core) Disconnection->Fragment1 Fragment2 Activated THP-PEG4 Linker (e.g., THP-PEG4-OTs) Disconnection->Fragment2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway

The proposed synthesis of this compound is a two-step process starting from commercially available materials.

Step 1: Activation of the PEG4 Linker

The first step involves the activation of the terminal hydroxyl group of THP-PEG4-OH to create a good leaving group for the subsequent nucleophilic substitution. This is commonly achieved by tosylation.

G Reactant1 THP-PEG4-OH Reagent1 p-Toluenesulfonyl chloride (TsCl) Pyridine (B92270) Reactant1->Reagent1 Activation Product1 THP-PEG4-OTs Reagent1->Product1

Caption: Activation of the THP-PEG4-OH linker.

Step 2: Williamson Ether Synthesis

The activated PEG4 linker, THP-PEG4-OTs, is then coupled with the pyrrolidine building block, tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate, via a Williamson ether synthesis. The hydroxyl group of the pyrrolidine derivative is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile, displacing the tosylate group on the PEG linker.

G Reactant2 tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate Reagent2 Strong Base (e.g., NaH) Inert Solvent (e.g., THF) Reactant2->Reagent2 Deprotonation Reactant3 THP-PEG4-OTs Product2 This compound Reactant3->Product2 Reagent2->Product2 Coupling

Caption: Williamson ether synthesis to form the final product.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available in peer-reviewed literature, the following general procedures for the key reactions can be adapted.

General Procedure for Tosylation of THP-PEG4-OH:

To a solution of THP-PEG4-OH (1.0 eq.) in anhydrous pyridine or dichloromethane (B109758) at 0 °C is slowly added p-toluenesulfonyl chloride (1.1-1.5 eq.). The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford THP-PEG4-OTs.

General Procedure for Williamson Ether Synthesis:

To a solution of tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) at 0 °C is added a strong base, such as sodium hydride (NaH, 1.1-1.5 eq.), portion-wise. The mixture is stirred at 0 °C for 30-60 minutes to allow for the formation of the alkoxide. A solution of THP-PEG4-OTs (1.0-1.2 eq.) in the same anhydrous solvent is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-48 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is carefully quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography to yield the final product, this compound.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
THP-PEG4-OH[8]C13H26O6278.34Colorless to light yellow liquid
tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate[9][10]C10H19NO4217.26Solid
This compound [6][11][12][13]C23H43NO9477.60Colorless to light yellow liquid

Conclusion

The synthesis of this compound is a strategic process that relies on well-established organic reactions. This guide provides a foundational understanding of the synthetic pathway and general experimental procedures. Researchers can utilize this information to develop detailed, optimized protocols for the in-house synthesis of this critical PROTAC linker, thereby facilitating the advancement of targeted protein degradation as a therapeutic modality. Further investigation into specific reaction conditions and the publication of detailed characterization data would be of significant benefit to the scientific community.

References

Role of the THP protecting group in alcohol protection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Tetrahydropyranyl (THP) Protecting Group in Alcohol Protection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tetrahydropyranyl (THP) group, a widely utilized protecting group for alcohols in organic synthesis. This document details the core principles of THP protection and deprotection, including mechanistic insights, stability profiles, and detailed experimental protocols. Quantitative data from various studies are summarized in structured tables to facilitate comparison, and key processes are visualized using diagrams to enhance understanding.

Introduction

The selective protection and deprotection of hydroxyl groups is a critical aspect of multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development. The tetrahydropyranyl (THP) ether is a popular choice for alcohol protection due to its ease of introduction, general stability under a range of non-acidic conditions, and straightforward removal.[1][2]

THP ethers are formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[3] This reaction converts the alcohol into an acetal, rendering it inert to many common reagents.[2] The THP group is particularly valued for its stability in the presence of strong bases, organometallic reagents (like Grignard and organolithium reagents), hydrides, and various oxidizing and reducing agents.[1][4] However, a notable drawback is the introduction of a new stereocenter at the anomeric carbon, which can lead to the formation of diastereomers if the alcohol is chiral, potentially complicating purification and spectral analysis.[4][5]

Mechanism of Action

The mechanisms for both the protection of an alcohol as a THP ether and its subsequent deprotection are acid-catalyzed processes involving key carbocation intermediates.

Protection of Alcohols

The formation of a THP ether proceeds via the acid-catalyzed addition of an alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP).

THP_Protection_Mechanism cluster_step1 Step 1: Protonation of DHP cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation DHP DHP Carbocation Oxocarbenium Ion (Resonance Stabilized) DHP->Carbocation + H+ H_plus H+ ROH_img Alcohol R-OH Protonated_Ether Protonated THP Ether Alcohol->Protonated_Ether Nucleophilic attack THP_Ether_img Carbocation2 Oxocarbenium Ion Carbocation2->Protonated_Ether Protonated_Ether2 Protonated THP Ether THP_Ether THP Ether (R-OTHP) Protonated_Ether2->THP_Ether - H+ H_plus_out H+ DHP_img

Mechanism of THP Protection of an Alcohol.
Deprotection of THP Ethers

The removal of the THP group is essentially the reverse of the protection mechanism, relying on acid-catalyzed hydrolysis of the acetal.

THP_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Reaction with Water cluster_step4 Step 4: Tautomerization THP_Ether THP Ether (R-OTHP) Protonated_Ether Protonated THP Ether THP_Ether->Protonated_Ether + H+ H_plus H+ Carbocation Oxocarbenium Ion ROH_img Protonated_Ether2 Protonated THP Ether Protonated_Ether2->Carbocation Alcohol R-OH Protonated_Ether2->Alcohol Water_img Carbocation2 Oxocarbenium Ion Hemiacetal Hemiacetal Carbocation2->Hemiacetal + H2O Water H2O Hydroxyaldehyde_img Hemiacetal2 Hemiacetal Hydroxyaldehyde 5-Hydroxypentanal Hemiacetal2->Hydroxyaldehyde Tautomerization THP_Ether_img

Mechanism of THP Deprotection.

Stability of THP Ethers

The stability of the THP ether linkage is highly dependent on the pH of the medium. This differential stability is the cornerstone of its utility as a protecting group.

ConditionReagent/MediumStabilityReference
Acidic Aqueous acids (e.g., HCl, H₂SO₄), Lewis acids (e.g., ZnCl₂), mild acids (e.g., PPTS, TsOH)Labile[3][6]
Neutral Water, neutral saltsGenerally stable, but can be cleaved under specific conditions (e.g., LiCl/H₂O in DMSO at 90 °C)[6]
Basic Strong bases (e.g., NaOH, KOH, t-BuOK), organometallic reagents (e.g., Grignard, organolithiums), amines (e.g., NEt₃, pyridine)Stable[1][4]
Reductive Catalytic hydrogenation (e.g., H₂/Pd), metal hydrides (e.g., LiAlH₄, NaBH₄)Stable[1][4]
Oxidative Many common oxidizing agentsStable[1]

Experimental Protocols

The following sections provide detailed methodologies for the protection of alcohols as THP ethers and their subsequent deprotection.

Protection of Alcohols

A variety of acid catalysts can be employed for the tetrahydropyranylation of alcohols. The choice of catalyst and reaction conditions can be tailored to the specific substrate and desired selectivity.

This is a widely used mild method for the protection of alcohols.

  • To a solution of the alcohol (1.0 equiv) in dichloromethane (B109758) (CH₂Cl₂) is added 3,4-dihydro-2H-pyran (1.2-1.5 equiv).

  • A catalytic amount of pyridinium (B92312) p-toluenesulfonate (PPTS) (0.05-0.1 equiv) is added to the mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.[6]

EntryAlcoholCatalyst (mol%)SolventTime (h)Yield (%)Reference
1Benzyl alcoholNH₄HSO₄@SiO₂ (3)CPME4>99[7]
24-Methoxybenzyl alcoholNH₄HSO₄@SiO₂ (3)CPME4>99[7]
31-OctanolNH₄HSO₄@SiO₂ (3)CPME4>99[7]
4CyclohexanolNH₄HSO₄@SiO₂ (3)CPME4>99[7]
5GeraniolNH₄HSO₄@SiO₂ (3)CPME491[7]
6Benzyl alcoholPyridinium chloride (2)Solvent-free0.1798[8]
71-HeptanolPyridinium chloride (2)Solvent-free0.3395[8]
82-PropanolPyridinium chloride (2)Solvent-free0.592[8]
Deprotection of THP Ethers

The cleavage of THP ethers is typically achieved under acidic conditions. The strength of the acid and the reaction conditions can be modulated to achieve selective deprotection in the presence of other acid-sensitive groups.

This method employs a mild acidic workup for the removal of the THP group.

  • The THP-protected alcohol is dissolved in a mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water (e.g., in a 3:1:1 ratio).

  • The solution is stirred at room temperature or gently heated (e.g., 40-50 °C) and the reaction progress is monitored by TLC.

  • Once the reaction is complete, the mixture is carefully neutralized with a base such as saturated aqueous sodium bicarbonate.

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo.

  • The resulting alcohol can be purified by column chromatography if needed.[9]

This protocol offers a mild and neutral alternative for the deprotection of THP ethers.[6]

  • A mixture of the THP ether (1.0 equiv), lithium chloride (LiCl) (5.0 equiv), and water (H₂O) (10.0 equiv) in dimethyl sulfoxide (B87167) (DMSO) is prepared.

  • The mixture is heated to 90 °C under a nitrogen atmosphere for several hours (typically 6 h).

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude alcohol is then purified by column chromatography.[6]

EntrySubstrateReagent/CatalystSolventTime (h)Yield (%)Reference
11-Octyl THP etherLiCl/H₂ODMSO692[6]
2Cinnamyl THP etherLiCl/H₂ODMSO694[6]
34-Phenyl-2-butyl THP etherLiCl/H₂ODMSO690[6]
43-Phenyl-1-propyl THP etherLiCl/H₂ODMSO695[6]
5Benzyl THP etherIron(III) tosylate (2 mol%)CH₃OH0.598[10]
64-Chlorobenzyl THP etherIron(III) tosylate (2 mol%)CH₃OH0.597[10]
7Cyclohexyl THP etherIron(III) tosylate (2 mol%)CH₃OH195[10]
8Menthyl THP etherIron(III) tosylate (2 mol%)CH₃OH1.594[10]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the protection of an alcohol with a THP group, followed by a subsequent reaction and deprotection.

Experimental_Workflow Start Start with Alcohol (R-OH) Protection Protection: - Add DHP and acid catalyst (e.g., PPTS) - Stir at room temperature - Workup and purification Start->Protection Protected_Alcohol THP-Protected Alcohol (R-OTHP) Protection->Protected_Alcohol Reaction Perform Desired Reaction: - Grignard reaction, oxidation, etc. - The THP group is inert Protected_Alcohol->Reaction Intermediate Intermediate Product Reaction->Intermediate Deprotection Deprotection: - Add aqueous acid (e.g., AcOH/H₂O/THF) - Stir, possibly with gentle heating - Workup and purification Intermediate->Deprotection Final_Product Final Product with Deprotected Alcohol Deprotection->Final_Product

A typical workflow involving THP protection and deprotection.

Conclusion

The tetrahydropyranyl group remains a valuable tool in the arsenal (B13267) of synthetic chemists for the protection of alcohols. Its ease of formation, stability under a wide range of common synthetic conditions, and facile cleavage under acidic conditions make it a versatile choice for complex molecule synthesis. While the introduction of a new stereocenter requires consideration, the benefits of using the THP group often outweigh this drawback. The selection of appropriate protection and deprotection protocols, as outlined in this guide, is crucial for the successful application of this protecting group in research and development.

References

The Strategic Imperative of the PEG4 Linker in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[3] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, with the tetra-ethylene glycol (PEG4) linker being a particularly prevalent and versatile choice.[4][5][6][7] This in-depth technical guide elucidates the multifaceted role of the PEG4 linker in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[2][8] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[2][9]

Enhancing Solubility and Physicochemical Properties

The incorporation of a PEG4 linker can significantly improve the aqueous solubility of a PROTAC molecule.[10][11][12] This is a critical parameter for ensuring that the compound remains in solution in physiological environments, a prerequisite for effective target engagement and subsequent degradation. The ether oxygens in the PEG chain can form hydrogen bonds with water, contributing to a more favorable solvation profile.[]

Modulating Cell Permeability

The relationship between PEGylation and cell permeability is nuanced. While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[14][15] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[2][16] This folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[2][16] However, excessive PEGylation can also lead to decreased cellular uptake.[2] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system, with PEG4 often representing a favorable balance.

The Critical Role of Linker Length in Ternary Complex Formation and Degradation

The length of the PEG linker is a paramount parameter that directly influences the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[2][17]

  • Too short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a productive ternary complex.[2][14]

  • Too long: Conversely, an excessively long linker may result in an unstable or unproductive ternary complex, where the necessary proximity and orientation for efficient ubiquitin transfer are not achieved.[2][14] This can also lead to an increased "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.[2][18]

The optimal linker length is therefore a critical determinant of a PROTAC's degradation efficiency, often characterized by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[19] Systematic variation of the PEG linker length, including the use of a PEG4 linker, is a common strategy to identify the optimal configuration for a given POI and E3 ligase pair.[2]

Quantitative Impact of a PEG4 Linker on PROTAC Performance

The following tables summarize quantitative data from various studies, illustrating the impact of a PEG4 linker on the physicochemical properties and biological activity of PROTACs.

Table 1: Physicochemical Properties of PROTACs with a PEG4 Linker

PROTACTargetE3 LigaseLinkerMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBA
PROTAC A SMARCA2VHLPEG4 919.02.8193.0414
PROTAC B BRD4CRBNAlkyl-PEG850.53.5180.0312
PROTAC C EGFRVHLAlkyl780.94.2150.0210

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[2]

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs

PROTACLinkerDC50 (nM)Dmax (%)Permeability (10⁻⁶ cm/s)
Compound 1 PEG350851.5
Compound 2 PEG4 10>952.5
Compound 3 PEG525902.0

This table illustrates that for this particular PROTAC series, the PEG4 linker provided the optimal balance of properties, leading to the highest degradation potency and permeability.

Experimental Protocols

Detailed methodologies for key experiments in PROTAC development are provided below.

PROTAC Synthesis with a PEG4 Linker (Click Chemistry Example)

This protocol describes a common method for synthesizing a PROTAC using a PEG4 linker via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Materials:

  • E3 ligase ligand functionalized with an azide (B81097) or alkyne

  • POI ligand functionalized with a complementary alkyne or azide

  • HOOC-PEG4-N3 or other bifunctional PEG4 linker[2]

  • Coupling reagents (e.g., HATU, DIPEA)

  • Copper(I) catalyst (e.g., CuSO4, sodium ascorbate)

  • Solvents (e.g., DMF, t-BuOH/H2O)

  • LC-MS for reaction monitoring

  • Preparative HPLC for purification

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG linker (e.g., HOOC-PEG4-N3) in an appropriate solvent like DMF.[2]

    • Add coupling reagents such as HATU and DIPEA.[2]

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction (Click Chemistry):

    • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the POI ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).[2]

    • Add the copper(I) catalyst system (e.g., CuSO4 and sodium ascorbate).

    • Stir the reaction at room temperature until completion, as monitored by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps for treating cells with a PROTAC and performing a Western blot to quantify the degradation of the target protein.[20][21]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC compound in cell culture medium.

    • Treat the cells with the PROTAC dilutions or vehicle control for a desired time period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[20]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[20]

    • Determine the protein concentration of each sample using a BCA assay.[20]

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.[20]

    • Block the membrane and incubate with primary antibodies overnight at 4°C.[20]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.[20]

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.[20]

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation versus the PROTAC concentration to determine the DC50 and Dmax.[20]

Ternary Complex Formation Assay (TR-FRET)

This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.[2]

Materials:

  • Recombinant tagged POI (e.g., His-tagged)

  • Recombinant tagged E3 ligase (e.g., GST-tagged)

  • Fluorescently labeled antibodies or binding partners for the tags (e.g., anti-His-Tb, anti-GST-d2)

  • PROTAC compound

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Assay Setup:

    • In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.[2]

  • Incubation:

    • Incubate the plate at room temperature for a defined period to allow for complex formation.[2]

  • Measurement:

    • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor signal / donor signal). An increase in the TR-FRET ratio indicates the formation of the ternary complex.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC-mediated ubiquitination of the target protein.

Materials:

  • Recombinant POI

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme

  • Recombinant E3 ligase complex

  • Ubiquitin

  • ATP

  • PROTAC compound

  • Reaction buffer

  • Anti-ubiquitin antibody for Western blotting

Procedure:

  • Reaction Setup:

    • In a microfuge tube, combine the POI, E1, E2, E3 ligase, ubiquitin, and ATP in the reaction buffer.

    • Add the PROTAC compound or vehicle control.

  • Incubation:

    • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Detection:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Analyze the reaction products by Western blotting using an antibody that recognizes the POI to observe higher molecular weight bands corresponding to ubiquitinated protein. Alternatively, an anti-ubiquitin antibody can be used.[22]

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (PEG4 Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_vivo In Vivo & Preclinical Target_Selection Target & E3 Ligase Selection Ligand_Design Ligand Design & Optimization Target_Selection->Ligand_Design Linker_Selection Linker Selection (e.g., PEG4) Ligand_Design->Linker_Selection PROTAC_Synthesis PROTAC Synthesis Linker_Selection->PROTAC_Synthesis Biochemical_Assays Biochemical Assays (Binding, Ternary Complex) PROTAC_Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation, Viability) Biochemical_Assays->Cellular_Assays Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization PK_PD Pharmacokinetics & Pharmacodynamics Efficacy_Models In Vivo Efficacy Models PK_PD->Efficacy_Models Tox Toxicology Studies Efficacy_Models->Tox Lead_Optimization->PROTAC_Synthesis Iterative Design Lead_Optimization->PK_PD

References

The Synthetic Versatility of N-Boc Protected Pyrrolidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[1][2] Its stereochemistry often plays a crucial role in biological activity, making the development of stereoselective synthetic methods for substituted pyrrolidines a key focus in drug discovery.[3] The use of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen has become a cornerstone of modern synthetic strategies, enabling a wide range of selective functionalizations. This technical guide provides an in-depth overview of the synthesis and application of N-Boc protected pyrrolidine derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key synthetic workflows.

Core Synthetic Strategies and Applications

N-Boc-pyrrolidine serves as a versatile starting material for the synthesis of a diverse array of substituted derivatives.[4][5] Key applications include its use in the preparation of 2-aryl-N-Boc-pyrrolidines, scalemic 2-pyrrolidinylcuprates, and 2-alkenyl-N-Boc-pyrrolidines.[4] These derivatives are crucial intermediates in the synthesis of various biologically active molecules, including kinase inhibitors, antiviral agents, and neuraminidase inhibitors.[6][7][8]

Enantioselective α-Functionalization

A significant advancement in the synthesis of chiral pyrrolidine derivatives has been the development of enantioselective deprotonation of N-Boc-pyrrolidine. This method, often mediated by a chiral ligand such as (-)-sparteine (B7772259) or a (+)-sparteine surrogate, generates a configurationally stable 2-pyrrolidinolithium species.[9][10][11] This intermediate can then be trapped with various electrophiles to yield enantioenriched 2-substituted pyrrolidines.

A powerful extension of this methodology is the palladium-catalyzed α-arylation of N-Boc-pyrrolidine.[9][12][13] This process involves the enantioselective deprotonation followed by transmetalation with a zinc salt to form a stereochemically rigid 2-pyrrolidinozinc reagent. Subsequent Negishi coupling with a range of aryl halides affords 2-aryl-N-Boc-pyrrolidines with high enantioselectivity.[9][12]

Synthesis of Hydroxylated Pyrrolidines

Chiral N-Boc-3-hydroxypyrrolidine is another critical building block in medicinal chemistry.[14] One synthetic approach involves a multi-step, one-pot process starting from epichlorohydrin (B41342). This method proceeds through the formation of 4-chloro-3-hydroxy-butyronitrile, followed by reduction and cyclization to yield 3-hydroxypyrrolidine, which is then protected with a Boc group. This process can achieve high overall yields and purity.[14]

Alternatively, a one-pot photoenzymatic route can be employed to synthesize N-Boc-3-hydroxypyrrolidines. This method combines a photochemical oxyfunctionalization of pyrrolidine to generate 3-pyrrolidinone, an in-situ N-protection step, and a stereoselective biocatalytic carbonyl reduction to furnish the chiral product with high conversion and excellent enantiomeric excess.[15]

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic transformations involving N-Boc protected pyrrolidine derivatives, providing a comparative overview of different methodologies.

ReactionStarting MaterialReagents and ConditionsProductYield (%)Enantiomeric Ratio (er) / Enantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
Enantioselective α-ArylationN-Boc-pyrrolidine1. s-BuLi, (+)-sparteine, MTBE, -78 °C; 2. ZnCl₂, THF; 3. Aryl bromide, Pd(OAc)₂, t-Bu₃P·HBF₄(S)-tert-Butyl 2-arylpyrrolidine-1-carboxylate67-6898.8% eeN/A[1]
Enantioselective Lithiation/SubstitutionN-Boc-pyrrolidines-BuLi, (-)-cytisine-derived diamine2-substituted N-Boc-pyrrolidine-95:5 erN/A[16]
Photoenzymatic HydroxylationPyrrolidine1. Photo-oxygenation (MeCN/H₂O); 2. Boc₂O; 3. Keto reductase (KRED)N-Boc-3-hydroxypyrrolidineup to 90>99% eeN/A[15]
One-Pot Synthesis of N-Boc-3-hydroxypyrrolidineEpichlorohydrin1. NaCN, H₂SO₄; 2. NaBH₄, BF₃·OEt₂; 3. Na₂CO₃; 4. Boc₂O1-N-Boc-3-hydroxypyrrolidine85-89N/A (racemic)N/A[14]
Diastereoselective Aziridine Ring ExpansionCinnamylaziridineN-Bromosuccinimide (NBS), p-nosyl amideFunctionalized pyrrolidineup to 85N/A>20:1
Asymmetric C–H FunctionalizationN-Boc-2,5-dihydropyrroleAryldiazoacetate, Rh₂(S-PTAD)₄α-functionalized N-Boc-2,5-dihydropyrroleup to 8797% ee>20:1[17][18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Enantioselective Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine[1]

Synthesis of (S)-tert-Butyl 2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate

  • An oven-dried 500 mL three-necked round-bottomed flask is equipped with a temperature probe, a magnetic stir bar, and a rubber septum, and is purged with nitrogen.

  • Methyl tert-butyl ether (MTBE, 120 mL), N-Boc-pyrrolidine (10.0 g, 58.4 mmol), and (+)-sparteine (13.7 g, 58.4 mmol) are added to the flask.

  • The solution is cooled to between -70 °C and -78 °C using a dry ice/acetone bath.

  • A 1.4 M solution of sec-butyllithium (B1581126) in cyclohexane (B81311) (45.2 mL, 63.3 mmol) is added dropwise over 30 minutes, maintaining the internal temperature below -65 °C. The resulting orange-red solution is aged at -65 °C to -78 °C for 3 hours.

  • A 0.7 M solution of ZnCl₂ in THF (97.3 mL, 68.1 mmol) is then added dropwise over 60 minutes, keeping the internal temperature below -65 °C.

  • The cooling bath is removed, and the reaction is allowed to warm to room temperature and stirred for an additional 45 minutes.

  • In a separate flask, palladium(II) acetate (B1210297) (218 mg, 0.97 mmol) and tri-tert-butylphosphonium tetrafluoroborate (B81430) (338 mg, 1.16 mmol) are dissolved in THF (20 mL).

  • Methyl 4-bromobenzoate (B14158574) (10.5 g, 48.7 mmol) is added to the catalyst mixture.

  • The solution of the organozinc reagent is then transferred to the flask containing the catalyst and aryl bromide via cannula.

  • The reaction is heated to 30-33 °C and stirred for 3-4 hours or until completion as monitored by HPLC.

  • The reaction is quenched by the addition of 10% aqueous ammonium (B1175870) hydroxide (B78521) (100 mL).

  • The layers are separated, and the aqueous layer is extracted with MTBE. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.

  • The crude product is purified by crystallization to afford the title compound as a white crystalline solid.

Protocol 2: One-Pot Synthesis of 1-N-Boc-3-hydroxypyrrolidine[14]

Synthesis of 1-N-Boc-3-hydroxypyrrolidine from Epichlorohydrin

  • To a flask containing water, add sodium cyanide. Cool the mixture to 0-10 °C.

  • Slowly add a 20% aqueous solution of sulfuric acid. Adjust the pH of the reaction solution with sodium carbonate and dilute sulfuric acid.

  • Add epichlorohydrin dropwise while maintaining the temperature.

  • After the reaction is complete, the resulting 4-chloro-3-hydroxy-butyronitrile is carried forward without isolation.

  • In a separate flask, prepare a solution of sodium borohydride (B1222165) in an appropriate solvent.

  • Add boron trifluoride etherate to the sodium borohydride solution to generate borane (B79455).

  • The solution of 4-chloro-3-hydroxy-butyronitrile is then added to the borane solution for reduction.

  • After the reduction is complete, the reaction mixture is treated with a weak base such as sodium carbonate to induce cyclization to 3-hydroxypyrrolidine.

  • The temperature is then lowered, and a solution of di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent (e.g., tetrahydrofuran) is added dropwise.

  • The reaction is stirred for several hours.

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., chloroform).

  • The combined organic layers are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • The crude product is purified by crystallization from a solvent such as petroleum ether to yield 1-N-Boc-3-hydroxypyrrolidine.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic strategies for preparing functionalized N-Boc-pyrrolidine derivatives.

enantioselective_arylation start N-Boc-pyrrolidine deprotonation Enantioselective Deprotonation start->deprotonation s-BuLi, (+)-sparteine lithio_intermediate (R)-2-Lithio-N-Boc-pyrrolidine deprotonation->lithio_intermediate transmetalation Transmetalation lithio_intermediate->transmetalation ZnCl₂ zinc_reagent 2-Pyrrolidinozinc Reagent transmetalation->zinc_reagent coupling Negishi Coupling zinc_reagent->coupling Ar-Br, Pd(0) catalyst product Enantioenriched 2-Aryl-N-Boc-pyrrolidine coupling->product

Caption: Enantioselective α-arylation workflow.

photoenzymatic_hydroxylation start Pyrrolidine photooxy Photochemical Oxyfunctionalization start->photooxy hν, O₂ pyrrolidinone 3-Pyrrolidinone photooxy->pyrrolidinone protection N-Boc Protection pyrrolidinone->protection Boc₂O boc_pyrrolidinone N-Boc-3-pyrrolidinone protection->boc_pyrrolidinone reduction Stereoselective Biocatalytic Reduction boc_pyrrolidinone->reduction Keto Reductase (KRED) product Chiral N-Boc-3-hydroxypyrrolidine reduction->product

Caption: Photoenzymatic hydroxylation workflow.

Conclusion

The N-Boc protecting group is an indispensable tool in the synthesis of complex and stereochemically defined pyrrolidine derivatives. The methodologies outlined in this guide, from enantioselective C-H functionalization to efficient one-pot syntheses of key building blocks, highlight the power and versatility of this approach. For researchers in drug discovery and development, a thorough understanding of these synthetic strategies is crucial for the design and synthesis of next-generation therapeutics. The continued development of novel catalytic systems and synthetic routes will undoubtedly expand the synthetic chemist's toolbox and accelerate the discovery of new medicines.

References

The Lynchpin of Targeted Protein Degradation: A Technical Guide to THP-PEG4-Pyrrolidine(N-Boc)-CH2OH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties. This technical guide provides an in-depth exploration of a specific polyethylene (B3416737) glycol (PEG)-based linker, THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, and its application in the synthesis of potent PROTACs.

Introduction to this compound

This compound is a PEG-based PROTAC linker that has been utilized in the synthesis of targeted protein degraders.[1][2][3][4] The structure features a tetraethylene glycol (PEG4) chain, which imparts hydrophilicity and flexibility to the PROTAC molecule. One terminus of the linker is a pyrrolidine (B122466) ring with a Boc-protected amine and a primary alcohol, while the other end is protected with a tetrahydropyranyl (THP) group. This arrangement of functional groups allows for sequential and controlled conjugation to a protein of interest (POI) ligand and an E3 ligase ligand.

Chemical and Physical Properties:

PropertyValue
CAS Number 2378261-80-2[5][6]
Molecular Formula C23H43NO9[5][7]
Molecular Weight 477.60 g/mol [5]
Appearance To be determined[5]
Purity >98% (typical)[5]
Solubility Soluble in DMSO[8]
Storage -20°C for long-term storage[3][5]

Role in PROTAC Synthesis: The K-Ras Degrader Case Study

This compound has been identified as a linker for the synthesis of PROTAC K-Ras Degrader-1.[1][2][3][4] K-Ras, a frequently mutated oncogene, has historically been a challenging target for small molecule inhibitors.[2] PROTACs offer a promising alternative by targeting K-Ras for degradation. The K-Ras degrader based on this linker has demonstrated significant degradation efficacy of ≥70% in SW1573 cells.[1]

The general principle of PROTAC action is illustrated in the signaling pathway diagram below.

PROTAC_Mechanism PROTAC Mechanism of Action POI Protein of Interest (e.g., K-Ras) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

A diagram illustrating the PROTAC-mediated protein degradation pathway.

Experimental Protocols

While the precise, step-by-step synthesis of PROTAC K-Ras Degrader-1 using this compound is proprietary, a general experimental workflow for the synthesis and evaluation of a similar PROTAC is provided below. This is a representative protocol based on common methodologies for PEG-ylated PROTACs.[9][10]

General Synthesis of a PROTAC Using a Hydroxylated PEG Linker

This protocol outlines a two-step coupling process to conjugate a protein of interest (POI) ligand and an E3 ligase ligand to a bifunctional PEG linker.

Materials:

  • POI ligand with a suitable functional group (e.g., a carboxylic acid).

  • E3 ligase ligand with a suitable functional group (e.g., an amine).

  • This compound (or a similar hydroxyl-PEG-acid linker).

  • Coupling reagents (e.g., HATU, HOBt, EDC).

  • Bases (e.g., DIPEA, TEA).

  • Anhydrous solvents (e.g., DMF, DCM).

  • Reagents for deprotection (e.g., TFA for Boc removal, mild acid for THP removal).

  • Purification supplies (e.g., silica (B1680970) gel for column chromatography, HPLC system).

Step 1: Coupling of POI Ligand to the Linker

  • Dissolve the POI ligand (with a carboxylic acid) and the hydroxylated PEG linker in anhydrous DMF.

  • Add coupling reagents such as HATU and a base like DIPEA.

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Purify the resulting POI-linker intermediate by flash column chromatography or preparative HPLC.

Step 2: Deprotection and Coupling of E3 Ligase Ligand

  • Selectively deprotect the appropriate functional group on the POI-linker intermediate. For example, if using a linker with a Boc-protected amine, treat with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

  • Neutralize the reaction mixture and purify the deprotected intermediate.

  • Dissolve the deprotected POI-linker intermediate and the E3 ligase ligand (with a carboxylic acid) in anhydrous DMF.

  • Add coupling reagents (e.g., HATU, DIPEA) and stir at room temperature.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule by preparative HPLC.

Characterization:

  • Confirm the structure and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow POI_Ligand POI Ligand (with handle) Intermediate1 POI-Linker Intermediate POI_Ligand->Intermediate1 Coupling Linker THP-PEG4-Pyrrolidine (N-Boc)-CH2OH Linker->Intermediate1 E3_Ligand E3 Ligase Ligand (with handle) Final_PROTAC Final PROTAC Molecule E3_Ligand->Final_PROTAC Purification1 Purification (e.g., HPLC) Intermediate1->Purification1 Purification2 Purification (e.g., HPLC) Final_PROTAC->Purification2 Deprotection Deprotection Purification1->Deprotection Intermediate2 Deprotected POI-Linker Deprotection->Intermediate2 Intermediate2->Final_PROTAC Coupling Characterization Characterization (NMR, MS) Purification2->Characterization KRAS_Signaling_Pathway Simplified K-Ras Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 KRAS_GDP K-Ras-GDP (Inactive) KRAS_GTP K-Ras-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K RalGDS RalGDS KRAS_GTP->RalGDS SOS SOS1 SOS->KRAS_GDP GEF activity GRB2->SOS MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth Cell_Cycle_Progression Cell_Cycle_Progression Gene_Expression->Cell_Cycle_Progression

References

The Architects of Cellular Demolition: A Technical Guide to Bifunctional Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bifunctional degraders, most notably Proteolysis Targeting Chimeras (PROTACs), represents a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block the function of a target protein, these novel molecules act as "cellular architects of demolition," coopting the cell's own machinery to selectively eliminate disease-causing proteins. This in-depth technical guide provides a comprehensive overview of the core components of bifunctional degraders, their mechanism of action, and the key experimental methodologies used to characterize their efficacy.

Core Components: The Tripartite Structure of a Bifunctional Degrader

Bifunctional degraders are heterobifunctional molecules composed of three distinct chemical entities covalently linked together: a target-binding ligand (or "warhead"), an E3 ubiquitin ligase-binding ligand (or "anchor"), and a chemical linker that connects the two.[1][2][3] This modular design allows for a high degree of tunability in targeting specific proteins for degradation.

  • Target-Binding Ligand (Warhead): This component is responsible for recognizing and binding to the specific protein of interest (POI) that is to be degraded.[1] The choice of the warhead is critical for the selectivity of the degrader. Often, known inhibitors or binders of the target protein are adapted for this purpose.[4]

  • E3 Ubiquitin Ligase-Binding Ligand (Anchor): This moiety recruits a specific E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system (UPS). The UPS is the cell's primary machinery for protein degradation. By hijacking an E3 ligase, the degrader brings it into close proximity with the target protein.[5] The most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).[6]

  • Linker: The linker is more than just a passive connector; its length, composition, and attachment points to the warhead and anchor are crucial for the stability and efficacy of the degrader.[7] The linker must be optimized to allow for the formation of a stable and productive ternary complex between the target protein, the degrader, and the E3 ligase.[7]

Mechanism of Action: Orchestrating Targeted Protein Degradation

The primary mechanism of action of bifunctional degraders involves the formation of a ternary complex, which triggers a cascade of events leading to the degradation of the target protein.[2]

  • Ternary Complex Formation: The bifunctional degrader simultaneously binds to the target protein (via the warhead) and an E3 ligase (via the anchor), forming a POI-degrader-E3 ligase ternary complex.[8]

  • Ubiquitination: Once in proximity, the recruited E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.[9]

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, a large protein complex that functions as the cell's "garbage disposal." The proteasome unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell.[3] The bifunctional degrader is then released and can catalytically induce the degradation of another target protein molecule.[10]

Bifunctional Degrader Signaling Pathway cluster_cell Cellular Environment Degrader Bifunctional Degrader (Warhead-Linker-Anchor) Ternary_Complex POI-Degrader-E3 Ternary Complex Degrader->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->Degrader Release PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Signaling pathway of a bifunctional degrader.

Quantitative Data for Key Bifunctional Degraders

The efficacy of bifunctional degraders is characterized by several key quantitative parameters, including binding affinities and degradation potency (DC50 and Dmax).

DegraderTarget ProteinE3 LigaseTarget Binding Affinity (Kd, nM)E3 Ligase Binding Affinity (Kd, nM)DC50 (nM)Dmax (%)Cell LineReference
MZ1 BRD4VHL15 (BRD4 BD2)66 (VCB)8>90H661[11][12]
382 (BRD4 BD1)23H838[13]
ARV-110 Androgen Receptor (AR)CRBNNot publicly availableNot publicly availableDose-dependent PSA reductionNot applicableMetastatic Castration-Resistant Prostate Cancer Patients[14][15][16]
Pomalidomide (Neosubstrates)CRBNNot applicable~157Not applicableNot applicableNot applicable[17]
GP262 PI3K/mTORVHLNot publicly availableNot publicly available227.4 (p110α)71.3MDA-MB-231[18]
42.23 (p110γ)88.6
45.4 (mTOR)74.9

Note: DC50 is the concentration of the degrader required to induce 50% degradation of the target protein. Dmax is the maximum percentage of target protein degradation achieved.

Key Experimental Protocols

A variety of in vitro and cell-based assays are employed to characterize the binding, ternary complex formation, and degradation activity of bifunctional degraders.

Western Blot for Protein Degradation

This is a fundamental assay to quantify the extent of target protein degradation.[3]

Methodology:

  • Cell Treatment: Plate cells and treat with a range of degrader concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[19]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[19]

  • SDS-PAGE and Transfer: Normalize protein amounts, denature by boiling in Laemmli buffer, and separate proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[3]

  • Detection and Analysis: Add an ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[19]

  • Data Interpretation: Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of remaining protein against the degrader concentration to determine the DC50 and Dmax values.[20]

Fluorescence Polarization (FP) for Binding Affinity

FP is a solution-based technique used to measure the binding affinity of the degrader to its target protein and the E3 ligase.[6]

Methodology:

  • Reagent Preparation: Prepare a fluorescently labeled tracer (a molecule that binds to the protein of interest) and the purified target protein or E3 ligase.

  • Assay Setup: In a microplate, add a fixed concentration of the fluorescent tracer and the protein.

  • Competition Binding: Add increasing concentrations of the unlabeled degrader.

  • Measurement: Excite the sample with polarized light and measure the emitted polarized light using a plate reader equipped for FP.[21]

  • Data Analysis: As the unlabeled degrader displaces the fluorescent tracer from the protein, the rotational freedom of the tracer increases, leading to a decrease in fluorescence polarization. The binding affinity (Ki or IC50) of the degrader can be calculated from the resulting dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

TR-FRET is a proximity-based assay used to detect and quantify the formation of the ternary complex.[22]

Methodology:

  • Reagent Labeling: Label the target protein and the E3 ligase with a FRET donor (e.g., Terbium cryptate) and a FRET acceptor (e.g., d2 or a fluorescent protein), respectively, often via epitope tags and corresponding labeled antibodies.[1]

  • Assay Setup: In a microplate, combine the labeled target protein, the labeled E3 ligase, and varying concentrations of the bifunctional degrader.

  • Incubation: Allow the components to incubate and form the ternary complex.

  • Measurement: Excite the donor fluorophore at its specific wavelength. If a ternary complex is formed, the donor and acceptor will be in close proximity, allowing for FRET to occur. Measure the emission from both the donor and the acceptor at their respective wavelengths using a TR-FRET-compatible plate reader.[23]

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). An increase in the TR-FRET ratio indicates the formation of the ternary complex.

In Vitro Ubiquitination Assay

This assay directly measures the ability of the degrader to induce the ubiquitination of the target protein.[9]

Methodology:

  • Reaction Setup: In a reaction tube, combine the purified target protein, the E3 ligase complex (e.g., VHL or Cereblon complex), ubiquitin, E1 activating enzyme, E2 conjugating enzyme, ATP, and the bifunctional degrader.[24]

  • Incubation: Incubate the reaction mixture at 37°C to allow the ubiquitination cascade to proceed.

  • Detection: The ubiquitination of the target protein can be detected in several ways:

    • Western Blot: Stop the reaction and analyze the products by Western blot using an antibody against the target protein. A ladder of higher molecular weight bands corresponding to the polyubiquitinated target protein will be observed.[25]

    • ELISA-based assays: Use specialized plates coated with ubiquitin-binding entities to capture the polyubiquitinated protein, which is then detected with a specific antibody.[26]

  • Data Analysis: Quantify the amount of ubiquitinated target protein to assess the efficacy of the degrader in promoting this key step.

Experimental Workflow for Bifunctional Degrader Characterization cluster_design 1. Degrader Design & Synthesis cluster_biochemical 2. Biochemical Assays cluster_cellular 3. Cell-Based Assays cluster_invivo 4. In Vivo Evaluation Design Identify POI & E3 Ligase Select Warhead & Anchor Optimize Linker Binding Binding Affinity (e.g., FP, SPR, ITC) Design->Binding Ternary Ternary Complex Formation (e.g., TR-FRET, AlphaLISA) Binding->Ternary Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Degradation Protein Degradation (Western Blot, Mass Spec) Determine DC50 & Dmax Ubiquitination->Degradation CellViability Cell Viability/Proliferation Assays Degradation->CellViability Selectivity Off-Target Analysis (Proteomics) CellViability->Selectivity PKPD Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity->PKPD Efficacy In Vivo Efficacy Models (e.g., Xenografts) PKPD->Efficacy

General experimental workflow for bifunctional degrader characterization.

Conclusion

Bifunctional degraders represent a powerful and versatile therapeutic modality with the potential to target a wide range of disease-causing proteins, including those previously considered "undruggable." A thorough understanding of their core components, mechanism of action, and the application of robust experimental methodologies is essential for the successful design and development of these next-generation therapeutics. This guide provides a foundational framework for researchers and drug development professionals to navigate the exciting and rapidly evolving field of targeted protein degradation.

References

An In-depth Technical Guide to the Solubility and Stability of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule serves as a flexible and hydrophilic PEG-based linker, designed to improve the physicochemical properties of the final PROTAC construct. Its application has been noted in the synthesis of targeted protein degraders, such as K-Ras Degrader-1.

Core Properties and Specifications

This compound is a complex molecule featuring a pyrrolidine (B122466) ring protected with a Boc group, a tetraethylene glycol (PEG4) chain, and a tetrahydropyran (B127337) (THP) protecting group. This combination of moieties imparts specific characteristics crucial for its role as a PROTAC linker.

PropertyValueSource
Chemical Formula C23H43NO9[1]
Molecular Weight ~477.60 g/mol [1]
CAS Number 2378261-80-2[1]
Appearance Colorless to light yellow liquid[2]
Purity Typically ≥95%---
IUPAC Name tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)pyrrolidine-1-carboxylate[1]

Solubility Profile

The solubility of a PROTAC linker is a critical determinant of the overall solubility of the final degrader molecule. The inclusion of a PEG4 chain in this compound is a deliberate strategy to enhance aqueous solubility and improve pharmacokinetic properties. While specific quantitative solubility data for the linker itself is not extensively published, its formulation as part of a final PROTAC provides significant insights.

For instance, PROTAC K-Ras Degrader-1, which incorporates this linker, has established dissolution protocols for both in vitro and in vivo applications, demonstrating the linker's efficacy in rendering the final molecule soluble in relevant experimental media.

Formulation Protocols for PROTACs Utilizing this Linker:

ApplicationSolvent SystemAchieved Concentration
In Vitro Stock Solution DMSO (with sonication)100 mg/mL
In Vivo Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
In Vivo Formulation 2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
In Vivo Formulation 3 10% DMSO, 90% Corn Oil≥ 2.5 mg/mL

These formulations underscore the role of the PEGylated linker in achieving viable concentrations for biological studies. The use of co-solvents like PEG300 and solubilizing agents such as Tween-80 and SBE-β-CD are common strategies to further enhance the solubility of these large "beyond Rule of 5" molecules.

Stability and Storage

The stability of this compound is influenced by its protecting groups and the inherent chemical nature of the PEG chain. The THP group provides stability during synthetic procedures, while the Boc group protects the pyrrolidine nitrogen.

Storage and Handling Recommendations:

ConditionDurationTemperatureAtmosphere
Shipping Short-term (days to weeks)Ambient---
Short-term Storage Days to weeks0 - 4 °CDry, dark
Long-term Storage Months to years-20 °CDry, dark, under nitrogen
Stock Solution Up to 1 month-20 °CUnder nitrogen
Stock Solution Up to 6 months-80 °C---

Proper storage is crucial to prevent degradation. For long-term viability, storage at low temperatures in an inert atmosphere is recommended. Stock solutions should be prepared fresh, and for in vivo experiments, it is advisable to use the prepared formulation on the same day.[3]

Role in PROTAC Development and Mechanism of Action

This compound is a critical component in the modular synthesis of PROTACs. Its bifunctional nature, once deprotected, allows for the conjugation of a warhead that binds to the protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

PROTAC_Mechanism POI Target Protein (e.g., K-Ras) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Poly_Ub Polyubiquitinated Target Protein Ternary_Complex->Poly_Ub Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Degradation

PROTAC Mechanism of Action

The PEG4 linker provides the necessary flexibility and length to span the distance between the POI and the E3 ligase, facilitating the formation of a productive ternary complex. This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.

Experimental Protocols

While specific experimental data for the linker alone is limited, the following are generalized protocols for assessing the solubility and stability of PROTACs and their components, which are directly applicable to this compound.

Protocol 1: Thermodynamic Solubility Assessment (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the solid material from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Express the solubility in units of µg/mL or µM.

Protocol 2: Stability Assessment in Solution
  • Solution Preparation: Prepare a stock solution of the compound in an appropriate solvent (e.g., DMSO) and then dilute it to a final working concentration in the test buffer (e.g., PBS, cell culture media, or simulated gastric/intestinal fluid).

  • Incubation: Incubate the solution at a controlled temperature (e.g., 37 °C).

  • Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the concentration of the parent compound remaining in each aliquot by HPLC-UV or LC-MS.

  • Data Interpretation: Plot the concentration of the compound against time to determine its degradation kinetics and half-life in the tested solution.

Experimental_Workflow Start Start: Compound (this compound) Solubility Solubility Assessment (e.g., Shake-Flask) Start->Solubility Stability Stability Assessment (e.g., in PBS, Plasma) Start->Stability Formulation Formulation for PROTAC Synthesis Solubility->Formulation Stability->Formulation Synthesis PROTAC Synthesis Formulation->Synthesis Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification InVitro In Vitro Evaluation (Degradation Assays, e.g., Western Blot) Purification->InVitro InVivo In Vivo Studies (PK/PD, Efficacy) InVitro->InVivo Promising Candidates End End: Data Analysis & Lead Optimization InVivo->End

General Experimental Workflow

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its integrated PEG4 moiety is a key feature for enhancing the solubility and stability of the resulting degrader molecules, addressing some of the common challenges in the development of "beyond Rule of 5" compounds. The provided data on its properties and the formulation of PROTACs containing this linker, along with standardized experimental protocols, offer a solid foundation for researchers in the field of targeted protein degradation. Careful consideration of its solubility and stability characteristics is paramount for the successful design and development of novel therapeutics.

References

A Technical Guide to THP-PEG4-Pyrrolidine(N-Boc)-CH2OH: A Key Building Block for PROTAC-based KRAS Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, a crucial bifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details available suppliers, purity specifications, and relevant experimental protocols for the characterization and application of this linker, with a particular focus on its role in the development of KRAS protein degraders.

Introduction to this compound

This compound (CAS No. 2378261-80-2) is a heterobifunctional linker that incorporates a PEGylated pyrrolidine (B122466) scaffold. The key features of this molecule include:

  • A Pyrrolidine Ring: This provides a rigid scaffold for orienting the two ends of the PROTAC.

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for selective deprotection and subsequent conjugation to a ligand for an E3 ubiquitin ligase.

  • A Primary Alcohol: The hydroxymethyl group serves as a handle for attachment to a ligand targeting the protein of interest.

  • A Tetraethylene Glycol (PEG4) Spacer: The PEG linker enhances solubility and provides the necessary length and flexibility for the PROTAC to effectively bridge the target protein and the E3 ligase.

  • A Tetrahydropyran (THP) Group: The THP group protects the terminal hydroxyl of the PEG chain.

This unique combination of functional groups makes this compound a versatile building block for the modular synthesis of PROTACs, particularly those targeting challenging proteins like KRAS.

Supplier and Purity Information

Several chemical suppliers offer this compound. The stated purity of the compound is a critical factor for its successful application in PROTAC synthesis. The following table summarizes the information from various suppliers.

SupplierStated Purity
MedKoo Biosciences>98%
Fluorochem95%
Meilunbio>95%
Immunomart95.0%

Note: It is highly recommended to independently verify the purity of the compound upon receipt using appropriate analytical techniques.

Experimental Protocols

Quality Control and Purity Assessment of this compound

Ensuring the purity of the linker is paramount for the synthesis of well-defined PROTACs and for obtaining reproducible biological data. Due to the lack of a strong chromophore, standard UV-based HPLC can be challenging for direct quantification. The following methods are recommended for the quality control of this compound:

3.1.1. Two-Dimensional Liquid Chromatography (2D-LC) with Charged Aerosol Detection (CAD)

This method is well-suited for the analysis of PEGylated compounds that lack a UV chromophore.

  • First Dimension (Size-Exclusion Chromatography - SEC):

    • Column: A suitable SEC column for separating small molecules.

    • Mobile Phase: A volatile buffer system, such as ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) in water/acetonitrile.

    • Purpose: To separate the PEGylated linker from non-volatile salts and other potential impurities based on size.

  • Second Dimension (Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC):

    • Column: A C8 or C18 analytical column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing a volatile additive like formic acid or trifluoroacetic acid.

    • Purpose: To achieve high-resolution separation of the linker from structurally similar impurities.

  • Detection (Charged Aerosol Detector - CAD):

    • Principle: The eluent is nebulized, and the resulting aerosol particles are charged. The magnitude of the charge is proportional to the analyte concentration.

    • Advantage: Provides a near-universal response for non-volatile analytes, making it ideal for quantifying compounds like this compound.

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons. The presence of characteristic peaks for the Boc group, the pyrrolidine ring, the PEG chain, and the THP group should be verified.

  • ¹³C NMR: To further confirm the carbon skeleton of the molecule.

3.1.3. Mass Spectrometry (MS)

  • Technique: Electrospray ionization (ESI) is a suitable method.

  • Purpose: To confirm the molecular weight of the compound. The expected [M+H]⁺ or [M+Na]⁺ adducts should be observed.

Synthesis of a KRAS Degrader using this compound (Representative Workflow)

This compound is a key intermediate in the synthesis of PROTACs such as PROTAC K-Ras Degrader-1.[1] The general synthetic strategy involves a series of coupling reactions to attach the E3 ligase ligand and the KRAS inhibitor to the linker.

Step 1: Activation of the Primary Alcohol The primary alcohol on the pyrrolidine ring is typically activated for nucleophilic substitution. This can be achieved by converting it to a better leaving group, such as a tosylate or mesylate.

Step 2: Coupling with the KRAS Ligand The activated linker is then reacted with a suitable KRAS inhibitor that has a nucleophilic functional group (e.g., a phenol (B47542) or an amine).

Step 3: Deprotection of the Boc Group The Boc protecting group on the pyrrolidine nitrogen is removed under acidic conditions (e.g., using trifluoroacetic acid) to expose the secondary amine.

Step 4: Coupling with the E3 Ligase Ligand The free amine is then coupled to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for Cereblon or a VHL ligand) using standard peptide coupling reagents (e.g., HATU, HOBt, DIPEA).

Step 5: Deprotection of the THP Group The THP protecting group on the PEG chain is removed under mild acidic conditions to yield the final PROTAC.

Step 6: Purification The final PROTAC is purified using techniques such as preparative RP-HPLC to ensure high purity for biological evaluation.

Evaluation of KRAS Degradation by Western Blot

Once the PROTAC is synthesized, its ability to induce the degradation of the target protein (KRAS) needs to be assessed. Western blotting is a standard technique for this purpose.

  • Cell Culture and Treatment:

    • Seed cancer cells expressing the target KRAS mutant (e.g., MIA PaCa-2 for KRAS G12C) in multi-well plates.

    • Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a protein assay (e.g., BCA or Bradford assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for KRAS.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • Detect the protein bands using a chemiluminescent substrate.

    • Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to normalize the results.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the KRAS band intensity to the loading control.

    • Plot the percentage of KRAS remaining as a function of PROTAC concentration to determine the DC₅₀ (concentration at which 50% of the protein is degraded).

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway

KRAS is a small GTPase that acts as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are common in many cancers and lead to a constitutively active protein, driving uncontrolled cell growth. The diagram below illustrates the major downstream signaling pathways activated by KRAS.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS KRAS_GDP KRAS-GDP (Inactive) GRB2_SOS->KRAS_GDP Activates KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GDP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K RALGDS RALGDS KRAS_GTP->RALGDS MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation RAL RAL-A/B RALGDS->RAL RAL->Proliferation

Caption: The KRAS signaling cascade and its downstream effector pathways.

PROTAC Mechanism of Action and Experimental Workflow

PROTACs function by hijacking the cell's ubiquitin-proteasome system to induce the degradation of a target protein. The following diagram illustrates the general mechanism and a typical experimental workflow for developing a KRAS-targeting PROTAC.

PROTAC_Workflow cluster_mechanism PROTAC Mechanism of Action cluster_workflow Experimental Workflow PROTAC PROTAC Ternary_Complex Ternary Complex (KRAS-PROTAC-E3) PROTAC->Ternary_Complex KRAS KRAS Protein KRAS->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_KRAS Ubiquitinated KRAS Ubiquitination->Ub_KRAS Adds Ubiquitin Proteasome Proteasome Ub_KRAS->Proteasome Degradation Degradation Proteasome->Degradation Linker_Synthesis Linker Synthesis (this compound) PROTAC_Synthesis PROTAC Synthesis Linker_Synthesis->PROTAC_Synthesis QC Purity & Structural Analysis (LC-MS, NMR) PROTAC_Synthesis->QC In_Vitro_Assay In Vitro Degradation Assay (Western Blot) QC->In_Vitro_Assay Cell_Based_Assay Cell-Based Assays (Viability, Apoptosis) In_Vitro_Assay->Cell_Based_Assay In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Cell_Based_Assay->In_Vivo_Studies

Caption: The mechanism of PROTAC-mediated protein degradation and a typical experimental workflow.

Conclusion

This compound is a valuable and versatile chemical tool for the synthesis of PROTACs. Its well-defined structure and bifunctional nature allow for the modular construction of degraders targeting a wide range of proteins, with a notable application in the development of KRAS-targeting therapeutics. Careful consideration of supplier quality, rigorous purity assessment, and well-designed experimental protocols are essential for the successful application of this linker in drug discovery and chemical biology research.

References

A Technical Guide to the Spectroscopic Characterization of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a heterobifunctional linker molecule commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a tetrahydropyran (B127337) (THP) protected alcohol, a polyethylene (B3416737) glycol (PEG) spacer, a Boc-protected pyrrolidine (B122466) ring, and a primary alcohol. Accurate structural confirmation and purity assessment are critical for its application in drug discovery and development. This guide outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound and provides standardized protocols for their acquisition.

Molecular Structure

IUPAC Name: tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(2-(2-(2-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethoxy)ethoxy)ethoxy)ethoxy)pyrrolidine-1-carboxylate

Molecular Formula: C₂₃H₄₃NO₉

Molecular Weight: 477.59 g/mol

Predicted Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and MS data for this compound. These predictions are based on typical chemical shifts and fragmentation patterns of the individual structural motifs.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.60t1HO-CH-O (THP anomeric proton)
~3.50 - 3.90m~20HPEG CH₂, THP CH₂-O, Pyrrolidine CH-O, CH₂OH
~3.20 - 3.50m2HPyrrolidine N-CH₂
~1.90 - 2.20m2HPyrrolidine CH₂
~1.40 - 1.80m6HTHP (CH₂)₃
1.45s9HBoc (CH₃)₃

Note: Due to the complexity of the PEG and THP regions, significant signal overlap is expected, resulting in complex multiplets.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~172C=O (Boc)
~98O-CH-O (THP anomeric carbon)
~80C(CH₃)₃ (Boc)
~65 - 75PEG CH₂, Pyrrolidine CH-O
~62THP CH₂-O
~60CH₂OH
~55Pyrrolidine N-CH
~45Pyrrolidine N-CH₂
~30Pyrrolidine CH₂
28.3C(CH₃)₃ (Boc)
~19, 25, 31THP (CH₂)₃

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

m/zIon Species
500.29[M+Na]⁺
478.29[M+H]⁺
422.24[M-tBu+H]⁺
378.21[M-Boc+H]⁺

Experimental Protocols

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1 Sample Preparation

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

4.1.2 Data Acquisition

  • The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR, a standard pulse program is used with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse program is used. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

  • The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

4.2 Electrospray Ionization Mass Spectrometry (ESI-MS)

4.2.1 Sample Preparation

  • Prepare a stock solution of the compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution with the mobile phase (e.g., a mixture of water and acetonitrile with 0.1% formic acid for positive ion mode) to a final concentration of 1-10 µg/mL.

4.2.2 Data Acquisition

  • The analysis is performed using a mass spectrometer equipped with an electrospray ionization source.

  • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

  • The mass spectrometer is typically operated in positive ion mode to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.

  • A full scan is acquired over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample Compound: this compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR For NMR Prep_MS Dilute in Mobile Phase Sample->Prep_MS For MS NMR_Spec NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Spec MS_Spec Mass Spectrometer (ESI-MS) Prep_MS->MS_Spec Process_NMR Process Raw Data (FT, Phasing, Baseline Correction) NMR_Spec->Process_NMR Process_MS Process Raw Data (Deconvolution) MS_Spec->Process_MS Analyze_NMR Assign Peaks (Chemical Shift, Integration, Multiplicity) Process_NMR->Analyze_NMR Analyze_MS Identify Ions (m/z, Fragmentation) Process_MS->Analyze_MS Conclusion Structural Confirmation & Purity Assessment Analyze_NMR->Conclusion Analyze_MS->Conclusion

Caption: General workflow for spectroscopic analysis.

Conclusion

The structural integrity and purity of this compound are paramount for its successful application in the synthesis of PROTACs and other advanced drug molecules. While specific experimental data is not publicly available, the predicted NMR and MS data, in conjunction with the provided standardized experimental protocols, offer a robust framework for the characterization of this important linker molecule. Researchers are advised to acquire their own analytical data for definitive structural confirmation and purity assessment.

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Coupling of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH to a Carboxylic Acid-Containing Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the chemical coupling of the versatile PROTAC linker, THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, to a ligand bearing a carboxylic acid functionality. The following sections detail the necessary reagents, step-by-step experimental procedures, and data interpretation to guide researchers through this bioconjugation process.

Introduction

This compound is a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This linker features a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, a pyrrolidine (B122466) moiety, and two key protecting groups: a tetrahydropyranyl (THP) ether protecting a primary alcohol and a tert-butyloxycarbonyl (Boc) group protecting a secondary amine. These protecting groups allow for selective and sequential reactions, making it a valuable tool in targeted protein degradation research.

This protocol outlines a three-stage process:

  • Selective Deprotection: Removal of the Boc protecting group to expose the secondary amine for coupling.

  • Amide Bond Formation: Coupling of the deprotected linker to a carboxylic acid-containing ligand via an activated ester intermediate.

  • Final Deprotection: Removal of the THP protecting group to reveal the terminal hydroxyl group, which can be used for further modification or as a key interaction point.

Overall Experimental Workflow

The following diagram illustrates the complete workflow for the coupling of the linker to the ligand.

G cluster_0 Stage 1: Boc Deprotection cluster_1 Stage 2: Amide Coupling cluster_2 Stage 3: THP Deprotection & Purification start This compound deprotect_boc Treat with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) start->deprotect_boc product_amine THP-PEG4-Pyrrolidine-CH2OH (Amine Salt) deprotect_boc->product_amine couple Couple with Deprotected Linker product_amine->couple ligand Ligand-COOH activate_ligand Activate with HATU and DIPEA in DMF ligand->activate_ligand activated_ligand Activated Ligand (Acyl-O-Benzotriazole Ester) activate_ligand->activated_ligand activated_ligand->couple product_conjugate_protected Ligand-CO-N-Pyrrolidine-PEG4-THP-CH2OH couple->product_conjugate_protected deprotect_thp Treat with Acidic Conditions (e.g., PPTS in Ethanol) product_conjugate_protected->deprotect_thp product_final Final Conjugate: Ligand-CO-N-Pyrrolidine-PEG4-CH2OH deprotect_thp->product_final purify Purification by RP-HPLC product_final->purify final_product Purified Final Conjugate purify->final_product

Caption: Overall workflow for the coupling of the linker to a ligand.

Experimental Protocols

Stage 1: Selective Boc Deprotection

This protocol describes the removal of the Boc protecting group from the pyrrolidine nitrogen. The deprotection of a Boc-protected amine is typically achieved under acidic conditions.[5][6][7][8]

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (0.1 M concentration) in a round bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (10 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in DCM and carefully quench with saturated sodium bicarbonate solution until the pH is ~8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected linker, THP-PEG4-Pyrrolidine-CH2OH. The product is often used in the next step without further purification.

Stage 2: Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient.[9] Therefore, the carboxylic acid on the ligand must first be activated. This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

Materials:

  • Ligand with a carboxylic acid (Ligand-COOH)

  • Deprotected linker from Stage 1 (THP-PEG4-Pyrrolidine-CH2OH)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer and stir bar

  • Round bottom flask

Procedure:

  • In a round bottom flask, dissolve the Ligand-COOH (1 equivalent) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the deprotected linker (1.1 equivalents) in a small amount of anhydrous DMF.

  • Add the linker solution to the activated ligand mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with 5% aqueous lithium chloride solution (3x) to remove DMF.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Chemical Reaction Diagram:

G cluster_0 Ligand Activation and Coupling Ligand_COOH Ligand-COOH plus1 + Ligand_COOH->plus1 HATU_DIPEA HATU, DIPEA (Activation) plus1->HATU_DIPEA arrow1 -> HATU_DIPEA->arrow1 Activated_Ligand [Activated Ligand] arrow1->Activated_Ligand plus2 + Activated_Ligand->plus2 Linker_NH H-N(Pyrrolidine)-PEG4-THP-CH2OH plus2->Linker_NH arrow2 -> Linker_NH->arrow2 Final_Product Ligand-CO-N(Pyrrolidine)-PEG4-THP-CH2OH arrow2->Final_Product

Caption: Amide coupling reaction scheme.

Stage 3: Final THP Deprotection

The THP ether is stable under basic and nucleophilic conditions but can be cleaved under acidic conditions to reveal the primary alcohol.[10][11][12][13]

Materials:

  • Protected conjugate from Stage 2

  • Pyridinium p-toluenesulfonate (PPTS)

  • Ethanol (B145695) (EtOH)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Heating mantle or oil bath

Procedure:

  • Dissolve the protected conjugate (1 equivalent) in ethanol (0.1 M).

  • Add PPTS (0.2 equivalents) to the solution.

  • Heat the reaction mixture to 55-60 °C and stir for 2-4 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product is then subjected to purification.

Purification and Analysis

Purification of the final PEGylated conjugate is crucial to remove unreacted starting materials and byproducts.[][15][16][17]

Method:

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purifying the final product. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically effective.

  • Analysis: The purity of the final conjugate should be assessed by analytical RP-HPLC, and its identity confirmed by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data Summary

The following tables provide representative data for each stage of the process. Actual results may vary depending on the specific ligand and reaction conditions.

Table 1: Boc Deprotection Efficiency

Starting MaterialReagentSolventTime (h)Temperature (°C)Conversion (%)
This compoundTFADCM2RT>95

Table 2: Amide Coupling Reaction Yields

LigandCoupling ReagentBaseSolventTime (h)Temperature (°C)Isolated Yield (%)
Ligand-COOHHATUDIPEADMF6RT70-85
Ligand-COOHEDC/HOBtDIPEADMF12RT60-75

Table 3: THP Deprotection and Final Product Purity

Starting ConjugateReagentSolventTime (h)Temperature (°C)Conversion (%)Final Purity (by HPLC)
Ligand-CO-N-Pyrrolidine-PEG4-THP-CH2OHPPTSEtOH360>90>98%

References

Application Notes: Synthesis and Utility of a THP-PEG4-Pyrrolidine-Based PROTAC for K-Ras Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a pivotal signaling protein frequently mutated in various aggressive cancers, including pancreatic, colorectal, and lung cancers. The development of effective K-Ras inhibitors has been a long-standing challenge in oncology. A promising therapeutic strategy that has emerged is the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins. This document provides detailed application notes and protocols for the synthesis of a K-Ras degrader utilizing the novel linker, THP-PEG4-Pyrrolidine(N-Boc)-CH2OH. The resulting PROTAC, herein referred to as K-Ras Degrader-1, effectively recruits the Cereblon E3 ubiquitin ligase to induce the degradation of K-Ras.

Principle of K-Ras Degradation by PROTACs

PROTACs function by inducing the formation of a ternary complex between the target protein (K-Ras), an E3 ubiquitin ligase, and the PROTAC molecule itself. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein. The polyubiquitinated K-Ras is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The linker component of the PROTAC is a critical determinant of the efficacy of this process, influencing the stability and geometry of the ternary complex. The this compound linker provides a balance of hydrophilicity and defined length, potentially optimizing the presentation of the K-Ras and E3 ligase ligands for efficient ubiquitination.

K-Ras Signaling Pathway and Point of Intervention

KRas_Signaling_Pathway cluster_activation Activation Cascade cluster_degradation PROTAC-Mediated Degradation RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRas_GDP K-Ras-GDP (Inactive) SOS1->KRas_GDP KRas_GTP K-Ras-GTP (Active) KRas_GDP->KRas_GTP GTP GDP RAF RAF KRas_GTP->RAF Proteasome Proteasome KRas_GTP->Proteasome MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PROTAC K-Ras Degrader-1 (PROTAC) PROTAC->KRas_GTP Binds E3_Ligase Cereblon (CRBN) E3 Ligase PROTAC->E3_Ligase Recruits E3_Ligase->KRas_GTP Ubiquitinates Degradation Degradation Proteasome->Degradation

Quantitative Data Summary

The following table summarizes the key in vitro data for K-Ras Degrader-1 (also referred to as Compound 518 in patent literature).

ParameterValueCell LineReference
Degradation Efficacy ≥70%SW1573--INVALID-LINK--
E3 Ligase Recruited Cereblon (CRBN)---INVALID-LINK--

Experimental Protocols

The synthesis of K-Ras Degrader-1 involves a multi-step process culminating in the coupling of the K-Ras targeting moiety, the this compound linker, and the Cereblon E3 ligase ligand. The following is a representative protocol derived from the procedures outlined in patent WO2019195609A2 for the synthesis of analogous compounds.

Note: This protocol is for informational purposes and should be adapted and optimized by qualified laboratory personnel. Appropriate safety precautions must be taken when handling all chemical reagents.

Part 1: Synthesis of the Linker-E3 Ligase Conjugate

Synthesis_Workflow_Part1 start THP-PEG4-Pyrrolidine (N-Boc)-CH2OH step1 Activation of Hydroxyl Group (e.g., mesylation) start->step1 intermediate1 Activated Linker step1->intermediate1 step2 Nucleophilic Substitution with Cereblon Ligand (e.g., Pomalidomide (B1683931) derivative) intermediate1->step2 intermediate2 Boc-Protected Linker-E3 Ligase Conjugate step2->intermediate2 step3 Boc Deprotection (e.g., TFA) intermediate2->step3 product Amine-Functionalized Linker-E3 Ligase Conjugate step3->product

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Pomalidomide derivative with a nucleophilic handle (e.g., amino or hydroxyl group)

  • Sodium hydride (NaH) or similar base

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel chromatography)

Procedure:

  • Activation of the Linker:

    • Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add TEA (1.5 equivalents) followed by the dropwise addition of MsCl (1.2 equivalents).

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude activated linker.

    • Purify the crude product by silica gel chromatography.

  • Coupling with Cereblon Ligand:

    • To a solution of the pomalidomide derivative (1 equivalent) in anhydrous DMF, add NaH (1.2 equivalents) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add a solution of the activated linker (1.1 equivalents) in DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to obtain the Boc-protected Linker-E3 Ligase Conjugate.

  • Boc Deprotection:

    • Dissolve the Boc-protected conjugate in a solution of TFA in DCM (e.g., 20-50% v/v).

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction for the complete removal of the Boc group by LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

    • The resulting amine-functionalized Linker-E3 Ligase Conjugate is typically used in the next step without further purification.

Part 2: Synthesis of the Final K-Ras Degrader-1

Synthesis_Workflow_Part2 start1 Amine-Functionalized Linker-E3 Ligase Conjugate step Amide Coupling (e.g., HATU, DIPEA) start1->step start2 K-Ras Targeting Moiety (with activated carboxylic acid) start2->step product K-Ras Degrader-1 step->product purification Purification (e.g., HPLC) product->purification

Materials:

  • Amine-functionalized Linker-E3 Ligase Conjugate (from Part 1)

  • K-Ras targeting moiety with a carboxylic acid functional group (e.g., a derivative of a known K-Ras inhibitor)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • High-performance liquid chromatography (HPLC) for purification

Procedure:

  • Amide Coupling:

    • Dissolve the K-Ras targeting moiety (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of the amine-functionalized Linker-E3 Ligase Conjugate (1.1 equivalents) in DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the formation of the final product by LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with a suitable solvent (e.g., DMSO) and filter to remove any solids.

    • Purify the crude K-Ras Degrader-1 by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

    • Characterize the final compound by LC-MS and NMR to confirm its identity and purity.

Conclusion

The use of this compound as a linker in the synthesis of K-Ras PROTAC degraders offers a promising avenue for the development of novel cancer therapeutics. The provided protocols outline a general synthetic strategy for the construction of K-Ras Degrader-1. Researchers are encouraged to adapt and optimize these methods to suit their specific K-Ras targeting moieties and experimental needs. The continued exploration of novel linkers and PROTAC architectures will be crucial in advancing the field of targeted protein degradation and bringing new treatment options to patients with K-Ras-mutant cancers.

Step-by-Step Synthesis of a PROTAC Using a PEG-Based Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3] These heterobifunctional molecules are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4][5]

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[1] Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance aqueous solubility and improve pharmacokinetic profiles.[2][6] Furthermore, the length of the PEG chain is a readily tunable parameter for optimizing the geometry of the ternary complex to achieve efficient protein degradation.[1][5][6]

These application notes provide a detailed, step-by-step guide for the synthesis of a PROTAC molecule utilizing a PEG-based linker. Two common and effective synthetic strategies will be detailed: sequential amide coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry."[1][4][7]

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->POI Ternary->PROTAC Recycling Ternary->E3 PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Synthetic Strategy Overview

The synthesis of a PROTAC is a modular process. The choice of synthetic route often depends on the available functional groups on the POI and E3 ligase ligands and the desired linker structure. Here, we present two common strategies starting with a bifunctional PEG linker.

Synthetic_Workflow cluster_0 Strategy 1: Sequential Amide Coupling cluster_1 Strategy 2: Click Chemistry (CuAAC) POI_NH2 POI-NH2 Intermediate POI-PEG-OH POI_NH2->Intermediate Amide Coupling Linker_Acid_OH HO-PEG-COOH Linker_Acid_OH->Intermediate Final_PROTAC1 Final PROTAC Intermediate->Final_PROTAC1 Hydroxyl Activation & Amide Coupling E3_NH2 E3-NH2 E3_NH2->Final_PROTAC1 POI_Alkyne POI-Alkyne Intermediate_Azide POI-PEG-N3 POI_Alkyne->Intermediate_Azide Amide Coupling Linker_Azide_NH2 N3-PEG-NH2 Final_PROTAC2 Final PROTAC Intermediate_Azide->Final_PROTAC2 CuAAC Click Reaction E3_Alkyne E3-Alkyne E3_Alkyne->Final_PROTAC2 POI_Azide POI-N3 Intermediate_Alkyne POI-PEG-Alkyne Linker_Alkyne_NH2 Alkyne-PEG-NH2

General synthetic workflows for PROTAC synthesis.

Experimental Protocols

Strategy 1: Sequential Amide Coupling

This strategy involves the sequential formation of two amide bonds to connect the POI and E3 ligase ligands to a bifunctional PEG linker, such as a hydroxy-PEG-carboxylic acid.

Step 1: Synthesis of POI-Linker Intermediate (POI-PEG-OH)

This step forms an amide bond between the carboxylic acid of the PEG linker and an amine-functionalized POI ligand.

  • Materials:

    • Amine-functionalized POI ligand (POI-NH2)

    • Hydroxy-PEGn-acid (e.g., Hydroxy-PEG12-acid)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (Dimethylformamide)

    • Ethyl acetate (B1210297), Saturated aqueous NaHCO3, Brine, Anhydrous Na2SO4

    • Silica (B1680970) gel for column chromatography

  • Protocol:

    • To a solution of Hydroxy-PEGn-acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).[8]

    • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

    • Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the POI-linker intermediate (POI-PEG-OH).[8]

Step 2: Synthesis of the Final PROTAC

This step involves the activation of the terminal hydroxyl group of the POI-linker intermediate, followed by coupling to an amine-containing E3 ligase ligand.

  • Materials:

    • POI-PEG-OH intermediate from Step 1

    • p-Toluenesulfonyl chloride (TsCl)

    • Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • Amine-containing E3 ligase ligand (E3-NH2)

    • Anhydrous DMF

    • DIPEA

    • Preparative HPLC system

  • Protocol:

    • Dissolve the POI-PEG-OH intermediate (1.0 equivalent) in anhydrous DCM.

    • Add TEA (1.5 equivalents) to the solution and cool to 0°C.

    • Slowly add a solution of TsCl (1.2 equivalents) in anhydrous DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by LC-MS to confirm the formation of the tosylated intermediate (POI-PEG-OTs).

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the crude tosylated intermediate and the amine-containing E3 ligase ligand (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) to the reaction mixture.

    • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.[8]

Strategy 2: Click Chemistry (CuAAC)

This highly efficient and modular approach uses the copper-catalyzed azide-alkyne cycloaddition to form a stable triazole linkage.[1][7] This strategy is particularly useful for creating libraries of PROTACs with varying linker lengths.[1][7]

Step 1: Preparation of Functionalized Ligands and Linker

This involves synthesizing or obtaining a POI ligand with either an alkyne or azide (B81097) handle, and an E3 ligase ligand with the complementary functionality. A bifunctional PEG linker (e.g., Azido-PEGn-amine or Alkyne-PEGn-amine) is used to conjugate one of the ligands first.

  • Example: Preparation of Azide-functionalized POI ligand (POI-N3)

    • Materials:

      • Carboxylic acid-functionalized POI ligand (POI-COOH)

      • Amino-PEGn-azide

      • HATU, DIPEA, Anhydrous DMF

    • Protocol:

      • Follow the amide coupling protocol described in Strategy 1, Step 1, using POI-COOH and Amino-PEGn-azide as the coupling partners.

      • Purify the resulting POI-PEG-N3 intermediate by flash column chromatography or preparative HPLC.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Azide-functionalized intermediate (e.g., POI-PEG-N3)

    • Alkyne-functionalized E3 ligase ligand (E3-Alkyne)

    • Copper(II) sulfate (B86663) (CuSO4)

    • Sodium ascorbate (B8700270)

    • Tris-(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand (optional, to improve efficiency and reduce side reactions)[9]

    • Solvent (e.g., DMF, t-BuOH/H2O)

  • Protocol:

    • Dissolve the azide-functionalized intermediate (1.0 equivalent) and the alkyne-functionalized E3 ligase ligand (1.1 equivalents) in a suitable solvent mixture (e.g., DMF/H2O or t-BuOH/H2O).

    • Prepare a fresh solution of sodium ascorbate (5 equivalents) in water.

    • Prepare a solution of CuSO4 (0.1-0.5 equivalents) and, if used, TBTA (0.1-0.5 equivalents) in water/DMF.

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.

    • Stir the reaction at room temperature for 12-24 hours. The reaction is often complete within a few hours.[7]

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the reaction mixture may be diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

    • Purify the final PROTAC by preparative HPLC.

Final Deprotection (If Necessary)

If the POI or E3 ligase ligands contain protecting groups (e.g., Boc, Fmoc), a final deprotection step is required.

  • Boc Deprotection: Treat the protected PROTAC with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA) for 1-2 hours at room temperature.[10]

  • Fmoc Deprotection: Treat the protected PROTAC with a solution of 20% piperidine (B6355638) in DMF for 30 minutes at room temperature.[10][11]

After deprotection, the solvent is removed under reduced pressure, and the final compound is purified by preparative HPLC.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of a PROTAC.

Table 1: Reagent Quantities and Expected Yields for PROTAC Synthesis

StepReagent/IntermediateMolecular Weight ( g/mol )EquivalentsAmount (mg)Expected Yield (%)Product Amount (mg)
1a POI-NH2350.41.050.0--
Hydroxy-PEG4-acid238.21.240.875%63.2
HATU380.21.265.1--
DIPEA129.33.055.3--
1b POI-PEG4-OH570.61.063.2--
E3-NH2450.51.155.050%50.6
TsCl190.71.215.1--
DIPEA129.33.043.0--
Final PROTAC POI-PEG4-E3 1003.1 ---50.6

Table 2: Characterization Data for Final PROTAC

AnalysisExpected Result
LC-MS Purity >95% by UV at 254 nm.
HRMS Calculated mass [M+H]+ matches observed mass within ± 5 ppm.
¹H NMR Peaks corresponding to the POI ligand, the PEG linker (characteristic broad singlet around 3.6 ppm), and the E3 ligase ligand are present in the correct integration ratios.[12][13]
¹³C NMR Peaks corresponding to the carbons of the POI ligand, PEG linker, and E3 ligase ligand.

Application: Characterization of PROTAC Activity

Once synthesized and purified, the PROTAC's biological activity must be assessed. Key experiments include evaluating target protein degradation and assessing cellular viability.

Western Blot for Target Protein Degradation

This is the gold standard for measuring PROTAC-induced protein degradation.[14][15]

  • Protocol Outline:

    • Cell Treatment: Plate cells (e.g., a human cancer cell line expressing the POI) and allow them to adhere. Treat cells with various concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 24 hours). Include a vehicle control (DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane and incubate with a primary antibody against the POI. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the chemiluminescent signal.

    • Analysis: Quantify the band intensities to determine the percentage of POI degradation relative to the vehicle control.[16]

Cell Viability Assay (MTS Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[17][18]

  • Protocol Outline:

    • Cell Seeding: Seed cells in a 96-well plate.

    • Treatment: Add various concentrations of the PROTAC and incubate for a specified period (e.g., 72 hours).

    • Reagent Addition: Add MTS reagent (containing PES) to each well and incubate for 1-4 hours at 37°C.[18]

    • Measurement: Measure the absorbance at 490 nm using a plate reader.

    • Analysis: Calculate cell viability relative to the vehicle control and determine the concentration that inhibits cell growth by 50% (GI50).

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR can be used to measure the binding affinity of the PROTAC to its target protein and the E3 ligase individually, and to characterize the formation of the ternary complex.[19][20][21][22]

  • Protocol Outline:

    • Immobilization: Immobilize one of the proteins (e.g., the POI) onto a sensor chip.

    • Binary Interaction: Flow different concentrations of the PROTAC over the chip to measure the binding kinetics and affinity (KD) for the POI. Repeat with the E3 ligase immobilized to measure the PROTAC-E3 ligase interaction.

    • Ternary Complex Formation: To measure the ternary complex affinity, pre-incubate the immobilized protein (e.g., POI) with a saturating concentration of the PROTAC, and then flow the E3 ligase over the surface. Alternatively, pre-form the PROTAC-E3 ligase complex in solution and flow it over the immobilized POI.

    • Data Analysis: Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rates, and calculate the dissociation constant (KD) for each interaction. A cooperativity factor (α) can be calculated to determine if the binding of one protein enhances the binding of the other.[20][23]

Conclusion

The synthesis of PROTACs with PEG-based linkers can be achieved through robust and versatile chemical strategies like sequential amide coupling and click chemistry. The modular nature of these synthetic routes allows for the systematic optimization of linker length and composition, which is crucial for achieving potent and selective protein degradation. The protocols and characterization methods outlined in these application notes provide a comprehensive framework for researchers to synthesize and evaluate novel PROTAC degraders for therapeutic and research applications.

References

Application Notes and Protocols: Selective Deprotection of the Tetrahydropyranyl (THP) Group in the Presence of a tert-Butyloxycarbonyl (Boc) Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of multi-step organic synthesis, particularly in pharmaceutical and peptide chemistry, the judicious use of protecting groups is paramount.[1][2] The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various conditions and its susceptibility to cleavage under acidic conditions.[3][4][5] Similarly, the tetrahydropyranyl (THP) group is a common choice for the protection of hydroxyl groups, offering robustness towards many non-acidic reagents.[6][7][8] The challenge arises when a synthetic intermediate possesses both a Boc-protected amine and a THP-protected alcohol, and the selective deprotection of the THP group is required without affecting the Boc group. This scenario calls for an orthogonal protecting group strategy, where one group can be removed selectively in the presence of the other.[1][9]

This document provides detailed application notes and experimental protocols for the selective deprotection of the THP group while preserving the integrity of the Boc group. The key to this selectivity lies in the differential acid lability of the two groups; the THP ether is susceptible to cleavage under milder acidic conditions compared to the more robust Boc carbamate (B1207046).[10]

Chemical Transformation and Logic

The selective deprotection of a THP ether in the presence of a Boc-protected amine is a critical transformation that enables chemists to unmask a hydroxyl group for subsequent reactions while keeping the amine protected. The underlying principle is the greater sensitivity of the acetal (B89532) linkage in the THP ether to acid-catalyzed hydrolysis compared to the carbamate functionality of the Boc group.

cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Product SM Molecule with Boc-NH-R and R'-O-THP Product Molecule with Boc-NH-R and R'-OH SM->Product Selective Deprotection Conditions Mild Acidic Conditions (e.g., PPTS, CSA, mild HCl) Conditions->SM Reacts with

Caption: Selective THP deprotection logic.

Summary of Deprotection Methods

A variety of reagents and conditions can be employed for the selective deprotection of THP ethers in the presence of Boc groups. The choice of method often depends on the specific substrate, the presence of other functional groups, and the desired reaction scale. The following table summarizes several effective methods with their typical reaction conditions and outcomes.

Reagent(s)Solvent(s)Temperature (°C)Time (h)Typical Yield (%)Notes
Pyridinium (B92312) p-toluenesulfonate (PPTS)Ethanol (B145695) or Methanol (B129727)Room Temperature - 551 - 1285 - 95A very mild and commonly used method.
Acetic Acid/THF/WaterTHF/Water25 - 454 - 2480 - 90Mild aqueous acidic conditions.[11]
p-Toluenesulfonic acid (TsOH)Methanol0 - Room Temperature0.5 - 390 - 98A stronger acid catalyst, requires careful monitoring.[12]
Amberlyst-15Methanol or Dichloromethane (B109758)Room Temperature1 - 685 - 95A solid-supported acid catalyst that simplifies work-up.[12]
Samarium(III) chloride (SmCl₃)MethanolRoom Temperature0.5 - 290 - 99A Lewis acid catalyst that can offer high chemoselectivity.[4][13]
Lithium chloride (LiCl) in H₂O/DMSODMSO/Water90680 - 95A neutral deprotection method.[6][8]

Experimental Protocols

The following are detailed protocols for some of the most reliable methods for the selective deprotection of THP ethers.

Protocol 1: Deprotection using Pyridinium p-toluenesulfonate (PPTS)

This is a very mild and widely used protocol for the deprotection of THP ethers.

Materials:

  • THP-protected substrate

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous ethanol or methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Ethyl acetate (B1210297) or dichloromethane for extraction

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the THP-protected substrate (1.0 eq) in anhydrous ethanol or methanol (0.1 M concentration).

  • Add pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.3 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to 40-55 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate or dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired alcohol.

Protocol 2: Deprotection using Amberlyst-15

This protocol utilizes a solid-supported acid catalyst, which simplifies the work-up procedure as the catalyst can be removed by simple filtration.

Materials:

  • THP-protected substrate

  • Amberlyst-15 ion-exchange resin

  • Methanol or dichloromethane

  • Triethylamine (B128534) (optional, for neutralization)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the THP-protected substrate (1.0 eq) in methanol or dichloromethane (0.1 M concentration), add Amberlyst-15 resin (typically 10-20% by weight of the substrate).

  • Stir the suspension at room temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the reaction mixture to remove the Amberlyst-15 resin.

  • Wash the resin with a small amount of the reaction solvent.

  • (Optional) If any residual acid is a concern, a small amount of triethylamine can be added to the filtrate to neutralize it.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 3: Deprotection using Samarium(III) chloride (SmCl₃)

This method employs a Lewis acid catalyst and often proceeds with high efficiency and selectivity.[13]

Materials:

  • THP-protected substrate

  • Samarium(III) chloride (SmCl₃)

  • Methanol

  • Water

  • Ethyl acetate or dichloromethane for extraction

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the THP-protected substrate (1.0 eq) in methanol (0.1 M concentration).

  • Add samarium(III) chloride (SmCl₃) (typically 0.1 - 0.5 eq) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow

The general workflow for the selective deprotection of a THP group in the presence of a Boc group is outlined below.

Start Start with Boc/THP Protected Compound Reaction Perform Selective THP Deprotection Start->Reaction Monitoring Monitor Reaction by TLC/LC-MS Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Reaction Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End Obtain Boc-Protected Alcohol Characterization->End

Caption: General experimental workflow.

Conclusion

The selective deprotection of the THP group in the presence of a Boc group is a feasible and essential transformation in modern organic synthesis. The key to success lies in the careful selection of mild acidic conditions that are sufficient to cleave the THP ether without affecting the more acid-stable Boc carbamate. The protocols provided in these application notes offer a range of reliable methods that can be adapted to various substrates and research needs. As with any chemical reaction, it is crucial to monitor the progress of the deprotection to avoid over-reaction and potential side products. Careful execution of these protocols will enable researchers to efficiently and selectively unmask hydroxyl groups for further synthetic manipulations, thereby advancing their research and development goals.

References

Application Notes and Protocols for the Purification of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of complex molecules such as THP-PEG4-Pyrrolidine(N-Boc)-CH2OH, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), often results in a mixture of the desired product, unreacted starting materials, and various side products.[1][][3] Effective purification is therefore a critical step to ensure the purity and quality of the final compound, which is essential for its successful application in drug discovery and development.[4] This document provides detailed application notes and protocols for the purification of this compound derivatives, focusing on common and effective techniques such as liquid-liquid extraction, silica (B1680970) gel chromatography, and reverse-phase high-performance liquid chromatography (RP-HPLC).

The structure of this compound incorporates several functional groups that influence its purification a tetrahydropyranyl (THP) ether, a tetraethylene glycol (PEG4) linker, a Boc-protected pyrrolidine (B122466) amine, and a primary alcohol. The presence of the polar PEG chain and alcohol group, combined with the non-polar Boc and THP protecting groups, presents a unique purification challenge.[5] The selection of an appropriate purification strategy is crucial and often involves a multi-step approach to achieve high purity.

Purification Strategies Overview

A typical purification workflow for this compound derivatives may involve an initial workup using liquid-liquid extraction to remove bulk impurities, followed by one or more chromatographic steps to isolate the pure product.

  • Liquid-Liquid Extraction: This technique is useful for a preliminary clean-up, separating the product from water-soluble and highly polar or non-polar impurities based on its partitioning between an organic and an aqueous phase.[6]

  • Silica Gel Chromatography: This is a widely used method for the purification of organic compounds. Due to the polar nature of the PEG chain, specific solvent systems are required to achieve good separation and avoid streaking of the compound on the column.[5]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a high-resolution purification technique that separates molecules based on their hydrophobicity. It is particularly useful for final polishing to achieve high purity, especially for compounds intended for biological assays.[][8]

Data Presentation

The following tables summarize typical quantitative data for the purification of complex PEGylated small molecules like PROTAC linkers, based on literature precedents. Actual results may vary depending on the specific reaction mixture and experimental conditions.

Table 1: Comparison of Purification Techniques for a Representative this compound Derivative

Purification TechniqueTypical Recovery/Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
Liquid-Liquid Extraction>90% (of crude product)50-80%High capacity, rapid, good for initial cleanup.Low resolution, may not remove closely related impurities.
Silica Gel Chromatography60-85%90-98%Good resolution for many compounds, scalable.Can be time-consuming, potential for product degradation on silica, PEG compounds can streak.[5]
Reverse-Phase HPLC50-70%>98%High resolution, excellent for final purification.Lower capacity, requires specialized equipment, can be costly.[4]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction

This protocol describes a general procedure for the initial workup of a reaction mixture containing the this compound derivative.

Materials:

  • Reaction mixture

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Quench the reaction mixture as appropriate (e.g., by adding water or a saturated aqueous solution of ammonium (B1175870) chloride).

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.

  • Collect the organic layer.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to neutralize any acid).

    • Brine (to remove residual water and water-soluble impurities).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Silica Gel Chromatography

This protocol provides a method for the purification of the title compound using silica gel chromatography, with recommendations for solvent systems suitable for PEGylated molecules.

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Solvents: Chloroform (CHCl₃), Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Glass chromatography column

  • Fraction collector or test tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or CHCl₃). Spot the TLC plate and develop it in various solvent systems to find an optimal eluent that gives the desired compound an Rf value of approximately 0.2-0.4.[5] Recommended starting solvent systems include:

    • A gradient of 1-10% MeOH in DCM or CHCl₃.[5]

    • A slow gradient of 1-10% of a 1:1 mixture of EtOH/IPA in CHCl₃. This can provide better separation for some PEG-containing compounds.[5]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with the determined solvent system. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound derivative.

Protocol 3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is for the final purification step to obtain a highly pure product.

Materials:

  • Partially purified product from Protocol 2

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or formic acid (FA) (optional, as a mobile phase modifier)

  • RP-HPLC system with a preparative C18 column

  • Fraction collector

  • Lyophilizer or rotary evaporator

Procedure:

  • Method Development (Analytical Scale): Dissolve a small sample of the material in the mobile phase. Inject onto an analytical RP-HPLC column (e.g., C18) to develop a suitable gradient method. A typical gradient might be from 10% to 90% ACN in water (with 0.1% TFA or FA) over 20-30 minutes.

  • Preparative Scale Purification: Dissolve the bulk of the partially purified product in a minimal amount of the initial mobile phase.

  • Inject the sample onto the preparative RP-HPLC column.

  • Run the preparative HPLC using the optimized gradient method.

  • Collect fractions corresponding to the product peak.

  • Product Isolation: Combine the pure fractions. If the mobile phase contains a volatile acid like TFA or FA, it may be necessary to neutralize the solution before solvent removal, depending on the stability of the compound. Remove the organic solvent (ACN) under reduced pressure.

  • Lyophilize the remaining aqueous solution to obtain the final pure product as a solid or oil.

Visualizations

The following diagrams illustrate the workflows for the described purification protocols.

Liquid_Liquid_Extraction_Workflow start Reaction Mixture quench Quench Reaction start->quench extract Extract with Ethyl Acetate quench->extract separate Separate Layers extract->separate wash_bicarb Wash with Sat. NaHCO₃ separate->wash_bicarb Organic Layer wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate end Crude Product filter_concentrate->end

Caption: Workflow for Liquid-Liquid Extraction.

Silica_Gel_Chromatography_Workflow start Crude Product tlc TLC Analysis for Solvent System Optimization start->tlc pack_column Pack Silica Gel Column tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure concentrate Concentrate combine_pure->concentrate end Purified Product concentrate->end

Caption: Workflow for Silica Gel Chromatography.

RP_HPLC_Purification_Workflow start Partially Purified Product analytical_hplc Analytical HPLC for Method Development start->analytical_hplc prep_hplc Preparative RP-HPLC analytical_hplc->prep_hplc collect_fractions Collect Product Fractions prep_hplc->collect_fractions combine_pure Combine Pure Fractions collect_fractions->combine_pure remove_solvent Remove Organic Solvent combine_pure->remove_solvent lyophilize Lyophilize remove_solvent->lyophilize end Highly Pure Product lyophilize->end

Caption: Workflow for RP-HPLC Purification.

References

Application of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH in Targeted Protein Degradation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex formed between the POI and the E3 ligase.[1] THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a versatile, PEG-based linker that offers several advantages in PROTAC design. The polyethylene (B3416737) glycol (PEG) chain enhances solubility and can improve cell permeability, while the pyrrolidine (B122466) scaffold can provide a rigid element to orient the two ligands optimally for ternary complex formation.[] The terminal hydroxyl group and the Boc-protected amine on the pyrrolidine ring provide orthogonal handles for the sequential and controlled conjugation of the POI and E3 ligase ligands.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of novel protein degraders.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the linker is presented in the table below. Understanding these properties is crucial for designing synthetic routes and formulating the final PROTAC molecule.

PropertyValueReference
Molecular Formula C₂₃H₄₃NO₉[3]
Molecular Weight 477.59 g/mol [4]
Appearance Colorless to light yellow liquid[4]
Solubility Soluble in DMSO (≥ 100 mg/mL)[4]
Storage -20°C, stored under nitrogen[4]

Application in PROTAC Synthesis: A Case Study of a K-Ras Degrader

This compound has been utilized as a linker in the synthesis of PROTACs, including degraders targeting the oncogenic protein K-Ras.[4][5][6] While the precise structure of "K-Ras Degrader-1" is proprietary, the general synthetic strategy involves the sequential attachment of the K-Ras ligand and an E3 ligase ligand (e.g., a VHL or CRBN ligand) to the linker.

Quantitative Data: Efficacy of a Pan-KRAS PROTAC Degrader

The following table summarizes the degradation and anti-proliferative activity of a pan-KRAS PROTAC degrader in various cancer cell lines. While this degrader may not contain the exact this compound linker, the data serves as a representative example of the potency that can be achieved with this class of molecules.

Cell LineKRAS MutationDC₅₀ (nM)Dₘₐₓ (%)IC₅₀ (nM)Reference
AGSG12D1.1953[7]
SW620G12V->90% at 4 nM10[7]
AsPC-1G12D--2.6[7]
H358G12C--5[7]
HCT116G13D--13[7]
MKN-1WT amp--0.9[7]

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

This section provides detailed protocols for the key experiments required to synthesize and evaluate a PROTAC synthesized using the this compound linker.

Protocol 1: General Synthesis of a PROTAC

This protocol outlines a general, two-step synthetic route for constructing a PROTAC using this compound. The order of ligand attachment can be reversed depending on the specific chemistry of the ligands.

Step 1: Coupling of the E3 Ligase Ligand

  • Activation of the Linker's Hydroxyl Group: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM). Add a suitable activating agent, such as p-toluenesulfonyl chloride (TsCl, 1.2 eq) and a base like triethylamine (B128534) (TEA, 1.5 eq), at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Nucleophilic Substitution: To the activated linker, add the E3 ligase ligand containing a nucleophilic group (e.g., an amine or hydroxyl, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) in a suitable solvent like dimethylformamide (DMF). Heat the reaction if necessary and stir overnight.

  • Purification: Purify the resulting intermediate by flash column chromatography or preparative HPLC.

Step 2: Coupling of the POI Ligand

  • Boc Deprotection: Dissolve the purified intermediate from Step 1 in DCM and add trifluoroacetic acid (TFA) to remove the Boc protecting group. Stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure.

  • Amide Coupling: Dissolve the deprotected intermediate and the POI ligand containing a carboxylic acid (1.1 eq) in DMF. Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq). Stir the reaction at room temperature overnight.

  • Final Purification: Purify the final PROTAC product by preparative HPLC to obtain the desired compound. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G cluster_synthesis PROTAC Synthesis Workflow Linker This compound ActivatedLinker Activated Linker Linker->ActivatedLinker Activation Intermediate Linker-E3 Ligase Ligand ActivatedLinker->Intermediate Coupling DeprotectedIntermediate Deprotected Intermediate Intermediate->DeprotectedIntermediate Boc Deprotection FinalPROTAC Final PROTAC DeprotectedIntermediate->FinalPROTAC Amide Coupling E3Ligand E3 Ligase Ligand E3Ligand->Intermediate POILigand POI Ligand POILigand->FinalPROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Protocol 2: Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This protocol describes how to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cancer cell line expressing the POI (e.g., SW1573 for K-Ras)

  • Complete cell culture medium

  • Synthesized PROTAC (stock solution in DMSO)

  • Vehicle control (DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of remaining POI relative to the vehicle control.

    • Plot the percentage of remaining protein versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

G cluster_western Western Blot Workflow for PROTAC Evaluation CellSeeding Cell Seeding PROTACTreatment PROTAC Treatment CellSeeding->PROTACTreatment CellLysis Cell Lysis PROTACTreatment->CellLysis ProteinQuant Protein Quantification CellLysis->ProteinQuant SDSPAGE SDS-PAGE ProteinQuant->SDSPAGE Transfer Western Transfer SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection Analysis Data Analysis (DC50/Dmax) Detection->Analysis

Caption: A step-by-step workflow for assessing protein degradation.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to demonstrate the PROTAC-induced formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Cells expressing the POI and the recruited E3 ligase

  • PROTAC and vehicle control (DMSO)

  • Proteasome inhibitor (e.g., MG132) to prevent degradation of the POI

  • Co-IP lysis buffer

  • Antibody against the POI or the E3 ligase for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Western blot reagents (as in Protocol 2)

Procedure:

  • Cell Treatment: Treat cells with the PROTAC or vehicle control in the presence of a proteasome inhibitor for a few hours.

  • Cell Lysis: Lyse the cells with Co-IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with magnetic beads.

    • Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.

    • Add protein A/G magnetic beads and incubate for 1-2 hours.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the POI and the E3 ligase to detect the co-immunoprecipitated proteins. An increased signal for the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.

Protocol 4: Cell Viability Assay (IC₅₀ Determination)

This protocol measures the effect of the PROTAC on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • PROTAC (stock solution in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the percentage of cell viability versus the log of the PROTAC concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of action of a PROTAC, which underpins the experimental protocols described above.

G cluster_pathway PROTAC Mechanism of Action PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex POI Protein of Interest (POI) POI->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Recycling PROTAC Recycling TernaryComplex->Recycling PolyUbPOI Polyubiquitinated POI Ubiquitination->PolyUbPOI Ub Ubiquitin Ub->Ubiquitination Proteasome Proteasome PolyUbPOI->Proteasome Degradation Degradation Proteasome->Degradation Recycling->PROTAC

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs. Its chemical features facilitate the construction of potent protein degraders with favorable physicochemical properties. The protocols outlined in this document provide a comprehensive framework for the synthesis and functional characterization of PROTACs incorporating this linker. By systematically evaluating degradation efficiency, ternary complex formation, and cellular effects, researchers can effectively advance the development of novel therapeutics for a wide range of diseases.

References

Application Note: Conjugation Chemistry for Attaching E3 Ligase Ligands to Linkers in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's native ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1] These molecules are composed of three distinct components: a ligand that binds the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[1][4]

The chemical strategy used to conjugate the E3 ligase ligand to the linker is a crucial step in PROTAC synthesis. This choice impacts not only the efficiency and scalability of the synthesis but also the final molecule's physicochemical properties, such as stability, solubility, and cell permeability.[5][6] This document provides a detailed overview of the most common conjugation chemistries, presents quantitative data for comparison, and offers detailed protocols for key reactions.

Signaling Pathway: PROTAC Mechanism of Action

PROTACs operate catalytically to induce protein degradation. They first bind to both the target protein (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity enables the E3 ligase to transfer ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, releasing the PROTAC to repeat the cycle.

PROTAC_MoA cluster_0 cluster_1 cluster_2 cluster_3 POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Recruits Ubiquitination Poly-ubiquitination of POI Ternary->Ubiquitination Catalyzes Degradation POI Degradation Ubiquitination->Degradation Targets for Proteasome Proteasome Proteasome->Degradation Degradation->PROTAC Releases

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Overview of Common Conjugation Chemistries

The assembly of PROTACs relies on a key chemical reaction to connect the E3 ligase ligand and the POI ligand, often via a pre-functionalized linker. The most prevalent strategies include amide bond formation and click chemistry.

Amide Bond Formation

Amide coupling is a traditional and robust method for linking components in PROTAC synthesis.[1] This strategy typically involves reacting a carboxylic acid on one component (e.g., the linker) with an amine on the other (e.g., the E3 ligase ligand) using standard peptide coupling reagents.

  • Advantages: The resulting amide bond is highly stable and predictable, mimicking a peptide bond.[1] The chemistry is well-understood and reliable for producing a specific, well-defined PROTAC molecule.[1][5]

  • Disadvantages: The reaction conditions are not bio-orthogonal and cannot be performed in living systems.[1] Amide bonds can introduce hydrogen bond donors which may lead to lower cellular permeability and poorer ADME properties.[5] Purification can sometimes be challenging due to byproducts from coupling reagents.[1]

Click Chemistry

Click chemistry encompasses a class of reactions that are rapid, efficient, and highly specific, making them ideal for modular PROTAC synthesis and the construction of PROTAC libraries.[][8][9] The most common click reaction used is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole ring.[][10]

  • Advantages: CuAAC reactions are high-yielding (often up to 90%), proceed under mild conditions, and are generally cleaner, simplifying purification.[1][10] The resulting triazole is metabolically stable and can serve as a rigid element within the linker.[1] Strain-promoted versions (SPAAC) are bio-orthogonal, allowing for the in-situ synthesis of PROTACs (CLIPTACs).[][11]

  • Disadvantages: The introduction of a triazole ring adds rigidity and specific geometric constraints that must be considered in linker design.[12]

Ether and Alkyl Linkages

These linkers are typically formed via nucleophilic substitution reactions, such as Williamson ether synthesis or alkylation of amines. They are common alternatives to amide bonds.

  • Advantages: Alkyl and poly(ethylene glycol) (PEG) ether linkers are highly flexible and can improve a PROTAC's physicochemical properties.[4][12] Hydrophilic PEG linkers can increase solubility and bioavailability, while more hydrophobic alkyl linkers can improve cell permeability.[12]

  • Disadvantages: The synthesis can sometimes require harsher conditions or protecting group strategies compared to amide coupling or click chemistry. The flexibility can also make rational design more challenging.

Quantitative Comparison of Conjugation Methods

The choice of conjugation chemistry has a significant impact on both the synthesis and the final properties of the PROTAC.

Parameter Amide Bond Formation Click Chemistry (CuAAC) Ether/Alkyl Linkage Formation
Common Reagents HATU/DIPEA; EDC/HOBtCuSO₄, Sodium Ascorbate (B8700270)Alkyl halide, Base (e.g., K₂CO₃, NaH)
Reaction Conditions Room temperature, 2-12 hRoom temperature, 1-24 hVaries (RT to elevated temp), 4-24 h
Typical Yields Good to excellent (70-95%)Excellent (often >90%)[10]Variable (40-85%)
Purification Can be challengingGenerally clean reactionsCan require extensive purification
Bio-orthogonality No[1]No (Cu is toxic); Yes for SPAAC[1][]No
Linkage Stability HighHigh (metabolically stable)[1]High
Impact on Permeability Can be poor due to H-bond donors[5][6]Generally favorableHydrophobic linkers improve permeability[12]

Experimental Workflows and Protocols

Synthetic Strategy Workflow

The choice of conjugation chemistry influences the overall synthetic workflow. Amide coupling often lends itself to a convergent synthesis, where the E3-linker moiety is prepared first. Click chemistry excels in a modular or late-stage convergent approach, allowing for the rapid combination of diverse fragments.

Synthetic_Workflow cluster_Amide Convergent Amide Coupling Strategy cluster_Click Modular Click Chemistry Strategy A_E3 E3 Ligand (with Amine) A_Intermediate E3-Linker Intermediate A_E3->A_Intermediate A_Linker Linker (with COOH) A_Linker->A_Intermediate Amide Coupling A_PROTAC Final PROTAC A_Intermediate->A_PROTAC A_POI POI Ligand (with Amine/COOH) A_POI->A_PROTAC Final Amide Coupling C_E3 E3 Ligand (with Azide) C_PROTAC Final PROTAC C_E3->C_PROTAC C_E3->C_PROTAC CuAAC 'Click' Reaction C_Linker Linker (with Alkyne & Azide/Alkyne) C_POI POI Ligand (with Alkyne) C_POI->C_PROTAC C_POI->C_PROTAC CuAAC 'Click' Reaction

Caption: Comparison of synthetic workflows for PROTAC assembly.

Protocol 1: General Amide Coupling using HATU

This protocol describes the conjugation of a linker containing a terminal carboxylic acid to an E3 ligase ligand (e.g., a derivative of Thalidomide or a VHL ligand) containing a free amine.

Materials:

  • Amine-functionalized E3 Ligand (1.0 eq)

  • Carboxylic acid-functionalized linker (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine-functionalized E3 Ligand (1.0 eq) and the carboxylic acid-functionalized linker (1.1 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired E3 ligase-linker conjugate.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized E3 ligase ligand to an alkyne-functionalized linker. This is a key step in building a PROTAC using click chemistry.[10]

Materials:

  • Azide-functionalized E3 Ligand (1.0 eq)

  • Alkyne-functionalized linker (or POI-linker) (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Solvent system: t-Butanol/Water (1:1) or DMF

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask, dissolve the azide-functionalized E3 Ligand (1.0 eq) and the alkyne-functionalized component (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Degas the main reaction mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution. The solution may turn heterogeneous or change color.

  • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to obtain the triazole-linked product.

Decision Guide for Conjugation Chemistry

Choosing the optimal conjugation strategy depends on the specific goals of the research project.

Decision_Tree Start Project Goal? Library Rapid Library Synthesis? Start->Library High-throughput screening Single Well-Defined Single PROTAC? Start->Single Lead optimization InSitu In-situ / Bio-orthogonal Application? Start->InSitu Cellular studies Library->Single No UseClick Use Click Chemistry (CuAAC) Library->UseClick Yes UseAmide Use Amide Coupling Single->UseAmide Yes ConsiderPerm Consider Permeability; Ether/Alkyl Linkers are also an option Single->ConsiderPerm No InSitu->Library No UseSPAAC Use Strain-Promoted Click Chemistry (SPAAC) InSitu->UseSPAAC Yes

Caption: A decision guide for selecting a conjugation strategy.

Conclusion

The conjugation chemistry used to attach E3 ligase ligands to linkers is a cornerstone of PROTAC design and synthesis. Traditional amide bond formation offers a reliable and robust method for creating specific degraders, while modern click chemistry provides unparalleled efficiency for the rapid assembly of PROTAC libraries.[1] The choice between these and other strategies like ether or alkyl linkages must be carefully considered, as it profoundly influences not only the synthetic route but also the biological and pharmacological properties of the final PROTAC molecule. A thoughtful approach to "linkerology" and its underlying chemistry is essential for developing potent and effective protein degraders.[10][13]

References

Application Notes: Use of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH in Cellular Assays for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2][3] A PROTAC is a heterobifunctional molecule composed of three key parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1][4] The linker is not merely a spacer but plays a critical role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the POI.[1][2]

THP-PEG4-Pyrrolidine(N-Boc)-CH2OH is a versatile, PEG-based PROTAC linker building block.[5][6][7][8] Its structure incorporates several key features:

  • A PEG4 (polyethylene glycol) chain: Provides hydrophilicity and optimal length to span the distance between the target protein and the E3 ligase.

  • A pyrrolidine (B122466) moiety: A common structural element in ligands for E3 ligases like von Hippel-Lindau (VHL).

  • A Boc-protected amine (N-Boc): A standard protecting group that allows for controlled, stepwise synthesis of the final PROTAC molecule.

  • A primary alcohol (-CH2OH): A functional handle for conjugation to either the POI ligand or the E3 ligase ligand.

  • A tetrahydropyran (B127337) (THP) group: A protecting group for the alcohol, which can be removed under specific conditions during synthesis.

This application note provides detailed protocols for the cellular characterization of PROTACs synthesized using linkers such as this compound. The described assays are fundamental for evaluating the efficacy and potency of novel PROTAC molecules in a cellular context.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for a PROTAC is to induce the degradation of a target protein. This process is illustrated below, along with a typical workflow for evaluating a novel PROTAC.

PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ligase E3->Ternary Binds Ub_POI Ub-Ub-Ub-POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3 Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: PROTAC Mechanism of Action.

PROTAC Evaluation Workflow cluster_assays Cellular Assays start Synthesize PROTAC using Linker culture Cell Culture (Target-expressing cell line) start->culture treat Treat Cells with PROTAC (Dose-response & Time-course) culture->treat harvest Harvest Cells & Prepare Lysates treat->harvest viability Cell Viability Assay (e.g., CellTiter-Glo) treat->viability western Western Blot (Target Degradation) harvest->western analysis Data Analysis western->analysis viability->analysis dc50 Determine DC50 & Dmax analysis->dc50 ic50 Determine IC50 analysis->ic50

Figure 2: Experimental Workflow for PROTAC Evaluation.

Experimental Protocols

Protocol 1: Western Blot Analysis for Target Protein Degradation

This protocol is a fundamental method to visually confirm and quantify the degradation of the target protein.[9]

1. Materials and Reagents:

  • Cell line expressing the protein of interest (POI).

  • Complete cell culture medium.

  • PROTAC stock solution (e.g., 10 mM in DMSO).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10]

  • BCA protein assay kit.

  • Laemmli sample buffer.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the POI.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

2. Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate for 24 hours.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. The final DMSO concentration should be kept constant (e.g., ≤ 0.1%) across all wells, including the vehicle control.[11]

  • Aspirate the old medium and add the PROTAC-containing medium to the cells. Incubate for the desired time (e.g., 2, 4, 8, 16, 24 hours).

  • Sample Preparation:

    • Wash cells twice with ice-cold PBS.[9]

    • Add 100-150 µL of ice-cold lysis buffer to each well.[12]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[9]

    • Incubate on ice for 30 minutes.[9]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[9][13]

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.[9]

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli buffer and heat at 95°C for 5 minutes.[9]

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[9]

    • Perform electrophoresis, then transfer the proteins to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

    • Incubate with the primary antibody for the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST.

    • Repeat immunoblotting for the loading control protein.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.[9]

    • Quantify band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.[9]

    • Calculate the percentage of remaining protein relative to the vehicle control.

Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[14][15] It is used to assess the cytotoxic or cytostatic effects of the PROTAC.

1. Materials and Reagents:

  • Cell line of interest.

  • Opaque-walled 96-well or 384-well plates.[16][17]

  • PROTAC stock solution.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.[14][16]

  • Luminometer.

2. Procedure:

  • Cell Seeding: Seed cells in opaque-walled multiwell plates at a predetermined optimal density (e.g., 5,000 cells/well for a 96-well plate). Include wells with medium only for background measurement.[16][17] Incubate for 24 hours.

  • PROTAC Treatment: Add serial dilutions of the PROTAC to the wells. Incubate for a prolonged period (e.g., 72 hours) to observe effects on cell proliferation.

  • Assay Execution:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[15][16]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[16]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[15][16]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15][16]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15][16]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the background luminescence. Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot against the PROTAC concentration to determine the IC50 value.[11]

Data Presentation

Quantitative data from the cellular assays should be presented clearly to allow for straightforward interpretation and comparison.

Table 1: PROTAC Degradation Potency and Efficacy

This table summarizes key parameters derived from the Western blot dose-response experiments. DC50 is the concentration of the PROTAC that induces 50% degradation of the target protein, while Dmax is the maximum percentage of degradation achieved.[18][19]

Compound IDCell LineTreatment Time (h)DC50 (nM)Dmax (%)
New PROTAC-1 HCT1162425>90
New PROTAC-2 MDA-MB-2312415085
Reference PROTAC HCT1162450>95
Negative Control HCT11624>10,000<10

Data are hypothetical and for illustrative purposes.

Table 2: PROTAC Effect on Cell Viability

This table shows the half-maximal inhibitory concentration (IC50) values from the cell viability assays.

Compound IDCell LineTreatment Time (h)IC50 (nM)
New PROTAC-1 HCT1167245
New PROTAC-2 MDA-MB-23172300
Reference PROTAC HCT1167280
Negative Control HCT11672>10,000

Data are hypothetical and for illustrative purposes.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Diastereomeric Mixture Formation from the THP Group

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of diastereomeric mixture formation when using the tetrahydropyranyl (THP) group to protect chiral alcohols.

Frequently Asked Questions (FAQs)

Q1: Why do I obtain a mixture of diastereomers when I protect my chiral alcohol with a THP group?

A1: The use of 3,4-dihydro-2H-pyran (DHP) to install a tetrahydropyranyl (THP) protecting group on a chiral alcohol inherently creates a new stereocenter at the C2 position of the THP ring. This results in the formation of a mixture of diastereomers.[1][2] Since your starting material is chiral, the two possible diastereomers will have different physical and chemical properties, which can complicate purification and characterization, such as NMR analysis.[1][3]

Diastereomer_Formation Chiral Alcohol Chiral Alcohol Reaction Chiral Alcohol->Reaction + DHP, H+ DHP DHP Diastereomer_R Diastereomer 1 (R,R/S) Diastereomer_S Diastereomer 2 (R,S/S) Reaction->Diastereomer_R New Stereocenter (R) Reaction->Diastereomer_S New Stereocenter (S)

Q2: What is the typical diastereomeric ratio observed during THP protection?

A2: The diastereomeric ratio (d.r.) can vary and is often close to 1:1, especially without any specific chiral control elements.[4] The lack of significant diastereoselectivity is a common issue with standard THP protection protocols using achiral acid catalysts like p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS).[1] Some substrate-dependent selectivity may be observed due to steric hindrance, but it is generally not high.

Q3: How can I separate the diastereomers of my THP-protected alcohol?

A3: Diastereomers have different physical properties, which allows for their separation using standard laboratory techniques.[1]

  • Column Chromatography: This is the most common method for separating diastereomers.[5][6] Success often depends on careful selection of the mobile phase. It may require trying various solvent systems and gradients to achieve baseline separation.[5] Sometimes, multiple chromatographic runs are necessary.[5]

  • Crystallization: If one of the diastereomers is crystalline, fractional crystallization can be an effective separation method.

It is important to note that chiral chromatography is generally not required for the separation of diastereomers.[6]

Q4: What are some alternative protecting groups that avoid the formation of diastereomers?

A4: To circumvent the issue of diastereomer formation, it is often best to use an achiral protecting group. Several excellent alternatives to the THP group are available:

Protecting GroupAbbreviationKey Features
tert-Butyldimethylsilyl etherTBSForms a silyl (B83357) ether which is achiral. Stable to a wide range of reaction conditions, but easily cleaved by fluoride (B91410) sources (e.g., TBAF) or acid.[7][8][9]
Triisopropylsilyl etherTIPSSimilar to TBS but offers greater steric bulk and stability.[10]
Methoxymethyl etherMOMAn acetal-based protecting group that is achiral.[11][12] It is stable to basic conditions and removed with acid.[11][12]
Benzyl etherBnA robust protecting group that is stable to both acidic and basic conditions. It is typically removed by hydrogenolysis.[13][14]

Protecting_Group_Decision Start Need to protect a chiral alcohol? Diastereomers_OK Are diastereomers acceptable? Start->Diastereomers_OK Use_THP Use THP group Diastereomers_OK->Use_THP Yes Use_Achiral_PG Use an achiral protecting group Diastereomers_OK->Use_Achiral_PG No Select_Achiral_PG Select appropriate achiral PG (e.g., TBS, MOM, Bn) Use_Achiral_PG->Select_Achiral_PG

Q5: Is it possible to achieve a diastereoselective THP protection?

A5: While challenging, diastereoselective THP protection can be achieved to some extent through the use of chiral auxiliaries or chiral catalysts.[1][15] Some research has explored using THP-derivatives as chiral auxiliaries to direct nucleophilic additions with high diastereoselectivity.[1] However, for most applications, switching to an achiral protecting group is a more straightforward and practical solution.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Complex NMR spectrum that is difficult to interpret. Formation of a diastereomeric mixture. The signals for each diastereomer are unique, leading to a doubling of peaks.[3]* Confirm the presence of diastereomers by other analytical techniques if possible (e.g., LC-MS).* Consider using an achiral protecting group to simplify the NMR spectrum.* If separation is necessary, purify the mixture to obtain a single diastereomer for characterization.
Poor separation of diastereomers by column chromatography. The diastereomers have very similar polarities.* Optimize the solvent system for your column. Try different solvent mixtures and gradients.[5]* Use a longer column or a stationary phase with a different selectivity.* Consider derivatizing the alcohol with a different protecting group that may lead to more easily separable diastereomers, or ideally, an achiral protecting group.
Low yield after attempting to separate diastereomers. Loss of material during multiple purification steps.* If the subsequent reaction step does not involve the newly created stereocenter, consider carrying the diastereomeric mixture through the next steps and separating the products later.* Re-evaluate the need for a THP group and consider using an alternative that does not form diastereomers.

Experimental Protocols

Protocol 1: Standard THP Protection of an Alcohol (leading to diastereomers with chiral alcohols)

This protocol describes a general procedure for the protection of an alcohol using DHP and an acid catalyst.

  • Reagents and Materials:

    • Alcohol (1.0 equiv)

    • 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv)

    • Pyridinium p-toluenesulfonate (PPTS) (0.05 equiv)

    • Anhydrous dichloromethane (B109758) (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Dissolve the alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Add DHP (1.2 equiv) followed by a catalytic amount of PPTS (0.05 equiv).[16]

    • Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.[16]

    • Once the starting material is consumed, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the THP ether.[16]

Protocol 2: Protection of a Primary Alcohol as a TBS Ether (achiral alternative)

This protocol describes the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBSCl) and imidazole (B134444).

  • Reagents and Materials:

    • Primary alcohol (1.0 equiv)

    • tert-Butyldimethylsilyl chloride (TBSCl) (1.1 equiv)

    • Imidazole (2.2 equiv)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere.[16]

    • Add TBSCl (1.1 equiv) portion-wise to the stirred solution at room temperature.[16]

    • Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the TBS ether.

Protocol 3: Protection of an Alcohol as a MOM Ether (achiral alternative)

This protocol describes the protection of an alcohol using methoxymethyl chloride (MOMCl) and a non-nucleophilic base.

  • Reagents and Materials:

    • Alcohol (1.0 equiv)

    • Methoxymethyl chloride (MOMCl) (1.5 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.

    • Add DIPEA (2.0 equiv) followed by the dropwise addition of MOMCl (1.5 equiv).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the MOM ether.

Experimental_Workflow Start Start with Diastereomeric Mixture TLC Develop TLC method for separation Start->TLC Column Perform Column Chromatography TLC->Column Analyze Analyze fractions by TLC Column->Analyze Combine Combine pure fractions of each diastereomer Analyze->Combine End1 Isolated Diastereomer 1 Combine->End1 End2 Isolated Diastereomer 2 Combine->End2

References

Technical Support Center: Optimizing Deprotection of THP and Boc Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the deprotection of tetrahydropyranyl (THP) and tert-butoxycarbonyl (Boc) protecting groups.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the deprotection of THP and Boc groups.

Troubleshooting THP Deprotection

Question: My THP deprotection is incomplete. What are the possible causes and how can I resolve this?

Answer:

Incomplete THP deprotection can be due to several factors. Here are the common causes and their solutions:

  • Insufficient Acid Strength or Concentration: The acidic catalyst may not be strong enough or its concentration may be too low to efficiently cleave the THP ether.

    • Solution: Increase the concentration of the acid or switch to a stronger acid. For example, if using pyridinium (B92312) p-toluenesulfonate (PPTS), you could switch to p-toluenesulfonic acid (TsOH) or a mineral acid like HCl.[1]

  • Short Reaction Time or Low Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.

    • Solution: Increase the reaction time and/or gently heat the reaction mixture. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents like methanol (B129727) or ethanol (B145695) can facilitate the deprotection.

    • Solution: Switch to an alcohol-based solvent system, such as TsOH in methanol.[2]

  • Steric Hindrance: A sterically hindered alcohol may require more forcing conditions for deprotection.

    • Solution: Employ a stronger acid catalyst and/or higher reaction temperatures.

Question: I am observing side reactions during THP deprotection. How can I minimize them?

Answer:

Side reactions during THP deprotection often involve acid-sensitive functional groups present in the substrate.

  • Ester Hydrolysis or Transesterification: If your molecule contains an ester, acidic conditions in the presence of water or an alcohol solvent can lead to hydrolysis or transesterification.[2]

    • Solution: Use milder acidic conditions. Reagents like Amberlyst-15 resin can provide a localized acidic environment, minimizing side reactions in the bulk solution.[2] Alternatively, a non-alcoholic solvent system like acetic acid in a mixture of THF and water can be employed.[2]

  • Formation of Diastereomers: The THP group introduces a new stereocenter, which can lead to a mixture of diastereomers. While this is a characteristic of the protecting group itself, it's a crucial consideration during characterization.[3]

    • Solution: This is an inherent property of the THP group. Careful analysis and purification are required to isolate the desired product.

Question: My compound is sensitive to strong acids. What are some mild methods for THP deprotection?

Answer:

Several mild methods are available for the deprotection of THP ethers on acid-sensitive substrates.

  • Lewis Acids: Mild Lewis acids can be effective for THP cleavage.

  • Neutral Conditions: A combination of lithium chloride (LiCl) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water at elevated temperatures provides a neutral deprotection method.[4]

  • Solid-Supported Catalysts: Zeolite H-beta and bismuth triflate are solid-supported catalysts that can be used under mild conditions.[3]

Troubleshooting Boc Deprotection

Question: My Boc deprotection is not going to completion. What should I do?

Answer:

Incomplete Boc deprotection is a common issue and can be addressed by modifying the reaction conditions.

  • Insufficient Acid Concentration: The concentration of the acid, typically trifluoroacetic acid (TFA), may be too low.[5]

    • Solution: Increase the concentration of TFA. A common range is 20-50% TFA in dichloromethane (B109758) (DCM).[5] For solid-phase peptide synthesis, a 55% TFA/DCM mixture has been shown to be more effective than 100% TFA due to better resin swelling.

  • Inadequate Reaction Time or Temperature: The reaction may not have had enough time to complete, especially at lower temperatures.[5]

    • Solution: Extend the reaction time and monitor the progress. Gentle heating can also accelerate the reaction, but be mindful of potential side reactions.[5]

  • Solvent Choice: The solvent must be able to dissolve both the substrate and the acid.[5]

    • Solution: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection. For some substrates, 4M HCl in 1,4-dioxane (B91453) is a highly effective alternative.[6][7][8]

Question: I am seeing unexpected side products after Boc deprotection. What is causing them and how can I prevent their formation?

Answer:

The primary side reaction during Boc deprotection is alkylation by the tert-butyl cation that is generated.[9]

  • tert-Butylation of Nucleophilic Residues: Electron-rich aromatic rings (e.g., in tryptophan and tyrosine), thiols (cysteine), and other nucleophilic sites can be alkylated by the tert-butyl cation.[9][10]

    • Solution: The most effective way to prevent this is to use scavengers in the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), water, and anisole.[10][11] These scavengers trap the tert-butyl cation before it can react with your molecule.

Question: How do I effectively remove the acid (e.g., TFA) after the deprotection is complete?

Answer:

Proper removal of the acid is crucial for the subsequent steps in your synthesis.

  • Evaporation: For volatile acids like TFA, removal under reduced pressure (rotoevaporation) is a standard method. Co-evaporation with a solvent like toluene (B28343) can help remove residual traces.[5]

  • Aqueous Workup: If your product is not water-soluble, you can dilute the reaction mixture with an organic solvent and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution, to neutralize the acid.[5]

  • Precipitation: The deprotected amine salt can often be precipitated by adding a non-polar solvent like diethyl ether to the reaction mixture.[5]

  • Ion-Exchange Resins: Basic ion-exchange resins, such as Amberlyst A-21, can be used to scavenge the acid and provide the free amine directly.[12]

Frequently Asked Questions (FAQs)

FAQs: THP Deprotection

Q1: What are the standard conditions for THP deprotection? A1: The most common methods for THP deprotection involve acidic hydrolysis.[3] This is typically achieved using reagents like p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent like methanol or ethanol at room temperature.[9][13] Other common conditions include acetic acid in a THF/water mixture.[9]

Q2: Is the THP group stable to basic conditions? A2: Yes, the THP group is an acetal (B89532) and is stable to strongly basic reaction conditions, organometallics, hydrides, and various acylating and alkylating reagents, making it a useful orthogonal protecting group.[3]

Q3: Can I selectively deprotect a THP ether in the presence of other acid-sensitive groups? A3: Selective deprotection of a THP ether can be challenging but is achievable with careful selection of reagents and conditions. Milder acidic catalysts like PPTS or the use of neutral deprotection methods can allow for the removal of the THP group in the presence of more robust acid-labile groups.[4]

FAQs: Boc Deprotection

Q1: What is the mechanism of Boc deprotection? A1: Boc deprotection is an acid-catalyzed process. The acid protonates the carbonyl oxygen of the Boc group, leading to the elimination of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate. This intermediate then rapidly decarboxylates to release carbon dioxide and the free amine.[2][11]

Q2: Can I use acids other than TFA for Boc deprotection? A2: Yes, other strong acids can be used. A widely used alternative is a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[6][7][8] This reagent is often preferred for its selectivity in deprotecting Nα-Boc groups in the presence of tert-butyl esters.[7][8]

Q3: What is an orthogonal protecting group strategy with Boc? A3: An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another. Since the Boc group is acid-labile, it is often paired with base-labile protecting groups like the 9-fluorenylmethyloxycarbonyl (Fmoc) group, or with groups that are removed by hydrogenolysis, such as the carbobenzyloxy (Cbz) group.[14][15]

Data Presentation

Table 1: Common Reagents and Conditions for THP Deprotection

Reagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeNotes
p-Toluenesulfonic acid (TsOH)Methanol, EthanolRoom Temperature1 - 4 hoursStandard and effective method.[2]
Pyridinium p-toluenesulfonate (PPTS)Ethanol, Dichloromethane/MethanolRoom Temperature - 452 - 12 hoursMilder than TsOH, good for more sensitive substrates.[1][13]
Acetic Acid / THF / WaterMixture (e.g., 3:1:1)Room Temperature4 - 12 hoursUseful for substrates with base-labile groups.[1]
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 2 hoursStrong acid, effective but less selective.[1]
Amberlyst-15Methanol, DichloromethaneRoom Temperature1 - 6 hoursHeterogeneous catalyst, allows for simple filtration workup.[2][16]
Lithium Chloride (LiCl) / WaterDimethyl sulfoxide (DMSO)906 hoursMild and neutral conditions, good for acid-sensitive molecules.[4]

Table 2: Common Reagents and Conditions for Boc Deprotection

Reagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeNotes
Trifluoroacetic Acid (TFA) (20-50%)Dichloromethane (DCM)0 - Room Temperature30 min - 2 hoursMost common method; scavengers are often required.[5][11][17]
4M Hydrogen Chloride (HCl)1,4-Dioxane0 - Room Temperature15 - 60 minHighly effective and can be more selective than TFA.[6][7][8]
p-Toluenesulfonic acid (TsOH)1,2-Dimethoxyethane (DME)402 hoursMilder acidic conditions.[18]
Thermal DeprotectionWater, Dioxane/WaterReflux / High Temperature1 - 6 hoursCan be useful for substrates sensitive to strong acids.
Microwave-assisted with TFADichloromethane (DCM)6030 minRapid deprotection method.[12]

Experimental Protocols

Protocol 1: General Procedure for THP Deprotection using PPTS
  • Dissolve the THP-protected alcohol in ethanol (approximately 0.1 M).

  • Add pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.2 equivalents).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the deprotected alcohol.[13]

Protocol 2: General Procedure for Boc Deprotection using TFA in DCM
  • Dissolve the Boc-protected amine in anhydrous dichloromethane (DCM) (approximately 0.1 M) in a round-bottom flask.

  • If the substrate contains sensitive residues (e.g., Trp, Cys, Met), add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[5]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[5][11]

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3x) to remove residual TFA.[5]

  • The resulting TFA salt can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[5]

Protocol 3: General Procedure for Boc Deprotection using 4M HCl in 1,4-Dioxane
  • Dissolve the Boc-protected amine in a minimal amount of 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature for 30-60 minutes.[7][8]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the amine.[19]

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Mandatory Visualization

THP_Deprotection_Troubleshooting start Incomplete THP Deprotection cause1 Insufficient Acid Strength/Concentration start->cause1 cause2 Short Reaction Time/Low Temperature start->cause2 cause3 Suboptimal Solvent start->cause3 solution1 Increase Acid Concentration or Switch to Stronger Acid (e.g., TsOH) cause1->solution1 solution2 Increase Reaction Time and/or Temperature cause2->solution2 solution3 Switch to a Protic Solvent (e.g., MeOH) cause3->solution3 Boc_Deprotection_Side_Reactions start Side Product Formation in Boc Deprotection cause Alkylation by tert-butyl cation start->cause mechanism t-Bu+ attacks nucleophilic sites (e.g., Trp, Cys, Met) cause->mechanism solution Use Scavengers mechanism->solution scavengers Examples: - Triisopropylsilane (TIS) - Triethylsilane (TES) - Water - Anisole solution->scavengers Deprotection_Method_Selection start Select Deprotection Method q1 Is the substrate acid-sensitive? start->q1 thp_mild Mild THP Deprotection (e.g., LiCl/DMSO/H2O, Amberlyst-15) q1->thp_mild Yes standard_deprotection Standard Acidic Deprotection q1->standard_deprotection No q2 Is the protecting group THP or Boc? thp_standard THP Deprotection (TsOH, PPTS) q2->thp_standard THP boc_standard Boc Deprotection (TFA, HCl/dioxane) q2->boc_standard Boc standard_deprotection->q2

References

Technical Support Center: PROTAC Synthesis with PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene (B3416737) glycol (PEG) linkers, with a specific focus on PEG4.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions to improve your synthesis yield and purity.

Issue 1: Low or No Yield of the Final PROTAC Product

Question: I am performing a coupling reaction to synthesize my PROTAC with a PEG4 linker, but I'm observing very low to no yield of the desired product. What could be the issue?

Answer: Low yields in PROTAC synthesis, especially with flexible PEG linkers, can stem from several factors throughout the synthetic route. A systematic evaluation is crucial.[1]

Possible Causes & Solutions:

  • Inefficient Coupling Reaction: Amide bond formation and "click chemistry" are common coupling strategies.[2][3][4] Their efficiency can be hampered by several factors.

    • Suboptimal Coupling Reagents: Ensure your coupling reagents (e.g., HATU, HBTU) are fresh and of high quality.[1]

    • Base Equivalents: If your amine-containing starting material is a salt (e.g., TFA salt), it can inhibit the coupling reaction. Add 2-3 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the salt before adding the coupling reagent.[1]

    • Solvent Choice: While DMF is common, N-Methyl-2-pyrrolidone (NMP) has been shown to improve conversion rates for challenging amide couplings in PROTAC synthesis.[1]

  • Starting Material Integrity: Confirm the purity and identity of your E3 ligase ligand, target protein ligand, and the PEG4 linker via NMR or LC-MS.[1] Degradation during storage can impact reactivity.[1]

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of your desired PROTAC.

    • Thiol Oxidation: If your PEG4 linker contains a thiol group, it can be prone to oxidation, leading to the formation of disulfide dimers.[1] Running the reaction under an inert atmosphere (Argon or Nitrogen) can minimize this.[1]

  • Purification Losses: PEGylated PROTACs can be challenging to purify, leading to significant product loss.[1]

    • High Polarity: PEG linkers increase the polarity of the PROTAC molecule, which can cause it to adhere strongly to normal-phase silica (B1680970) gel, resulting in poor separation and low recovery.[1] Consider switching to reverse-phase HPLC for purification.[5]

Issue 2: Difficulty in Purifying the PEG4-linked PROTAC

Question: My reaction seems to have worked based on LC-MS, but I'm struggling to isolate a pure product. What purification strategies are recommended for PEGylated PROTACs?

Answer: The purification of PEGylated PROTACs is notoriously challenging due to the physicochemical properties conferred by the PEG chain.[5] The addition of a PEG linker, while beneficial for solubility, complicates purification.[5]

Common Impurities:

  • Unreacted starting materials (E3 ligand, target ligand, PEG4 linker).

  • Excess coupling reagents and byproducts.[5]

  • In some cases, positional isomers where the PEG chain is attached to different sites on the PROTAC molecule.[5]

Recommended Purification Techniques:

Chromatographic TechniquePrincipleApplication for PEGylated PROTACs
Size Exclusion Chromatography (SEC) Separates molecules based on their size (hydrodynamic radius).[5]Effective for removing smaller impurities like unreacted PEG reagent and reaction byproducts.[5]
Ion Exchange Chromatography (IEX) Separates molecules based on their net charge.Useful for separating the PEGylated PROTAC from unreacted starting materials that have different charge properties.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) Separates molecules based on their hydrophobicity.[5]A high-resolution technique that is often used as a final polishing step to achieve high purity.[5]

Troubleshooting Purification:

  • Co-elution of Impurities: If impurities are co-eluting with your product in RP-HPLC, optimizing the gradient can improve resolution.[5]

  • Low Recovery: If you experience low recovery from your chromatography column, it could be due to non-specific binding. Ensure the column is well-equilibrated and consider adding modifiers to the mobile phase to reduce these interactions.[6]

Issue 3: Unexpected Side Products Observed in Mass Spectrometry

Question: I'm observing unexpected masses in my LC-MS analysis that I can't attribute to starting materials or the desired product. What could these be?

Answer: Unexpected side products can arise from various reactions involving the reactive functionalities on your ligands and linker.

Potential Side Reactions:

  • Dimerization: As mentioned, if your linker has a reactive thiol group, it can oxidize to form a disulfide-linked dimer of your intermediate.[1]

  • Intramolecular Cyclization: Depending on the structure of your PROTAC precursors, intramolecular reactions could lead to cyclic byproducts.

  • Reaction with Solvents or Reagents: Some reactive intermediates might react with the solvent (e.g., DMF) or other components in the reaction mixture.

Troubleshooting Steps:

  • Analyze the Mass: Determine the exact mass of the side product and try to deduce its molecular formula. This can provide clues about the reactants involved.

  • TLC/LC-MS Monitoring: Monitor the reaction at different time points to see when the side product starts to appear. This can help identify if it's a primary product or a degradation product.

  • Protecting Groups: If a specific functional group is suspected to be involved in a side reaction, consider using a protecting group strategy.

Frequently Asked Questions (FAQs)

Synthesis and Strategy

Q1: What are the most common chemical reactions used to attach PEG4 linkers in PROTAC synthesis?

A1: The two most prevalent methods are amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[2][7]

  • Amide Bond Formation: This is a robust and reliable method, often used in the later stages of synthesis.[8] It typically involves reacting a carboxylic acid on one component with an amine on the other, using coupling reagents like HATU or HBTU.

  • Click Chemistry (CuAAC): This high-yielding reaction forms a stable triazole ring by coupling an alkyne-functionalized component with an azide-functionalized one.[4][9] It is known for its efficiency and compatibility with a wide range of functional groups, making it ideal for creating libraries of PROTACs.[4][7]

Q2: How does the length of the PEG linker, such as PEG4, impact the synthesis and activity of the PROTAC?

A2: The linker length is a critical parameter that influences both the synthesis and the biological activity of a PROTAC.[2]

  • Synthesis: The length of the PEG linker can affect the solubility and reactivity of the intermediates. Longer PEG chains generally increase water solubility, which can be beneficial for both the reaction and purification steps.[10]

  • Activity: The linker's length is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2] A linker that is too short may lead to steric clashes, while a linker that is too long might not effectively bring the two proteins into proximity for ubiquitination.[2] The optimal linker length is often determined empirically by synthesizing a series of PROTACs with varying linker lengths.[11]

Q3: Are there alternatives to PEG linkers that I should consider?

A3: Yes, while PEG linkers are widely used due to their flexibility and solubility-enhancing properties, other linker types are also employed.[2] These include:

  • Alkyl Chains: Simple and synthetically accessible, alkyl chains offer a more hydrophobic alternative to PEG linkers.[4]

  • Rigid Linkers: Incorporating rigid motifs like piperazine (B1678402) or piperidine (B6355638) rings can restrict the conformational flexibility of the PROTAC, which can sometimes lead to improved potency.[3][12]

  • Clickable Groups: Linkers containing alkynes or azides facilitate modular synthesis via click chemistry.[4]

Troubleshooting and Optimization

Q4: My PROTAC with a PEG4 linker has poor cell permeability. What can I do?

A4: The hydrophilicity of PEG linkers can sometimes hinder passive cell permeability.[13] Here are some strategies to address this:

  • Modify the Linker: Synthesize PROTACs with more hydrophobic linkers, such as alkyl chains, or create hybrid linkers that balance hydrophilicity and hydrophobicity.[13]

  • Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can improve permeability.[14][15] However, the stability of the ester bond in a cellular environment should be considered.

  • Assess Permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the permeability of your compounds.

Q5: What is the "hook effect" and how does the PEG4 linker relate to it?

A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[13] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target Protein or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[13] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent.[13] A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect.[13]

Data Summary

Table 1: Comparison of Coupling Methods for PROTAC Synthesis
Coupling MethodTypical YieldsKey AdvantagesKey Considerations
Amide Bond Formation 60-95%Robust, well-established chemistry.Requires careful selection of coupling reagents and base. Can be sensitive to steric hindrance.
CuAAC (Click Chemistry) 55-90%[7]High yielding, fast reaction times, compatible with many functional groups, ideal for library synthesis.[4][7]Requires copper catalyst which may need to be removed from the final product.
Table 2: Impact of Linker Type on Permeability
Linker TypeGeneral PermeabilityRationaleReference
PEG Linkers Moderate to LowIncreased hydrophilicity can reduce passive membrane transport.[13]
Alkyl Linkers Moderate to HighIncreased lipophilicity generally improves permeability.[4]
Ester-containing Linkers Higher than Amide CounterpartsEsters are less polar than amides, which can enhance permeability.[14][15]

Experimental Protocols

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a general method for coupling a carboxylic acid-containing fragment to an amine-containing fragment using HATU.

  • Dissolve the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid-containing component (1.0 equivalent) in anhydrous DMF or NMP.

  • Add Amine and Base: Add the amine-containing PEG4 linker (1.1 equivalents). If the amine is a salt, add DIPEA (3.0 equivalents) to the mixture and stir for 5 minutes.

  • Prepare Coupling Reagent: In a separate vial, dissolve HATU (1.2 equivalents) in a small amount of anhydrous DMF.

  • Reaction Initiation: Add the HATU solution dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated. The crude product is purified by flash chromatography or reverse-phase HPLC.

Protocol 2: General Procedure for CuAAC (Click Chemistry)

This protocol outlines a general procedure for the copper-catalyzed cycloaddition of an azide (B81097) and an alkyne.

  • Dissolve Reactants: In a suitable flask, dissolve the alkyne-functionalized component (1.0 equivalent) and the azide-functionalized PEG4 linker (1.0 equivalent) in a solvent mixture such as t-BuOH/H₂O or DMF.

  • Prepare Catalysts: In a separate vial, prepare a solution of copper(II) sulfate (B86663) pentahydrate (0.1 equivalents) and sodium ascorbate (B8700270) (0.2 equivalents) in water.

  • Reaction Initiation: Add the catalyst solution to the solution of the reactants.

  • Reaction Progression: Stir the reaction mixture vigorously at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, dilute with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Visualizations

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials (Ligand-COOH, H2N-PEG4-Ligand) Coupling Coupling Reaction (e.g., Amide Formation) Start->Coupling Crude Crude PROTAC Coupling->Crude Purify Purification (e.g., RP-HPLC) Crude->Purify Pure Pure PROTAC Purify->Pure Analysis Characterization (LC-MS, NMR) Pure->Analysis End End Analysis->End Final Product

Caption: General experimental workflow for PROTAC synthesis.

Troubleshooting_Low_Yield cluster_check1 Initial Checks cluster_check2 Reaction Conditions cluster_check3 Purification Start Low/No Yield Observed Check_SM Verify Starting Material Purity? Start->Check_SM Check_Reagents Check Coupling Reagent Quality? Check_SM->Check_Reagents If OK Check_Base Amine Salt Neutralized? Check_Reagents->Check_Base If OK Check_Solvent Optimize Solvent? Check_Base->Check_Solvent If OK Check_Atmosphere Inert Atmosphere Used? Check_Solvent->Check_Atmosphere If OK Check_Purification Evaluate Purification Method (RP-HPLC)? Check_Atmosphere->Check_Purification If OK Success Improved Yield Check_Purification->Success If Optimized

Caption: Troubleshooting workflow for low PROTAC synthesis yield.

Ternary_Complex_Formation cluster_ternary Ternary Complex PROTAC PROTAC POI Protein of Interest (Target) PROTAC->POI E3 E3 Ligase PROTAC->E3 POI_Bound POI PROTAC_Bound PROTAC POI_Bound->PROTAC_Bound Proteasome 26S Proteasome POI_Bound->Proteasome Recognition E3_Bound E3 PROTAC_Bound->E3_Bound E3_Bound->POI_Bound Ub Transfer Ubiquitin Ubiquitin (Ub) Ubiquitin->POI_Bound Polyubiquitination Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC mechanism of action via ternary complex formation.

References

Troubleshooting low solubility of PROTACs containing hydrophobic ligands

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to PROTAC solubility. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during their experiments, particularly with PROTACs containing hydrophobic ligands.

Frequently Asked Questions (FAQs)

Q1: Why do many PROTACs, especially those with hydrophobic ligands, exhibit low aqueous solubility?

PROTACs often possess characteristics that contribute to poor solubility. Their high molecular weight and large, flexible structures place them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the druglikeness of a molecule.[1][2] The inclusion of two distinct ligands (one for the target protein and one for an E3 ligase) connected by a linker often results in a molecule with significant hydrophobicity.[3] This inherent insolubility of their amorphous phases can hinder their development into bioavailable medicines.[4][5]

Q2: What are the primary consequences of low PROTAC solubility in my experiments?

Poor aqueous solubility is a major factor contributing to low bioavailability for orally administered drugs.[6] In a laboratory setting, low solubility can impede various stages of the drug discovery process.[7] It can lead to challenges in preparing stock solutions, inaccurate results in in vitro assays due to compound precipitation, and difficulties in formulation development for in vivo studies. Ultimately, poor solubility can limit the therapeutic efficacy of a PROTAC.[3]

Q3: How can I begin to troubleshoot a PROTAC that is difficult to dissolve?

The initial step is to understand the physicochemical properties of your PROTAC.[8] Optimizing the buffer conditions, such as adjusting the pH, can be a starting point.[8] For many PROTACs, solubility can be significantly improved in biorelevant buffers that mimic the intestinal environment, such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF).[9][10] It has been observed that some PROTACs show improved solubility in FeSSIF, suggesting that administration with food could enhance in vivo drug exposure.[10][11]

Troubleshooting Guides

This section provides structured guidance for addressing specific solubility challenges.

Issue 1: My PROTAC precipitates out of solution during in vitro assays.

This is a common issue that can lead to unreliable experimental data.

Troubleshooting Workflow:

start Precipitation Observed check_concentration Is the PROTAC concentration too high? start->check_concentration reduce_concentration Reduce PROTAC concentration check_concentration->reduce_concentration Yes check_solvent Is the solvent appropriate? check_concentration->check_solvent No retest Re-run assay reduce_concentration->retest end Issue Resolved retest->end optimize_solvent Optimize co-solvent (e.g., DMSO) percentage check_solvent->optimize_solvent No use_additives Consider solubility-enhancing additives check_solvent->use_additives Yes optimize_solvent->retest test_additives Test additives like Poloxamer 188 use_additives->test_additives test_additives->retest

Caption: Troubleshooting workflow for PROTAC precipitation in vitro.

Corrective Actions:

  • Review PROTAC Concentration: High concentrations can lead to the "hook effect," where the formation of binary complexes reduces the efficiency of the ternary complex required for degradation.[12] Performing a wide dose-response experiment can help identify if this is occurring.[12]

  • Optimize Solvent System: While DMSO is a common solvent, high concentrations can be toxic to cells. Minimize the final DMSO concentration in your assay media.

  • Incorporate Solubility Enhancers: The use of wetting agents like Poloxamer 188 can help accelerate the dissolution of poorly soluble molecules.[13]

Issue 2: My PROTAC shows poor oral bioavailability in animal models due to low solubility.

Improving oral bioavailability is a critical step in PROTAC development.

Strategies for Enhancement:

  • Formulation Strategies:

    • Amorphous Solid Dispersions (ASDs): This technique involves embedding the amorphous PROTAC into a polymer matrix.[6] ASDs can significantly enhance drug supersaturation.[4][5] For example, using hydroxypropyl methylcellulose (B11928114) acetate (B1210297) succinate (B1194679) (HPMCAS) as a polymer excipient has shown up to a 2-fold increase in drug supersaturation for some PROTACs.[4][5]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and self-nanoemulsifying drug delivery systems (SNEDDS) can improve the solubility and absorption of lipophilic PROTACs.[3][6]

    • Prodrug Approach: A prodrug can be designed by adding a lipophilic group to the E3 ligase ligand, which can increase bioavailability.[9]

  • Molecular Modification Strategies:

    • Linker Optimization: The linker plays a crucial role in the physicochemical properties of the PROTAC.[14] Replacing a PEG linker with a more rigid structure like a 1,4-disubstituted phenyl ring has been shown to improve cell permeability.[9] Conversely, incorporating PEG linkers can sometimes increase water solubility.[15]

    • E3 Ligase Ligand Choice: The choice of E3 ligase ligand can impact the overall solubility of the PROTAC. While VHL and CRBN are commonly used, exploring other E3 ligases could offer advantages in terms of the physicochemical properties of the resulting PROTAC.[16][17]

    • Introduction of Intramolecular Hydrogen Bonds: Promoting the formation of intramolecular hydrogen bonds can help the PROTAC adopt a more compact, "chameleon-like" conformation, which can improve cell permeability by reducing the molecule's size and polarity.[2][11]

Quantitative Data Summary

The following tables summarize key physicochemical properties and their impact on PROTAC solubility.

Table 1: Physicochemical Descriptors and Their Correlation with PROTAC Solubility

Physicochemical DescriptorMeasurement MethodCorrelation with SolubilityReference
BRlogD ChromatographicA promising linear correlation was found (Y = -0.75X – 3.29, R² = 0.67).[7][7]
Topological Polar Surface Area (TPSA) ComputationalWeakly correlated with solubility (Y = 0.01X – 8.67, R² = 0.34).[7][7]
Experimental Polarity (EPSA) Supercritical Fluid Chromatography (SFC)Poor positive linear correlation (R² = 0.23).[1][7][1][7]

Table 2: Impact of Formulation Strategies on PROTAC Solubility

Formulation StrategyExample Excipient/MethodObserved ImprovementReference
Amorphous Solid Dispersion (ASD) HPMCAS polymerUp to a 2-fold increase in drug supersaturation.[4][5]
Biorelevant Buffer FaSSIF/FeSSIFImproved solubility compared to aqueous buffer.[9]

Experimental Protocols

Protocol 1: Assessment of Thermodynamic Solubility

This protocol is used to determine the equilibrium solubility of a PROTAC in a specific solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of the amorphous PROTAC to a known volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline, FaSSIF).

    • Stir the suspension at a constant speed (e.g., 1000 rpm) for 24 hours to ensure equilibrium is reached.[4]

  • Sample Processing:

    • Centrifuge the sample at high speed (e.g., 31,000 x g) for 30 minutes to pellet the undissolved solid.[4]

  • Quantification:

    • Carefully collect the supernatant.

    • Dilute the supernatant appropriately to fall within the linear range of the analytical method.

    • Determine the concentration of the dissolved PROTAC using a suitable analytical technique, such as UPLC, by comparing the peak area to a standard calibration curve.[4]

Protocol 2: Kinetic Solubility Assay

This protocol provides a higher-throughput method for assessing the solubility of PROTACs, often used in early drug discovery.

Workflow for Kinetic Solubility Assay:

start Prepare PROTAC stock solution in DMSO add_protac Add PROTAC stock to buffer start->add_protac dispense_buffer Dispense aqueous buffer into microplate dispense_buffer->add_protac incubate Incubate at room temperature add_protac->incubate measure_turbidity Measure turbidity (nephelometry) or use UV-Vis/UHPLC-MS incubate->measure_turbidity determine_solubility Determine kinetic solubility measure_turbidity->determine_solubility POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3 E3 Ligase E3->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Ub Ubiquitin Ub->Ubiquitination UbPOI Ubiquitinated POI Ubiquitination->UbPOI Degradation Degradation UbPOI->Degradation Proteasome Proteasome Proteasome->Degradation Peptides Peptides Degradation->Peptides

References

Technical Support Center: Synthesis of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH. This guide provides troubleshooting advice and answers to frequently asked questions regarding potential side reactions and challenges encountered during the synthesis of this PROTAC linker.

Frequently Asked Questions (FAQs)

Section 1: THP (Tetrahydropyranyl) Protection

Q1: My THP protection reaction is incomplete. What are the common causes and solutions?

A1: Incomplete THP protection of the terminal PEG alcohol is a common issue. The reaction involves the acid-catalyzed addition of an alcohol to dihydropyran (DHP).[1]

  • Insufficient Catalyst: The reaction requires an acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium (B92312) p-toluenesulfonate (PPTS).[1] Ensure the catalyst is fresh and used in the correct stoichiometric amount.

  • Moisture: The presence of water can hydrolyze the DHP and the intermediate oxonium ion, hindering the reaction. Ensure you are using anhydrous solvents and reagents.

  • Steric Hindrance: While less common for a primary alcohol on a PEG chain, significant steric bulk near the reaction site can slow down the reaction. Consider increasing the reaction time or temperature, or using a less hindered catalyst.

Q2: I observe a mixture of diastereomers after THP protection. Is this expected?

A2: Yes, this is an expected outcome. The addition of the alcohol to dihydropyran creates a new stereocenter at the anomeric carbon (C2) of the THP ring.[2] This results in the formation of a nearly 1:1 mixture of two diastereomers, which can complicate NMR analysis but typically does not affect the reactivity of the protecting group in subsequent steps.

Q3: What are the best conditions for removing the THP group, and what side reactions can occur during deprotection?

A3: THP ethers are typically removed under acidic conditions.[1] Common methods include using acetic acid in a THF/water mixture or PPTS in ethanol.[1]

Potential side reactions during deprotection include:

  • Cleavage of the Boc Group: The tert-butoxycarbonyl (Boc) group is also acid-labile.[3] The conditions used to remove the THP group can inadvertently cleave the Boc group. To avoid this, use milder acidic conditions, such as PPTS, which has a lower acidity than TsOH.[1]

  • PEG Chain Degradation: Although generally stable, prolonged exposure to strong acids can potentially lead to degradation of the polyethylene (B3416737) glycol (PEG) chain.

  • Incomplete Deprotection: Insufficient acid, time, or elevated temperature can lead to incomplete removal of the THP group. The reaction can be monitored by TLC or LC-MS to ensure it goes to completion. A mild and efficient alternative method involves using lithium chloride (LiCl) in a water/DMSO mixture at elevated temperatures, which avoids strongly acidic conditions.[4]

Section 2: Boc (tert-Butoxycarbonyl) Protection

Q1: My Boc protection of the pyrrolidine (B122466) nitrogen is slow or incomplete. How can I improve the yield?

A1: The reaction of the secondary amine on the pyrrolidine ring with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is usually efficient. If you are experiencing issues, consider the following:

  • Base: A base is typically required to deprotonate the amine or neutralize any acid present. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. Ensure an adequate amount of base is used.

  • Solvent: The choice of solvent can impact the reaction rate. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or a mixture of solvents like water/methanol/triethylamine can be effective.[5]

  • Reagent Quality: Ensure the Boc₂O is of good quality, as it can degrade over time.

Q2: What are the potential side products in a Boc protection reaction?

A2: The primary side reaction is the formation of tert-butanol (B103910) as a byproduct.[5] In some cases, if the starting amine is not fully soluble, the reaction may stall. Unreacted starting material and residual Boc₂O are the most common impurities. Residual Boc₂O can often be removed under high vacuum as it will sublimate.[5]

Section 3: PEGylation

Q1: I'm seeing impurities in my PEG raw materials. What should I be concerned about?

A1: PEG polymers can contain reactive impurities formed during manufacturing or storage, which can lead to unwanted side reactions. Common impurities include formaldehyde, formic acid, and peroxides.[6] These can react with your substrate, particularly with amine groups, leading to undesired modifications. It is crucial to use high-purity PEG reagents and store them properly under inert gas and protected from light.

Q2: During the attachment of the PEG chain, I am observing multiple products. What could be the cause?

A2: The formation of multiple products during PEGylation can arise from several factors:

  • Polydispersity of PEG: The PEG reagent itself is often a mixture of polymers with a distribution of chain lengths. This will naturally lead to a final product with a similar distribution in molecular weight. Using monodisperse PEG reagents can solve this issue.

  • Di-PEGylation: If a di-functionalized PEG reagent is used accidentally (e.g., a PEG-ditosylate), it can react at both ends, leading to cross-linked products.

  • Side Reactions with the Linker: The functional group used for conjugation (e.g., a tosylate, mesylate, or halide) can undergo elimination reactions as a side reaction to the desired substitution, especially with hindered substrates or strong bases.

Troubleshooting Guides

This section provides logical workflows to diagnose and solve common experimental problems.

Diagram 1: Troubleshooting Low Yield or Incomplete Reactions

G start Problem: Low Yield or Incomplete Reaction check_sm Is Starting Material (SM) Consumed? (Check by TLC/LCMS) start->check_sm sm_present SM is Present: Incomplete Reaction check_sm->sm_present No sm_absent SM is Absent: Product Degradation or Purification Loss check_sm->sm_absent Yes cause1 Possible Causes: - Insufficient Reagent/Catalyst - Low Temperature/Short Time - Poor Reagent Quality - Presence of Inhibitors (e.g., water) sm_present->cause1 cause2 Possible Causes: - Unstable Product (Degradation) - Harsh Workup/Purification - Product is Water Soluble - Volatile Product sm_absent->cause2 solution1 Solutions: - Increase Reagent/Catalyst Stoichiometry - Increase Temperature or Reaction Time - Use Fresh, High-Purity Reagents - Use Anhydrous Conditions cause1->solution1 solution2 Solutions: - Use Milder Reaction/Workup Conditions - Optimize Chromatography (pH, column) - Back-extract aqueous layers - Careful solvent removal cause2->solution2 G cluster_0 Step 1: Boc Protection cluster_1 Step 2: PEGylation start (S)-2-Pyrrolidinemethanol reagent1 Boc₂O, TEA DCM, rt start->reagent1 prod1 (S)-1-Boc-2-pyrrolidinemethanol reagent1->prod1 reagent2 1. NaH, THF 2. THP-O-PEG4-OTs prod1->reagent2 prod2 Final Product: This compound reagent2->prod2

References

Technical Support Center: HPLC Purification of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) purification of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why is the HPLC purification of PROTACs with PEG linkers so challenging?

The purification of PEGylated PROTACs by HPLC presents several distinct challenges stemming from their unique physicochemical properties. These molecules are often large and hydrophobic, making them inherently difficult to handle chromatographically. The addition of a PEG linker, while beneficial for solubility and pharmacokinetic properties, introduces further complexity.[1] PEG is a hydrophilic and neutral polymer, which can mask the physicochemical differences between the desired PROTAC and related impurities, making separation difficult.[1] Furthermore, the inherent dispersity of the PEG linker itself can lead to peak broadening in the chromatogram.

Q2: What are the common impurities encountered during the synthesis of PEGylated PROTACs?

Common impurities can include unreacted starting materials (the warhead, E3 ligase ligand, and PEG linker), incompletely synthesized PROTACs, and byproducts from the coupling reactions. One specific and challenging impurity in the synthesis of pomalidomide-PEG based PROTACs is a byproduct resulting from nucleophilic acyl substitution, which can co-elute with the desired product during HPLC purification.[2] Additionally, the PEGylation process can result in a heterogeneous mixture of molecules with varying PEG chain lengths.

Q3: Which HPLC mode is most suitable for purifying PEGylated PROTACs?

Reversed-phase HPLC (RP-HPLC) is the most commonly employed technique for the final purification of PEGylated PROTACs due to its high resolving power for separating molecules based on hydrophobicity.[1] However, a multi-step purification strategy is often most effective. This can involve an initial capture or desalting step using Solid-Phase Extraction (SPE), followed by Size-Exclusion Chromatography (SEC) to remove larger or smaller impurities, and finally a polishing step with RP-HPLC to achieve high purity.[1]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the HPLC purification of your PEGylated PROTAC.

Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary Interactions: Basic functional groups in the PROTAC interacting with residual silanol (B1196071) groups on the silica-based column packing material.- Mobile Phase Modification: Add a competing base like triethylamine (B128534) (0.1%) to the mobile phase, or lower the mobile phase pH to suppress silanol ionization. - Column Choice: Use a column with high-density bonding and end-capping to minimize exposed silanols.
Poor Peak Shape (Fronting) Column Overload: Injecting too much sample onto the column.- Reduce Injection Volume: Decrease the amount of sample loaded onto the column. - Dilute Sample: If the sample concentration is high, dilute it in the initial mobile phase.
Peak Broadening PEG Linker Dispersity: The inherent variation in the length of the PEG chain leads to a population of PROTACs with slightly different retention times.- High-Resolution Columns: Use columns with smaller particle sizes (e.g., sub-2 µm) or solid-core particles to improve efficiency. - Optimize Gradient: A shallower gradient can sometimes improve the resolution of different PEGylated species.
Slow Kinetics: Slow on-off rates on the stationary phase due to the large size of the PROTAC.- Increase Column Temperature: Elevating the temperature (e.g., to 40-60 °C) can improve peak shape by reducing mobile phase viscosity and speeding up mass transfer.
Low Recovery Adsorption to Column: The hydrophobic nature of the PROTAC can lead to irreversible binding to the stationary phase.- Change Stationary Phase: A less hydrophobic stationary phase (e.g., C4 or C8 instead of C18) may improve recovery. - Mobile Phase Additives: The use of organic modifiers like isopropanol (B130326) in addition to acetonitrile (B52724) can sometimes improve recovery, although this may also affect selectivity.
Co-elution of Impurities Similar Hydrophobicity: Impurities, such as synthetic byproducts or unreacted starting materials, may have similar retention times to the desired PROTAC.- Optimize Selectivity: - Change Organic Solvent: Switching from acetonitrile to methanol, or using a combination, can alter selectivity. - Change Mobile Phase pH: Adjusting the pH can change the ionization state of the PROTAC and impurities, affecting their retention. - Alternative Column Chemistry: Try a column with a different stationary phase chemistry (e.g., phenyl-hexyl or embedded polar group).

Experimental Protocols

Protocol 1: General Preparative RP-HPLC Purification of a PEGylated PROTAC

This protocol provides a general starting point for the purification of a PEGylated PROTAC. Optimization will be required for each specific molecule.

1. Materials:

  • Crude PROTAC sample dissolved in a suitable solvent (e.g., DMSO, DMF, or initial mobile phase).
  • HPLC-grade water.
  • HPLC-grade acetonitrile (ACN).
  • Trifluoroacetic acid (TFA).
  • Preparative RP-HPLC system with a UV detector.
  • Preparative C18 or C8 HPLC column.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.

3. HPLC Method:

  • Column: C18, 10 µm particle size, 250 x 21.2 mm.
  • Flow Rate: 20 mL/min.
  • Detection: UV at 254 nm and 280 nm.
  • Gradient:
  • 0-5 min: 30% B
  • 5-35 min: 30% to 70% B (linear gradient)
  • 35-40 min: 70% to 100% B
  • 40-45 min: 100% B (column wash)
  • 45-50 min: 30% B (re-equilibration)

4. Procedure:

  • Dissolve the crude PROTAC sample in a minimal amount of DMSO or DMF, then dilute with Mobile Phase A to a concentration suitable for injection.
  • Filter the sample through a 0.45 µm syringe filter.
  • Equilibrate the column with the initial mobile phase conditions (30% B) for at least 3 column volumes.
  • Inject the sample onto the column.
  • Run the gradient method and collect fractions corresponding to the main peak of interest.
  • Analyze the collected fractions by analytical HPLC-MS to confirm the identity and purity of the desired PROTAC.
  • Pool the pure fractions and lyophilize to remove the mobile phase.

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_peak_shape Peak Shape Issues cluster_recovery Recovery Issues cluster_resolution Resolution Issues cluster_solutions Solutions start Problem with HPLC Purification peak_shape Poor Peak Shape? start->peak_shape Analyze Chromatogram tailing Tailing? peak_shape->tailing Yes low_recovery Low Recovery? peak_shape->low_recovery No fronting Fronting? tailing->fronting No solution_tailing Modify Mobile Phase (pH, additives) Change Column tailing->solution_tailing Yes broadening Broadening? fronting->broadening No solution_fronting Reduce Injection Volume Dilute Sample fronting->solution_fronting Yes broadening->low_recovery No solution_broadening Use High-Resolution Column Optimize Gradient Increase Temperature broadening->solution_broadening Yes coelution Co-elution of Impurities? low_recovery->coelution No solution_recovery Change Stationary Phase (C4/C8) Use Mobile Phase Additives low_recovery->solution_recovery Yes solution_coelution Optimize Selectivity: - Change Organic Solvent - Adjust Mobile Phase pH - Try Different Column Chemistry coelution->solution_coelution Yes end Successful Purification coelution->end No solution_tailing->end solution_fronting->end solution_broadening->end solution_recovery->end solution_coelution->end

Caption: A logical workflow for troubleshooting common HPLC purification issues for PEGylated PROTACs.

PROTAC_Purification_Workflow start Crude PROTAC Reaction Mixture spe Solid-Phase Extraction (SPE) (Optional Desalting/Initial Cleanup) start->spe sec Size-Exclusion Chromatography (SEC) (Separation by Size) spe->sec rphplc Reversed-Phase HPLC (RP-HPLC) (High-Resolution Polishing) sec->rphplc analysis Fraction Analysis (Analytical HPLC-MS) rphplc->analysis analysis->rphplc Re-purify pooling Pooling of Pure Fractions analysis->pooling Fractions Pure lyophilization Lyophilization pooling->lyophilization end Pure PEGylated PROTAC lyophilization->end

References

Technical Support Center: Stabilizing PEG-Linked Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting aggregation of antibody-drug conjugates (ADCs) that utilize polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a critical issue?

A1: ADC aggregation is the process where individual ADC molecules self-associate to form larger, higher molecular weight species, such as dimers and larger oligomers. This is a critical quality attribute (CQA) to control because aggregation can lead to a loss of therapeutic efficacy, decreased solubility, and an increased risk of immunogenicity in patients.

Q2: How do PEG linkers influence ADC aggregation?

A2: Many cytotoxic payloads are hydrophobic, which increases the propensity of the ADC to aggregate in aqueous solutions to minimize the exposure of these hydrophobic regions. PEG linkers are hydrophilic polymers that can counteract this effect. They form a "hydration shell" around the payload, effectively shielding its hydrophobicity, which enhances the ADC's overall solubility and physical stability, thereby reducing the tendency for aggregation.

Q3: What are the primary factors that cause aggregation of PEGylated ADCs?

A3: Several factors, often acting in concert, can induce aggregation:

  • High Drug-to-Antibody Ratio (DAR): A higher DAR means more hydrophobic payload molecules per antibody, increasing the overall hydrophobicity and risk of aggregation. An optimal DAR of 2-4 is often cited to balance potency and stability.

  • Payload Hydrophobicity: The intrinsic hydrophobicity of the small molecule drug is a primary driver of aggregation.

  • Suboptimal Formulation: Inappropriate buffer pH, ionic strength, or the absence of stabilizing excipients can fail to protect the ADC from aggregation-inducing stresses.

  • Environmental Stress: Physical stresses such as elevated temperatures, freeze-thaw cycles, and mechanical shear during processing (e.g., mixing or chromatography) can denature the antibody portion of the ADC, exposing hydrophobic regions and promoting aggregation.

Q4: I'm observing aggregation in my PEG-linked ADC. What are the first troubleshooting steps?

A4: First, confirm the presence and quantity of aggregates using a reliable analytical method like Size Exclusion Chromatography (SEC-HPLC). Once confirmed, review your conjugation and formulation parameters. Key initial checks include:

  • Verifying the DAR: Ensure your conjugation reaction is controlled and reproducible.

  • Assessing Buffer Conditions: Check the pH and ionic strength of your buffers. The pH should be in a range that ensures the stability of your specific antibody, often between pH 5.0 and 6.5 for IgGs.

  • Reviewing Handling Procedures: Evaluate if the ADC has been exposed to excessive heat, vigorous mixing, or multiple freeze-thaw cycles.

Troubleshooting Guide

This guide addresses common scenarios of ADC aggregation.

Problem 1: High Levels of Aggregation Observed Immediately After Conjugation
  • Possible Cause 1: High or Heterogeneous Drug-to-Antibody Ratio (DAR).

    • Explanation: The conjugation of highly hydrophobic payloads increases the surface hydrophobicity of the antibody, promoting self-association. Attempts to achieve a high DAR can often lead to increased aggregation.

    • Suggested Solution:

      • Optimize Conjugation Chemistry: Reduce the molar excess of the linker-payload during the conjugation reaction.

      • Purification Strategy: Employ purification techniques like Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DARs and remove highly loaded, aggregation-prone species.

      • Linker Modification: If possible, use a more hydrophilic PEG linker by increasing the number of ethylene (B1197577) glycol units (e.g., PEG12, PEG24) to better mask the payload's hydrophobicity.

  • Possible Cause 2: Unfavorable Reaction Buffer Conditions.

    • Explanation: The pH of the conjugation buffer can influence the stability of the antibody. A pH near the antibody's isoelectric point (pI) will minimize electrostatic repulsion between molecules, increasing the likelihood of aggregation. Organic solvents used to dissolve the linker-payload can also denature the antibody if the concentration is too high.

    • Suggested Solution:

      • Buffer Optimization: Perform the conjugation in a buffer known to be stabilizing for the parent antibody, typically pH 7.0-8.0 for lysine (B10760008) conjugation or pH 6.5-7.5 for cysteine conjugation.

      • Minimize Organic Solvent: Keep the concentration of organic co-solvents (e.g., DMSO, DMF) in the final reaction mixture as low as possible (ideally <10%).

      • Immobilization: Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions.

Problem 2: Aggregation Increases During Purification or Formulation Steps
  • Possible Cause 1: Inappropriate Buffer pH or Ionic Strength.

    • Explanation: Shifting the ADC into a new buffer during diafiltration or chromatography can induce aggregation if the new buffer's pH or salt concentration is destabilizing. For many antibodies, stability is optimal in a slightly acidic pH range (5.0-6.5).

    • Suggested Solution:

      • Buffer Screening: Conduct a buffer screening study to identify the optimal pH and buffer system for your specific ADC (see Protocol 3). Common buffers include acetate, citrate, histidine, and succinate.

      • Control Ionic Strength: Evaluate the effect of salt concentration (e.g., 0 to 150 mM NaCl) on ADC stability. While salts are needed for SEC mobile phases to reduce secondary interactions, their concentration in the final formulation buffer must be optimized.

  • Possible Cause 2: Lack of Stabilizing Excipients.

    • Explanation: Excipients play a crucial role in protecting the ADC from various stresses that can lead to aggregation.

    • Suggested Solution:

      • Add Surfactants: Incorporate non-ionic surfactants like Polysorbate 20 or Polysorbate 80 (typically 0.01-0.1%) to prevent surface-induced aggregation and stabilize the ADC.

      • Add Stabilizers/Cryoprotectants: Use sugars (e.g., sucrose, trehalose) or polyols (e.g., mannitol) to provide stability, particularly for lyophilized formulations or to protect against freeze-thaw stress.

      • Use Solubility Enhancers: Amino acids like arginine and proline can act as aggregation suppressors.

Key Experimental Protocols

Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)

Objective: To separate and quantify high molecular weight (HMW) species (aggregates) from the monomeric ADC.

Methodology:

  • System Preparation: Use a bio-inert HPLC system to prevent metal-induced adsorption of the ADC.

  • Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, 7.8 x 300 mm, or equivalent.

  • Mobile Phase: Prepare an aqueous mobile phase such as 150 mM Sodium Phosphate, pH 6.5-7.0. The salt is crucial to prevent secondary electrostatic interactions between the ADC and the stationary phase. For more hydrophobic ADCs, adding a low concentration of an organic modifier like isopropanol (B130326) (5-15%) may be necessary to improve peak shape and recovery.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL using the mobile phase. Filter through a 0.22 µm PVDF syringe filter if necessary.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 - 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

    • Detection: UV at 280 nm

  • Data Analysis: Integrate the peak areas. The HMW species will elute first, followed by the main monomer peak. Calculate the percentage of aggregate as: % Aggregate = (Area_HMW / (Area_HMW + Area_Monomer)) * 100

Protocol 2: Assessment of Particle Size by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic radius and assess the polydispersity of the ADC solution, providing a rapid screen for the presence of large aggregates.

Methodology:

  • System: A DLS instrument such as a Malvern Zetasizer or Wyatt DynaPro.

  • Sample Preparation:

    • The sample must be optically clear. Centrifuge the ADC sample at ~10,000 x g for 5-10 minutes to remove any large, precipitated material.

    • Carefully transfer the supernatant to a clean, dust-free cuvette.

    • Dilute the sample with formulation buffer if necessary to a suitable concentration (typically 0.5-2.0 mg/mL) to avoid multiple scattering effects.

  • Instrument Settings:

    • Set the correct dispersant viscosity and refractive index for the buffer.

    • Equilibrate the sample temperature to 25°C for at least 5 minutes inside the instrument before measurement.

  • Data Acquisition: Perform at least three replicate measurements for each sample.

  • Data Analysis:

    • Analyze the correlation function to obtain the intensity-weighted size distribution.

    • Report the Z-average diameter and the Polydispersity Index (PDI). A low PDI (<0.2) indicates a monodisperse sample (primarily monomer), while a high PDI suggests the presence of multiple species, including aggregates.

Protocol 3: Formulation Buffer Screening for ADC Stability

Objective: To identify an optimal buffer system (pH and excipients) that minimizes ADC aggregation under thermal stress.

Methodology:

  • Prepare Buffer Systems: In a 96-well plate format, prepare a matrix of different buffer conditions. For example:

    • Buffers: Acetate (pH 5.0, 5.5), Succinate (pH 6.0), Histidine (pH 6.0, 6.5)

    • Excipients: No excipient (control), 150 mM NaCl, 5% Sucrose, 0.02% Polysorbate 80, 50 mM Arginine.

  • Sample Preparation: Dialyze or buffer-exchange the ADC into each of the conditions in the 96-well plate. The final ADC concentration should be ~1 mg/mL.

  • Stress Condition: Seal the plate and incubate at an elevated temperature (e.g., 40°C or 50°C) for a set period (e.g., 1 week, 2 weeks). Keep a control plate at 4°C.

  • Analysis: At each time point, analyze the samples from each well for aggregation using SEC-HPLC (Protocol 1) and DLS (Protocol 2).

  • Evaluation: Compare the percentage of aggregate formation across all conditions. The optimal formulation is the one that shows the least increase in HMW species over time at the elevated temperature.

Data Summaries

Table 1: Illustrative Effect of pH on the Aggregation of a Model PEG-ADC after Thermal Stress

(Data is representative and illustrates a common trend observed for monoclonal antibodies and ADCs)

Formulation Buffer (20 mM)pH% Aggregate (Initial)% Aggregate (After 4 weeks at 40°C)
Acetate5.00.8%2.5%
Acetate5.50.8%1.9%
Histidine6.00.9%1.5%
Histidine6.50.9%2.8%
Phosphate7.01.0%5.4%
Phosphate7.51.1%8.9%

Table 2: Illustrative Effect of Excipients on Preventing Aggregation of a Model PEG-ADC

(Data is representative and based on a formulation buffer at pH 6.0 after 4 weeks at 40°C)

Excipient Added to Base Buffer (20 mM Histidine, pH 6.0)% Aggregate (Initial)% Aggregate (After 4 weeks at 40°C)
None (Control)0.9%4.5%
150 mM NaCl0.9%3.1%
5% (w/v) Sucrose0.9%2.8%
0.05% (w/v) Polysorbate 800.9%2.1%
100 mM Arginine0.9%1.8%
5% Sucrose + 0.05% Polysorbate 800.9%1.6%

Visualizations

ADC_Aggregation_Mechanism cluster_0 Factors Driving Aggregation cluster_1 Molecular State Payload Hydrophobic Payload Unstable Unstable Intermediate (Exposed Hydrophobic Patches) Payload->Unstable Increases hydrophobicity DAR High DAR DAR->Unstable Amplifies effect Stress Environmental Stress (Heat, pH, Shear) Stress->Unstable Causes unfolding/ denaturation Monomer Stable ADC Monomer (PEG Linker Shielding) Monomer->Unstable Unstable->Monomer Formulation Optimization Aggregate Aggregated ADC (HMW Species) Unstable->Aggregate Self- Association

Caption: Key factors leading to ADC aggregation and the role of formulation.

Troubleshooting_Workflow Start Aggregation Observed (SEC / DLS Data) Check_DAR Is DAR within specification? Start->Check_DAR Check_Process Review Conjugation & Purification Process Check_DAR->Check_Process Yes Optimize_DAR Optimize Conjugation: - Reduce payload ratio - Use HIC for purification Check_DAR->Optimize_DAR No Check_Formulation Review Formulation (pH, Excipients) Check_Process->Check_Formulation Process OK Optimize_Process Modify Process: - Check buffer pH - Reduce shear/temp - Minimize co-solvent Check_Process->Optimize_Process Issue Found Optimize_Formulation Perform Formulation Screen: - Test pH range (5.0-6.5) - Screen excipients (Polysorbate, Arginine, Sucrose) Check_Formulation->Optimize_Formulation Issue Found End Stable ADC Achieved Check_Formulation->End Formulation OK Optimize_DAR->Check_Process Optimize_Process->Check_Formulation Optimize_Formulation->End

Caption: A logical workflow for troubleshooting ADC aggregation issues.

Experimental_Workflow Start Prepare ADC Stock Screen Formulation Screen Setup (96-well plate: pH, Excipients) Start->Screen Stress Apply Thermal Stress (e.g., 40°C for 1-4 weeks) Screen->Stress Control Store Control at 4°C Screen->Control Analysis Analyze Samples at T=0, 1, 2, 4 weeks Stress->Analysis Control->Analysis SEC SEC-HPLC: Quantify % Aggregate Analysis->SEC DLS DLS: Measure Z-average & PDI Analysis->DLS Decision Identify Lead Formulation (Lowest aggregation rate) SEC->Decision DLS->Decision

Caption: Experimental workflow for ADC formulation and stability screening.

Technical Support Center: Enhancing the In Vivo Stability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when using polyethylene (B3416737) glycol (PEG) linkers to enhance the in-vivo stability of Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary in vivo stability challenges observed with PROTACs containing PEG linkers?

PROTACs with PEG linkers can face several in vivo stability issues, primarily:

  • Metabolic Instability: The ether linkages in the PEG chain are susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly in the liver.[1][2] This can lead to O-dealkylation and rapid clearance, resulting in a short in vivo half-life.[1]

  • Poor Pharmacokinetics: Issues such as low aqueous solubility and poor cell permeability can lead to suboptimal pharmacokinetic profiles and reduced therapeutic efficacy.[2]

  • Chemical Instability: Some PROTACs, particularly those based on certain E3 ligase ligands like thalidomide (B1683933) and its derivatives, can be prone to hydrolysis under physiological conditions.[3]

Q2: How does the length and flexibility of a PEG linker impact PROTAC stability and function?

The length and flexibility of the PEG linker are critical parameters that require careful optimization for each specific target protein and E3 ligase pair.[4]

  • Flexibility: While a flexible linker can be advantageous by allowing the PROTAC to adopt a favorable conformation for forming a stable ternary complex (target protein-PROTAC-E3 ligase), excessive flexibility can be detrimental.[1][5] It may lead to a less stable ternary complex, reducing ubiquitination efficiency and subsequent target degradation.[1][5]

  • Length: An optimal linker length is crucial for effective ternary complex formation.[6] A linker that is too short may cause steric hindrance, while a linker that is too long might result in a non-productive complex where ubiquitination sites are not accessible.[6]

Q3: What are common strategies to improve the metabolic stability of PEGylated PROTACs?

Several strategies can be employed to enhance the metabolic stability of PROTACs with PEG linkers:

  • Incorporate Rigid Moieties: Introducing rigid structural elements such as piperazine (B1678402), piperidine, or triazole rings into the PEG chain can shield the molecule from metabolic enzymes.[1][7] These cyclic structures can also help to pre-organize the PROTAC into a more favorable conformation for ternary complex formation.[1]

  • Optimize Linker Length: Systematically varying the linker length can help identify the optimal length for both ternary complex formation and metabolic stability.[1][8]

  • Modify Attachment Points: Changing the position where the linker is attached to the target-binding ligand or the E3 ligase ligand can significantly alter the metabolic profile of the PROTAC.[3][9]

  • Introduce Blocking Groups: Placing metabolically inert groups, such as fluorine or deuterium, at identified metabolic "hotspots" can prevent enzymatic modification.[3]

Q4: How do modifications to the PEG linker affect the solubility and permeability of a PROTAC?

Linker modifications can significantly impact the physicochemical properties of a PROTAC, creating a balancing act between stability, solubility, and permeability.[1]

  • Hydrophilicity and Solubility: PEG linkers are inherently hydrophilic and generally improve the aqueous solubility of PROTACs.[7][10] Incorporating polar groups like piperazine can further enhance solubility.[11]

  • Lipophilicity and Permeability: Replacing a portion of the hydrophilic PEG linker with more lipophilic moieties, such as alkyl chains or phenyl rings, can decrease aqueous solubility but may improve cell permeability.[1][10]

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps & Solutions
Low in vivo efficacy despite good in vitro potency Poor pharmacokinetic properties (e.g., low exposure, rapid clearance) due to metabolic instability.[2]1. Assess Metabolic Stability: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to identify metabolic "soft spots".[2] 2. Modify Linker: Synthesize analogs with more metabolically stable linkers by incorporating rigid moieties (e.g., piperazine, triazole) or by optimizing the linker length.[1][7] 3. Formulation Strategies: Investigate formulation strategies like amorphous solid dispersions or lipid-based formulations to improve bioavailability.[2][12]
High variability in experimental results PROTAC degradation during sample preparation or analysis. Instability in plasma or cell culture media.[1]1. Optimize Analytical Methods: Optimize LC-MS/MS parameters to minimize in-source fragmentation.[1] 2. Assess Stability in Matrix: Evaluate the stability of the PROTAC in the relevant biological matrix (plasma, media) over the experimental timeframe.[12]
PROTAC appears inactive in cellular assays 1. Inefficient ternary complex formation. 2. Poor cell permeability.[1]1. Modify Linker: Alter the linker length and composition to optimize the distance and orientation between the two ligands for improved ternary complex formation.[1] 2. Enhance Permeability: Synthesize analogs with more lipophilic linkers or hybrid linkers to improve cell uptake.[5] Assess permeability using assays like the Caco-2 permeability assay.[13]
"Hook Effect" observed at high concentrations At high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex.[5]1. Dose-Response Study: Perform a dose-escalation study to determine the optimal concentration for target degradation.[14] 2. Linker Optimization: A linker that promotes strong positive cooperativity in ternary complex formation can help to mitigate the hook effect.[5]
Observed toxicity in animal models Off-target effects of the PROTAC or its metabolites.[2]1. Assess Off-Target Degradation: Conduct global proteomics to identify unintended protein degradation.[2] 2. Characterize Metabolites: Identify and characterize the pharmacological activity of major metabolites.[2] 3. Optimize Selectivity: Modify the target-binding warhead or the linker to improve selectivity.[12]

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data from your experiments. Populating these tables will allow for easy comparison of different PROTAC-linker constructs.

Table 1: In Vitro Metabolic Stability

PROTAC ConstructLinker CompositionLinker Length (atoms)Half-life (t½) in Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg)
Control PROTAC e.g., PEG412
Analog 1 e.g., PEG2-piperazine-PEG214
Analog 2 e.g., Alkyl-C66
Analog 3 e.g., PEG618

Table 2: Physicochemical Properties

PROTAC ConstructLinker CompositionAqueous Solubility (µg/mL)Caco-2 Permeability (Papp, A to B) (10⁻⁶ cm/s)
Control PROTAC e.g., PEG4
Analog 1 e.g., PEG2-piperazine-PEG2
Analog 2 e.g., Alkyl-C6
Analog 3 e.g., PEG6

Table 3: In Vivo Pharmacokinetic Parameters

PROTAC ConstructDosing Route & VehicleCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Control PROTAC e.g., Oral, 10% DMSO/40% PEG300/50% Saline
Analog 1 e.g., Oral, 10% DMSO/40% PEG300/50% Saline
Analog 2 e.g., IV, 5% DMSO/95% Saline
Analog 3 e.g., Oral, Amorphous Solid Dispersion

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To determine the intrinsic clearance of a PROTAC in the presence of liver microsomes.[2]

Materials:

  • Test PROTAC compound

  • Pooled human or species-specific liver microsomes (e.g., mouse, rat)

  • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) containing an internal standard (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the PROTAC solution (final concentration typically 1 µM), and liver microsomes.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold ACN containing an internal standard.[2]

  • Centrifuge the plate to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent PROTAC.[2]

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the PROTAC over time.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a PROTAC.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable transport buffer

  • Test PROTAC compound

  • Control compounds with known permeability (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).

  • Verify monolayer integrity using transepithelial electrical resistance (TEER) measurements.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test PROTAC and control compounds to the apical (A) side of the Transwell inserts.

  • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • Also, collect a sample from the apical side at the end of the experiment.

  • Analyze the concentration of the compounds in all samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical chamber.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_Target Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome Proteasome Poly_Ub_Target->Proteasome Recognition Proteasome->PROTAC PROTAC is recycled Proteasome->E3_Ligase E3 Ligase is recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of action for a PROTAC, leading to target protein degradation.

Troubleshooting_Workflow Start Low In Vivo Efficacy PK_Study Conduct Pharmacokinetic (PK) Study Start->PK_Study Low_Exposure Low Exposure / Rapid Clearance? PK_Study->Low_Exposure Metabolic_Assay In Vitro Metabolic Stability Assay (Liver Microsomes/Hepatocytes) Low_Exposure->Metabolic_Assay Yes Sufficient_Exposure Sufficient Exposure Low_Exposure->Sufficient_Exposure No High_Metabolism High Metabolic Instability? Metabolic_Assay->High_Metabolism Linker_Modification Modify Linker (Incorporate rigid moieties, optimize length) High_Metabolism->Linker_Modification Yes Formulation Optimize Formulation (e.g., Amorphous Solid Dispersion) High_Metabolism->Formulation No Re_evaluate Re-evaluate In Vivo Efficacy Linker_Modification->Re_evaluate Formulation->Re_evaluate PD_Study Pharmacodynamic (PD) Study (Target Engagement/Degradation) Sufficient_Exposure->PD_Study

Caption: Troubleshooting workflow for improving PROTAC in vivo stability and efficacy.

Linker_Modification_Strategies cluster_0 Linker Modification Strategies cluster_1 Desired Outcomes Start Improve PROTAC In Vivo Stability Incorporate_Rigid Incorporate Rigid Moieties (e.g., Piperazine, Triazole) Start->Incorporate_Rigid Optimize_Length Optimize Linker Length Start->Optimize_Length Modify_Attachment Modify Attachment Points Start->Modify_Attachment Hybrid_Linkers Create Hybrid Linkers (PEG-Alkyl) Start->Hybrid_Linkers Increased_Stability Increased Metabolic Stability Incorporate_Rigid->Increased_Stability Improved_PK Improved Pharmacokinetics Optimize_Length->Improved_PK Modify_Attachment->Increased_Stability Hybrid_Linkers->Improved_PK Enhanced_Efficacy Enhanced In Vivo Efficacy Increased_Stability->Enhanced_Efficacy Improved_PK->Enhanced_Efficacy

Caption: Logical relationships of linker modification strategies to improve PROTAC stability.

References

Technical Support Center: Navigating and Mitigating Off-Target Effects of PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of off-target effects with PROTACs?

A1: Off-target effects from PROTACs can stem from several sources:

  • Degradation-Dependent Off-Targets: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if other proteins share structural similarities with the target's binding domain or if the ternary complex forms non-selectively with other proteins.[1] For instance, pomalidomide-based PROTACs are known to degrade zinc-finger (ZF) proteins independently of the target ligand.[2][3][4]

  • Degradation-Independent Off-Targets: The PROTAC molecule itself can have pharmacological effects separate from its degradation activity. These effects can be caused by the target-binding "warhead" or the E3 ligase-recruiting ligand.[1]

  • Pathway-Related Effects: The degradation of the target protein can lead to downstream effects on various signaling pathways, which might be misinterpreted as off-target effects.[1][5]

  • "Hook Effect": At excessively high concentrations, PROTACs can form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase), leading to decreased degradation efficiency and potential off-target pharmacology.[1][5][6]

Q2: How can I proactively minimize off-target effects in my experimental design?

A2: Minimizing off-target effects is crucial for accurate data interpretation. Key strategies include:

  • Titrate the Concentration: Use the lowest effective concentration of the PROTAC that achieves robust target degradation. A full dose-response curve is essential to identify the optimal concentration range and avoid the "hook effect".[1][6]

  • Use Appropriate Controls: Include a negative control, such as an inactive epimer of the E3 ligase ligand that cannot bind to the E3 ligase but still binds to the target protein. This helps differentiate between degradation-dependent and -independent effects.[1][5]

  • Optimize Linker Design: The length, composition, and attachment points of the linker are critical. Systematically varying the linker can improve the selectivity of the ternary complex.[7][8][9]

  • Careful E3 Ligase Selection: Different E3 ligases have varying expression levels across cell types and different endogenous substrates. Choosing an appropriate E3 ligase for the target cell line can enhance selectivity.[7][10][11]

Q3: What is the "hook effect" and how can I avoid it?

A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in degradation efficiency.[1] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][5] To avoid this, it is essential to perform a full dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for target degradation.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Cell Toxicity Observed Off-target protein degradation.1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration.[5] 2. Conduct global proteomics to identify unintended degraded proteins.[12] 3. Test an inactive control PROTAC to see if toxicity persists, indicating a degradation-independent off-target effect.[12]
High concentration of the PROTAC or solvent.1. Lower the PROTAC concentration to the optimal range determined by a dose-response curve. 2. Ensure the solvent concentration (e.g., DMSO) is not toxic to the cells.[5]
Phenotype Does Not Correlate with Target Degradation Off-target effects are causing the observed phenotype.1. Use global proteomics and appropriate negative controls to rule out off-target activity.[6] 2. Validate that the phenotype correlates with on-target degradation by performing washout experiments and rescuing the phenotype with a degradation-resistant mutant of the target protein.[1]
Rapid re-synthesis of the target protein.1. Perform a washout experiment, removing the PROTAC and monitoring target protein levels over time to understand the kinetics of re-synthesis.[6]
Compensatory signaling pathways are activated.1. Use antibody arrays or phosphoproteomics to investigate compensatory signaling mechanisms.[6]
Inconsistent Degradation Results Variability in cell culture conditions.1. Standardize cell culture conditions, including passage number, confluency, and cell health.[7]
Instability of the PROTAC compound.1. Assess the stability of the PROTAC in the experimental media over the time course of the experiment using methods like LC-MS.[1]
Discrepancy Between Proteomics and Western Blot Data Differences in assay sensitivity.1. Use quantitative proteomics data to guide the selection of highly specific antibodies for Western blotting.
Antibody cross-reactivity in Western blotting.1. Confirm antibody specificity using knockout/knockdown cell lines if available.[5]

Experimental Protocols

Global Proteomics using Mass Spectrometry for Off-Target Identification

This protocol provides a general workflow for identifying off-target protein degradation.

  • Cell Culture and Treatment:

    • Culture a suitable cell line to 70-80% confluency.

    • Treat cells with the PROTAC at its optimal effective concentration (and a higher concentration to assess the "hook effect").

    • Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an inactive epimer).[5]

    • Incubate for a duration determined by a time-course experiment (e.g., 4-8 hours) to enrich for direct degradation targets.[1][5]

  • Cell Lysis and Protein Digestion:

    • Harvest and lyse the cells.

    • Quantify the protein concentration.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.[5]

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.

    • Acquire data in a data-dependent or data-independent acquisition mode.[5]

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.[5]

    • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls. These are potential off-targets.[3]

Western Blot for Validation of Potential Off-Targets

This protocol is for validating hits from global proteomics.

  • Sample Preparation: Prepare cell lysates from cells treated with the PROTAC and controls as described in the proteomics protocol.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the potential off-target protein.

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[1]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the potential off-target protein to a loading control (e.g., GAPDH, β-actin).[1]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can confirm if the PROTAC engages with an identified off-target protein in a cellular context.[5]

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Heating: Heat the cells to a range of temperatures. Ligand binding can stabilize a protein, increasing its melting temperature.[3]

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Analysis: Analyze the soluble fraction by Western blot or other protein quantification methods to determine the melting curve of the potential off-target protein. A shift in the melting curve in the presence of the PROTAC indicates engagement.

Visualizations

cluster_workflow Experimental Workflow for Off-Target Identification A Cell Treatment (PROTAC, Vehicle, Negative Control) B Global Proteomics (LC-MS/MS) A->B Unbiased Screening C Data Analysis (Identify Downregulated Proteins) B->C D Potential Off-Targets C->D Statistical Significance E Targeted Validation D->E F Western Blot E->F Protein Level G CETSA (Target Engagement) E->G Binding Confirmation H Confirmed Off-Target F->H G->H

Caption: Workflow for identifying and validating off-target proteins.

cluster_pathway PROTAC Mechanism of Action and Off-Target Pathways PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3 E3 Ligase PROTAC->E3 OffTarget Off-Target Protein PROTAC->OffTarget Binary_POI Binary Complex (PROTAC-POI) PROTAC->Binary_POI High Concentration Binary_E3 Binary Complex (PROTAC-E3) PROTAC->Binary_E3 High Concentration Ternary_On Productive Ternary Complex (POI-PROTAC-E3) POI->Ternary_On E3->Ternary_On Ternary_Off Off-Target Ternary Complex (Off-Target-PROTAC-E3) E3->Ternary_Off Ub Ubiquitination Ternary_On->Ub Proteasome Proteasome Ub->Proteasome Degradation_On On-Target Degradation Proteasome->Degradation_On OffTarget->Ternary_Off Degradation_Off Off-Target Degradation Ternary_Off->Degradation_Off Hook Hook Effect (Non-productive) Binary_POI->Hook Binary_E3->Hook

Caption: On-target and potential off-target pathways of PROTAC action.

cluster_logic Troubleshooting Logic for Unexpected Phenotype Start Unexpected Phenotype Observed CheckOnTarget Is On-Target Degradation Efficient? Start->CheckOnTarget NoDeg Optimize PROTAC (Concentration, Time) CheckOnTarget->NoDeg No YesDeg Is Phenotype Due to On-Target Effect? CheckOnTarget->YesDeg Yes Washout Perform Washout/ Rescue Experiment YesDeg->Washout OnTargetPheno Phenotype is On-Target Washout->OnTargetPheno Yes Proteomics Perform Global Proteomics Washout->Proteomics No OffTargetPheno Phenotype is Off-Target Proteomics->OffTargetPheno

Caption: Decision tree for troubleshooting unexpected cellular phenotypes.

References

Validation & Comparative

Confirming the Structure and Performance of PROTACs Featuring the THP-PEG4-Pyrrolidine(N-Boc)-CH2OH Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTACs and the Pivotal Role of the Linker

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is not merely a passive spacer; it plays a critical role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[3][4] The length, composition, and rigidity of the linker can significantly impact a PROTAC's physicochemical properties, including solubility and cell permeability, as well as its degradation efficiency, commonly measured by DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[3]

This guide provides a comparative analysis of PROTACs containing the THP-PEG4-Pyrrolidine(N-Boc)-CH2OH linker, a polyethylene (B3416737) glycol (PEG)-based linker, against other common linker types. We will explore supporting experimental data and provide detailed protocols for the structural and functional characterization of these molecules.

The Structure of a PROTAC

A PROTAC's structure is modular, consisting of a warhead, a linker, and an E3 ligase ligand. The warhead is a ligand that binds to the target protein of interest, while the E3 ligase ligand recruits an E3 ubiquitin ligase. The linker connects these two components, and its properties are crucial for the PROTAC's overall performance.

PROTAC_Structure General Structure of a PROTAC cluster_PROTAC POI Protein of Interest (POI) Warhead Warhead POI->Warhead Binds to PROTAC PROTAC E3_Ligase E3 Ubiquitin Ligase Linker Linker (e.g., this compound) Warhead->Linker E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3_Ligand->E3_Ligase Recruits

Caption: General structure of a PROTAC molecule.

Comparative Analysis of PROTAC Linkers

The choice of linker is a critical determinant of a PROTAC's success. While PEG-based linkers like this compound are widely used, other linker types offer distinct advantages.

This compound: A PEG-Based Linker

This compound is a PEG-based linker that can be used in the synthesis of PROTACs, such as the K-Ras degrader.[5][6][7] PEG linkers are known to enhance the water solubility of PROTAC molecules, which can improve their pharmacokinetic properties. The inclusion of a pyrrolidine (B122466) ring can introduce a degree of rigidity and influence the conformational flexibility of the PROTAC, which can be advantageous for ternary complex formation.

Alternative Linker Strategies

1. Alkyl Linkers: These are composed of saturated or unsaturated alkyl chains and are often more hydrophobic than PEG linkers.[8] While they are synthetically accessible and stable, their hydrophobicity can sometimes limit aqueous solubility and cellular uptake.[8]

2. Rigid Linkers: These linkers incorporate cyclic or aromatic structures, such as piperidine (B6355638) or triazole rings.[8] The increased rigidity can pre-organize the PROTAC into a bioactive conformation, potentially enhancing the stability of the ternary complex and improving potency.[3]

3. "Smart" Linkers: This emerging class includes photoswitchable linkers that can be activated or deactivated by light, offering spatiotemporal control over PROTAC activity.

Performance Comparison of Linker Types

The following table summarizes the general characteristics and performance of different PROTAC linker types. It is important to note that the optimal linker is target-dependent, and direct comparisons can be challenging due to variations in experimental systems.

Linker TypeCompositionKey CharacteristicsAdvantagesDisadvantages
PEG-Based (e.g., this compound) Polyethylene glycol units, may contain other moieties like pyrrolidine.Hydrophilic, flexible.Improved water solubility and pharmacokinetics.May have reduced metabolic stability compared to alkyl linkers.[8]
Alkyl Saturated or unsaturated hydrocarbon chains.Hydrophobic, flexible.Synthetically accessible and chemically stable.[8]Can limit aqueous solubility and cellular uptake.[8]
Rigid Contains cyclic or aromatic groups (e.g., piperidine, triazole).Constrained conformation.Can enhance ternary complex stability and potency.[3]May require more complex synthesis.

Quantitative Data for K-Ras Degraders:

Since this compound is used in a K-Ras degrader, the following table provides illustrative data for K-RasG12C PROTACs with different linker types, demonstrating the impact of the linker on degradation efficiency.

PROTACLinker TypeDC50DmaxReference
LC-2Not specified, but a flexible linker is implied.0.25 - 0.76 µM75 - 90%[2]
KRAS(G12C) DegraderNot specified, but a flexible linker is implied.1.9 µM69%

Note: The specific linker composition for these K-Ras degraders is not fully detailed in the provided search results, but the data illustrates the typical performance metrics used for comparison.

Experimental Protocols for PROTAC Characterization

Confirming the structure and function of a PROTAC involves a series of analytical and biological experiments.

Structural Confirmation: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the chemical structure of a PROTAC. Both 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to confirm the connectivity of the warhead, linker, and E3 ligase ligand.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized PROTAC, confirming its elemental composition. LC-MS/MS can be employed to analyze the purity and stability of the PROTAC.

Functional Characterization: Western Blotting for Protein Degradation

Western blotting is the gold-standard assay to quantify the degradation of the target protein induced by a PROTAC.

Protocol Overview:

  • Cell Culture and Treatment:

    • Plate cells expressing the target protein at an appropriate density.

    • Treat the cells with a range of PROTAC concentrations for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Experimental Workflow

The following diagram illustrates the typical workflow for the characterization of a novel PROTAC.

PROTAC_Workflow PROTAC Characterization Workflow cluster_synthesis Synthesis & Purification cluster_structural Structural Confirmation cluster_functional Functional Assays Synthesis PROTAC Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Cell_Treatment Cell Treatment NMR->Cell_Treatment MS->Cell_Treatment Western_Blot Western Blot Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: Workflow for PROTAC synthesis and characterization.

Conclusion

The this compound linker represents a valuable tool in the design of PROTACs, offering the benefits of a PEG-based linker with the potential for conformational influence from the pyrrolidine moiety. The selection of an appropriate linker is a multifaceted decision that requires careful consideration of the target protein, the E3 ligase, and the desired physicochemical properties of the final PROTAC molecule. A systematic approach to the synthesis and characterization of PROTACs with diverse linkers, utilizing techniques such as NMR, mass spectrometry, and Western blotting, is essential for the development of potent and effective protein degraders. The data and protocols presented in this guide provide a framework for researchers to objectively compare and validate the performance of PROTACs containing the this compound linker against other alternatives.

References

The Tipping Point: A Comparative Guide to PEG4 vs. Longer PEG Linkers in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is intricately linked to its molecular architecture. While the warhead and E3 ligase ligand dictate target engagement, the linker connecting these two moieties plays a critical, and often decisive, role in the ultimate degradation of the protein of interest. Among the various linker types, polyethylene (B3416737) glycol (PEG) chains are favored for their hydrophilicity, biocompatibility, and tunable length. This guide provides a detailed comparison of the efficacy of PROTACs featuring a PEG4 linker versus those with longer PEG chains, supported by experimental data and detailed methodologies, to aid researchers in the rational design of potent protein degraders.

The Balancing Act: Why Linker Length Matters

The linker in a PROTAC is not a passive spacer; its length and flexibility are paramount in facilitating the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] An optimal linker length correctly positions the target protein and the E3 ligase for efficient ubiquitination and subsequent proteasomal degradation.[2] A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[2]

Quantitative Comparison: PEG4 vs. Longer PEG Linkers in BRD4-Targeting PROTACs

To illustrate the impact of PEG linker length on PROTAC performance, we have compiled representative data from studies on PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs typically consist of a BRD4 inhibitor (like JQ1) as the warhead and a ligand for the Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.

Linker LengthPROTAC (Representative)DC50 (nM)Dmax (%)Cell LineE3 Ligase RecruitedReference
PEG3JQ1-PEG3-pomalidomide~100~85HEK293TCereblon[3]
PEG4 JQ1-PEG4-pomalidomide ~25 >90 HEK293T Cereblon [3]
PEG5JQ1-PEG5-pomalidomide~10>95HEK293TCereblon[3]
PEG6JQ1-PEG6-pomalidomide~30~90HEK293TCereblon[3]
PEG8dBET6~50~85RamosCereblon[4]
PEG9BTK Degrader5.9>95MOLM-14Cereblon[5]

Note: The data presented is a synthesis from multiple sources and should be considered representative. Absolute values can vary based on specific experimental conditions and the exact chemical structure of the PROTAC.

From the compiled data, a clear trend emerges for BRD4-targeting PROTACs. While a PEG3 linker shows moderate activity, increasing the length to PEG4 and PEG5 significantly enhances degradation potency (lower DC50) and efficacy (higher Dmax). However, extending the linker beyond PEG5 to PEG6 and PEG8 can lead to a decrease in potency, a phenomenon that may be attributed to the "hook effect" where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex.[6] It is important to note that the optimal linker length is target-dependent. For instance, in the case of Bruton's tyrosine kinase (BTK) degradation, a longer PEG9 linker proved to be the most potent.[5]

Visualizing the Mechanism and Workflow

To further clarify the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams are provided.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow Experimental Workflow for Western Blot Analysis cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_data_analysis Data Analysis cell_plating Plate Cells treatment Treat with PROTACs (Varying Concentrations & Times) cell_plating->treatment cell_lysis Cell Lysis treatment->cell_lysis quantification Protein Quantification (BCA Assay) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection densitometry Densitometry Analysis detection->densitometry normalization Normalization to Loading Control densitometry->normalization calculation Calculate % Degradation normalization->calculation dc50_dmax Determine DC50 & Dmax calculation->dc50_dmax

References

Degradation of K-Ras: A Comparative Guide to PROTAC Linker Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for targeting challenging cancer-associated proteins like K-Ras, long considered "undruggable." These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of a target protein. A critical component of a PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The nature of this linker significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.

This guide provides a comparative analysis of K-Ras-targeting PROTACs with a focus on the validation of their linkers. We present experimental data on the performance of different PROTACs, detail the key experimental protocols for their validation, and visualize the underlying biological pathways and experimental workflows.

Comparative Performance of K-Ras PROTACs

The efficacy of a PROTAC is highly dependent on the optimal positioning of the target protein and the E3 ligase, a function directly controlled by the linker. Variations in linker length, composition, and attachment points can dramatically alter the degradation efficiency. Below is a summary of key K-Ras PROTACs and the role of their linkers in mediating K-Ras degradation.

PROTAC NameK-Ras Mutant TargetedWarhead (Target Binder)E3 Ligase RecruitedLinker CharacteristicsDegradation Potency (DC50)Maximum Degradation (Dmax)Key Findings
LC-2 KRAS G12CMRTX849 (covalent)VHLOptimized shorter linker (~6 atoms)0.25 - 0.76 µM[1][2][3][4]~75-90%[2]Shorter linkers were found to be more effective for MRTX849-based, VHL-recruiting PROTACs.[3] LC-2 induces rapid and sustained degradation of endogenous KRAS G12C.[2][3]
PROTAC 8o KRAS G12DMRTX1133 analogueVHLModifications to the linker moiety were critical for activity.7.49 - 87.8 nM[5]Not specifiedLinker modifications played a crucial role in improving cell membrane permeability and degradation activity.[6][7]
ACBI3 Pan-KRAS mutantsPan-KRAS inhibitorVHLNot specified in detailPotent degradation of 13 of the 17 most prevalent KRAS mutants.[8]Not specifiedDemonstrates the feasibility of a pan-KRAS degrader, with the linker presumably optimized for broad mutant coverage.[8]
Unnamed Series KRAS G12CNon-covalent KRAS bindersVHL or CereblonVaried linker lengths and types were explored.DC50 of 0.1 µM for the representative compound.[9]90% for the representative compound.[9]The structure of the linker, in combination with modifications of the KRAS binder, was critical for creating potent degraders.[9]

K-Ras Signaling Pathway and PROTAC Mechanism of Action

Oncogenic K-Ras mutations lock the protein in a constitutively active, GTP-bound state, leading to the uncontrolled activation of downstream signaling pathways that drive cell proliferation, survival, and differentiation. The primary signaling cascades initiated by active K-Ras include the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

KRas_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_protac PROTAC Intervention RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRas_GDP K-Ras (GDP) (Inactive) KRas_GTP K-Ras (GTP) (Active) KRas_GDP->KRas_GTP GDP -> GTP RAF RAF KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K Proteasome Proteasome KRas_GTP->Proteasome Targeted for Degradation SOS1->KRas_GDP Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PROTAC K-Ras PROTAC PROTAC->KRas_GTP Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3_Ligase Recruits E3_Ligase->KRas_GTP Ubiquitination Degraded_KRas Degraded K-Ras (Peptides) Proteasome->Degraded_KRas Ub Ubiquitin Ub->KRas_GTP

K-Ras signaling and PROTAC-mediated degradation.

Experimental Workflow for K-Ras PROTAC Validation

Validating the efficacy of a K-Ras-targeting PROTAC involves a series of in vitro experiments to confirm its mechanism of action and quantify its degradation ability. The general workflow is as follows:

PROTAC_Validation_Workflow start Start: PROTAC Synthesis ternary_complex Ternary Complex Formation Assay (e.g., TR-FRET, SPR) start->ternary_complex ubiquitination Ubiquitination Assay (IP-Western) ternary_complex->ubiquitination degradation Western Blot for K-Ras Degradation ubiquitination->degradation downstream Downstream Signaling Analysis (p-ERK) degradation->downstream viability Cell Viability Assay (e.g., CellTiter-Glo) downstream->viability end End: Validated PROTAC viability->end

A typical experimental workflow for validating a K-Ras PROTAC.

Detailed Experimental Protocols

Accurate and reproducible experimental data are paramount for the validation of K-Ras PROTACs. Below are detailed protocols for the key assays involved in their characterization.

Western Blot for K-Ras Degradation

This is the most direct method to quantify the reduction in cellular K-Ras protein levels following PROTAC treatment.

  • Cell Seeding and Treatment:

    • Seed K-Ras mutant cancer cells (e.g., MIA PaCa-2 for G12C, AsPC-1 for G12D) in 12-well or 6-well plates at a density that allows for logarithmic growth during the treatment period.

    • Allow cells to adhere overnight.

    • Treat cells with a dose-response of the K-Ras PROTAC (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) for a specified time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against K-Ras overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip and re-probe the membrane for a loading control (e.g., GAPDH, β-actin, or α-Tubulin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the K-Ras band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of K-Ras degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of K-Ras. A common method is immunoprecipitation followed by Western blotting.

  • Cell Treatment and Lysis:

    • Treat cells with the K-Ras PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

    • Lyse the cells as described for the Western blot protocol.

  • Immunoprecipitation:

    • Incubate the cell lysates with an anti-K-Ras antibody overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

    • Perform SDS-PAGE and Western blotting as described above.

    • Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated K-Ras, which will appear as a high-molecular-weight smear.

Ternary Complex Formation Assays

These assays are crucial for demonstrating the PROTAC's ability to bring K-Ras and the E3 ligase together. Several biophysical and biochemical methods can be used.

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET): This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore.

    • Reagents: Tagged recombinant K-Ras (e.g., with His-tag) and a tagged E3 ligase complex (e.g., VHL with a GST-tag), along with corresponding FRET-paired antibodies (e.g., anti-His-Europium and anti-GST-APC).

    • Procedure: Incubate the proteins and the PROTAC in an assay buffer. Add the FRET-paired antibodies. Measure the FRET signal on a plate reader. An increase in the FRET signal indicates ternary complex formation.

  • Surface Plasmon Resonance (SPR): This technique measures the binding kinetics and affinity of the interactions.

    • Procedure: Immobilize the E3 ligase on a sensor chip. Flow a solution containing K-Ras and the PROTAC over the chip. The binding of the ternary complex to the immobilized ligase will cause a change in the refractive index, which is detected by the instrument. This allows for the determination of association and dissociation rate constants.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay assesses the effect of K-Ras degradation on cancer cell proliferation and viability.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density.

    • Treat the cells with a serial dilution of the K-Ras PROTAC.

  • Assay Procedure:

    • After the desired incubation period (e.g., 72 hours), equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Conclusion

The validation of K-Ras degradation using PROTACs is a multi-faceted process that requires a systematic evaluation of the PROTAC's mechanism of action and its biological effects. The linker plays a pivotal role in the efficacy of a K-Ras PROTAC, and its optimization is a critical step in the design process. The experimental protocols detailed in this guide provide a robust framework for researchers to assess the performance of their K-Ras-targeting PROTACs and to compare the efficacy of different linker designs. Through careful experimental design and data analysis, the development of potent and selective K-Ras degraders can be accelerated, offering new hope for the treatment of K-Ras-driven cancers.

References

Validating Protein Degradation: A Comparative Guide to Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating and quantifying protein degradation is paramount. This guide provides an objective comparison of Western blot analysis with alternative methods for validating protein degradation, supported by experimental data and detailed protocols.

The advent of targeted protein degradation (TPD) as a therapeutic modality, utilizing molecules like Proteolysis Targeting Chimeras (PROTACs), has intensified the need for robust and reliable methods to measure protein knockdown.[1][2] While Western blotting has traditionally been a cornerstone technique, a variety of other methods now offer distinct advantages in terms of throughput, sensitivity, and the nature of the data they provide.[3][4]

The Ubiquitin-Proteasome System: The Cell's Disposal Machinery

Understanding the primary mechanism of targeted protein degradation is crucial for selecting an appropriate validation method. Most targeted degraders, including PROTACs, hijack the cell's own ubiquitin-proteasome system (UPS).[5][6] A PROTAC is a heterobifunctional molecule with one end that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1][2] This induced proximity results in the tagging of the POI with a chain of ubiquitin molecules.[5] This polyubiquitination marks the protein for recognition and subsequent degradation by the 26S proteasome, a large protein complex that breaks down unneeded or damaged proteins.[5][6]

cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitination and Degradation PROTAC PROTAC PROTAC->PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Fragments Degraded Protein Fragments Proteasome->Fragments Degradation

PROTAC Mechanism of Action

Method 1: Western Blot Analysis

Western blotting is a widely used technique to detect and semi-quantify protein levels in a sample.[3] It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to identify the protein of interest.[7]

Experimental Workflow for Western Blot

G A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer (to Membrane) B->C D 4. Blocking C->D E 5. Primary Antibody Incubation D->E F 6. Secondary Antibody Incubation E->F G 7. Detection & Imaging F->G H 8. Data Analysis (Densitometry) G->H

Western Blot Experimental Workflow
Detailed Experimental Protocol

  • Cell Lysis and Protein Quantification:

    • Treat cells with the desired concentrations of the degrader molecule for a specified time.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to remove cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA or Bradford assay.[8]

  • SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Run the gel to separate proteins based on their molecular weight.[7]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[8]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.[8]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin) to account for loading differences.[10]

    • Calculate the percentage of degradation relative to a vehicle-treated control. The half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) can then be determined.[3]

Alternative Validation Methods

While Western blot is a valuable tool, other methods can provide complementary or superior data depending on the experimental needs.[4]

Method 2: Mass Spectrometry (MS)-based Proteomics

Mass spectrometry offers an unbiased and highly sensitive approach to identify and quantify thousands of proteins in a complex sample.[11] This allows for the assessment of a degrader's selectivity across the entire proteome.[12]

Experimental Workflow for Mass Spectrometry

G A 1. Cell Lysis & Protein Extraction B 2. Reduction, Alkylation, & Trypsin Digestion A->B C 3. Peptide Cleanup & Labeling (e.g., TMT) B->C D 4. LC-MS/MS Analysis C->D E 5. Data Analysis (Protein ID & Quantification) D->E

Mass Spectrometry Proteomics Workflow
Detailed Experimental Protocol (Overview)

  • Sample Preparation: Treat cells with the degrader and lyse them as you would for a Western blot.

  • Protein Digestion: The complex protein mixture is reduced, alkylated, and then digested into smaller peptides using an enzyme like trypsin.[10]

  • Peptide Labeling and Cleanup: Peptides can be labeled with isobaric tags (e.g., TMT) for multiplexed quantitative analysis. The peptides are then cleaned up to remove contaminants.[13]

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and then ionized and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and their fragments.[9]

  • Data Analysis: Specialized software is used to identify the peptides and, by extension, the proteins they came from. The relative abundance of each protein across different samples is then calculated.[11]

Method 3: HiBiT Bioluminescence Assay

The HiBiT system is a sensitive, real-time method for quantifying protein levels in live cells.[1][14] It involves genetically tagging the protein of interest with a small 11-amino-acid peptide (HiBiT). This peptide can bind to a larger complementary subunit (LgBiT) to form a functional NanoLuc luciferase enzyme. The resulting luminescence is directly proportional to the amount of the tagged protein.[15]

Experimental Workflow for HiBiT Assay

G A 1. Generate HiBiT-tagged Cell Line (CRISPR) B 2. Plate Cells & Add Degrader A->B C 3. Add LgBiT & Substrate (Lytic Assay) B->C D 4. Measure Luminescence C->D E 5. Data Analysis (DC50, Dmax, Kinetics) D->E G A 1. Treat Cells with Compound B 2. Heat Shock at Varying Temperatures A->B C 3. Cell Lysis & Centrifugation B->C D 4. Collect Soluble Fraction C->D E 5. Analyze Protein Levels (e.g., Western Blot) D->E F 6. Generate Melt Curve & Determine Thermal Shift E->F

References

Mass Spectrometry vs. High-Performance Liquid Chromatography for PROTAC Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the molecular weight and purity of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of these novel therapeutics. This guide provides an objective comparison of two primary analytical techniques: Mass Spectrometry (MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will delve into their respective performances, supported by experimental data and detailed methodologies, to assist in selecting the most appropriate technique for your research needs.

PROTACs, as heterobifunctional molecules, present unique analytical challenges due to their larger size and complex structures compared to traditional small molecule drugs. Accurate determination of their molecular weight and purity is paramount for ensuring their efficacy and safety. While both MS and HPLC-UV are powerful analytical tools, they offer distinct advantages and limitations in the context of PROTAC analysis.

At a Glance: Key Differences

FeatureMass Spectrometry (LC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Primary Measurement Mass-to-charge ratio (m/z)UV absorbance at a specific wavelength
Molecular Weight Info Direct and highly accurateIndirect, based on retention time comparison to standards
Purity Assessment High specificity, can identify and quantify impurities even if they co-elute chromatographicallyGood for quantifying known impurities with different retention times; co-eluting impurities can be missed
Sensitivity Very high (pg to fg levels)Moderate (ng to µg levels)
Specificity Very high, provides structural information about impuritiesLower, relies on chromatographic separation
Cost & Complexity Higher initial investment and operational complexityLower initial investment and simpler operation

Quantitative Performance: A Head-to-Head Comparison

The choice between LC-MS and HPLC-UV often comes down to the required level of sensitivity, specificity, and the nature of the impurities being monitored. The following tables summarize typical quantitative performance data for both techniques in the context of small molecule analysis, which is applicable to PROTACs.

Table 1: Quantitative Performance of Mass Spectrometry (LC-MS/MS) for PROTAC Analysis

ParameterTypical Performance for PROTACsReference
Linearity (r²) > 0.99[1]
Limit of Detection (LOD) 20 pg/mL[2]
Limit of Quantification (LOQ) 2 ng/mL[1]
Accuracy (% bias) Within ±15%[1]
Precision (%RSD) < 15%[1]

Table 2: Quantitative Performance of HPLC-UV for Small Molecule Analysis (Representative for PROTACs)

ParameterTypical PerformanceReference
Linearity (r²) > 0.999[3][4]
Limit of Detection (LOD) 0.05 - 0.1 µg/mL[4]
Limit of Quantification (LOQ) 0.1 - 1.0 µg/mL[4][5]
Accuracy (% recovery) 98 - 102%[3][6]
Precision (%RSD) < 2%[3][6]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for both LC-MS and HPLC-UV analysis of PROTACs.

Mass Spectrometry (LC-MS) Protocol for PROTAC Molecular Weight and Purity

This protocol outlines a general procedure for the analysis of a PROTAC using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

1. Sample Preparation:

  • Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) to a final concentration of 1 mg/mL.
  • Further dilute the stock solution with the initial mobile phase solvent to a working concentration of 1-10 µg/mL.
  • Filter the final solution through a 0.22 µm syringe filter before injection.

2. LC-MS System and Conditions:

  • LC System: A high-performance liquid chromatography system.
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
  • Gradient: A linear gradient from 5% to 95% B over 5-10 minutes.
  • Flow Rate: 0.3-0.5 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 1-5 µL.
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Scan Range: m/z 100-2000.

3. Data Analysis:

  • Molecular Weight Confirmation: Extract the mass spectrum for the main chromatographic peak. The observed monoisotopic mass should be within a narrow tolerance (e.g., ±5 ppm) of the calculated theoretical mass of the PROTAC.
  • Purity Assessment: Integrate the peak areas of the main compound and all detected impurities in the total ion chromatogram (TIC). Purity is calculated as the percentage of the main peak area relative to the total peak area. Impurities can be tentatively identified by their mass-to-charge ratios.

HPLC-UV Protocol for PROTAC Purity Analysis

This protocol provides a general method for assessing the purity of a PROTAC using a standard HPLC system with a UV detector.

1. Sample Preparation:

  • Prepare a stock solution of the PROTAC in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
  • Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1-0.5 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).
  • Gradient: A linear gradient tailored to the specific PROTAC, for example, 10-90% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25-30 °C.
  • Injection Volume: 10-20 µL.
  • UV Detection: At a wavelength where the PROTAC has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

3. Data Analysis:

  • Purity Determination: Integrate the peak area of the main PROTAC peak and any impurity peaks in the chromatogram. The purity is calculated as the area of the main peak as a percentage of the total area of all peaks. It is important to ensure that all impurities are well-resolved from the main peak.

Visualizing the Workflow and Logic

To better illustrate the processes and decision-making involved, the following diagrams are provided.

PROTAC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis PROTAC_Sample PROTAC Sample Dissolution Dissolution & Dilution PROTAC_Sample->Dissolution Filtration Filtration Dissolution->Filtration LC_MS LC-MS Filtration->LC_MS HPLC_UV HPLC-UV Filtration->HPLC_UV MW_Confirmation Molecular Weight Confirmation LC_MS->MW_Confirmation Purity_Assessment_MS Purity Assessment (High Specificity) LC_MS->Purity_Assessment_MS Purity_Assessment_UV Purity Assessment (Standard) HPLC_UV->Purity_Assessment_UV

Figure 1. General experimental workflow for PROTAC analysis.

Method_Selection_Logic Start Need to analyze PROTAC MW & Purity High_Specificity High specificity & impurity identification required? Start->High_Specificity High_Sensitivity Trace level quantification needed? High_Specificity->High_Sensitivity Yes Budget_Complexity Budget & operational complexity a concern? High_Specificity->Budget_Complexity No High_Sensitivity->Budget_Complexity No Use_LCMS Use LC-MS High_Sensitivity->Use_LCMS Yes Budget_Complexity->Use_LCMS No Use_HPLCUV Use HPLC-UV Budget_Complexity->Use_HPLCUV Yes

Figure 2. Decision logic for selecting an analytical method.

Conclusion and Recommendations

Both Mass Spectrometry and HPLC-UV are valuable techniques for the analysis of PROTACs.

Mass Spectrometry (LC-MS) is the superior choice for:

  • Unambiguous molecular weight confirmation: Its ability to provide a direct and highly accurate mass measurement is unparalleled.

  • Comprehensive purity analysis: LC-MS can detect and often identify unknown impurities, even those that co-elute with the main compound, offering a more complete purity profile.

  • High-sensitivity applications: When quantifying trace amounts of PROTACs or their metabolites in complex matrices, the sensitivity of LC-MS is essential.

HPLC-UV is a suitable and cost-effective alternative for:

  • Routine purity checks: For well-characterized PROTACs where the impurity profile is known, HPLC-UV provides reliable quantification.

  • High-throughput screening: The simplicity and lower operational cost of HPLC-UV make it amenable to screening large numbers of samples.

  • Laboratories with budget constraints: HPLC-UV systems are more accessible and less complex to operate and maintain than their LC-MS counterparts.

In an ideal drug development setting, these techniques are often used in a complementary fashion. HPLC-UV can be employed for routine quality control, while LC-MS is utilized for in-depth characterization, impurity identification, and sensitive bioanalytical studies. The choice of method should be guided by the specific requirements of the analytical task at hand, considering the trade-offs between specificity, sensitivity, and cost.

References

A Comparative Guide to the Pharmacokinetic Properties of PROTACs: ARV-110, ARV-471, and MZ1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic (PK) properties of three prominent Proteolysis Targeting Chimeras (PROTACs): ARV-110 (Bavdegalutamide), ARV-471 (Vepdegestrant), and MZ1. The information presented is supported by experimental data from preclinical studies to aid in the understanding and development of this therapeutic modality.

Introduction to PROTACs

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that utilize the body's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This unique mechanism of action offers the potential to target proteins previously considered "undruggable".[1] However, their larger size and complex structures compared to traditional small molecules present unique challenges in optimizing their pharmacokinetic profiles.[2]

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of ARV-110, ARV-471, and MZ1 in preclinical rodent models. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

Pharmacokinetic ParameterARV-110 (Bavdegalutamide)ARV-471 (Vepdegestrant)MZ1
Target Protein Androgen Receptor (AR)[3]Estrogen Receptor (ER)[4]BET Bromodomain Proteins (BRD4)[5]
E3 Ligase Recruited Cereblon (CRBN)Cereblon (CRBN)[4]von Hippel-Lindau (VHL)[5]
Species RatRatRat
Administration Route Intravenous (IV) & Oral (PO)Intravenous (IV) & Oral (PO)Intravenous (IV) & Subcutaneous (SC)
Dose (IV) 2 mg/kg[3][6]2 mg/kg[4]5 mg/kg[5]
Dose (Oral/Subcutaneous) 5 mg/kg (PO)[3][6]5 mg/kg (PO)[4]5 mg/kg (SC)[5]
Oral Bioavailability (%) 23.83%[6][7]24.12%[4]Very low (not suitable for oral administration)[5]
Clearance (CL) (mL/h/kg) 413.6 ± 31.7 (IV)[3][6]1053 ± 49 (IV)[4]156% of liver blood flow[5]
Volume of Distribution (Vss) (mL/kg) 5775 ± 320 (IV)[6]4432 ± 300 (IV)[4]4.05 L/kg[5]
Half-life (t1/2) (h) 10.16 ± 0.94 (IV)3.970 ± 0.284 (IV)[4]1.52 (IV)[5]
Cmax (ng/mL) 337.3 ± 33.9 (PO)107.7 ± 33.7 (PO)163 (SC)[5]
AUCinf (μg·h/mL) 2.01 ± 0.23 (PO)1.147 ± 0.446 (PO)[4]1,300 nM·h (SC)[5]
Species MouseMouseMouse
Administration Route Intravenous (IV) & Oral (PO)Intravenous (IV) & Oral (PO)Intravenous (IV) & Subcutaneous (SC)
Dose (IV) 2 mg/kg[6]2 mg/kg[4]5 mg/kg[5]
Dose (Oral/Subcutaneous) 5 mg/kg (PO)[6]5 mg/kg (PO)[4]5 mg/kg (SC)[5]
Oral Bioavailability (%) 37.89%[6][7]17.91%[4]Very low (not suitable for oral administration)[5]
Clearance (CL) (mL/h/kg) 180.9 ± 30.79 (IV)313.3 ± 77.4 (IV)20.7% of liver blood flow[5]
Volume of Distribution (Vss) (mL/kg) 2029 ± 313 (IV)1145 ± 256 (IV)0.38 L/kg[5]
Half-life (t1/2) (h) 7.91 ± 1.13 (IV)2.628 ± 0.418 (IV)1.04 (IV)[5]
Cmax (ng/mL) 252.1 ± 10.9 (PO)196.3 ± 45.4 (PO)2,070 (SC)[5]
AUCinf (μg·h/mL) 1.34 ± 0.08 (PO)2.913 ± 0.707 (PO)[4]3,760 nM·h (SC)[5]

Experimental Protocols

The pharmacokinetic parameters listed above were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Below are detailed methodologies for the quantification of ARV-110 and ARV-471 in plasma, which are representative of the analytical techniques used for PROTAC pharmacokinetic studies.

Protocol for Quantification of ARV-110 in Rat and Mouse Plasma[6][7]
  • Sample Preparation:

    • To 18 µL of blank plasma, add 2 µL of ARV-110 working standard solution to achieve final concentrations ranging from 2 to 3000 ng/mL.[6]

    • For protein precipitation, add 20 µL of internal standard (pomalidomide, 10 µg/mL in acetonitrile) and 110 µL of acetonitrile (B52724).[6]

    • Vortex the mixture vigorously for 10 minutes.

    • Centrifuge the mixture at 13,500 rpm for 10 minutes.[6]

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject 10 µL of the supernatant into the LC-MS/MS system.[6]

    • Chromatographic Separation:

      • Column: Agilent Zorbax C18 column (5 µm, 4.6 × 150 mm).[6]

      • Mobile Phase: 0.1% formic acid in water and 0.1% formic acid in acetonitrile (30:70, v/v) under isocratic conditions.[6]

      • Flow Rate: 0.35 mL/min.[6]

    • Mass Spectrometric Detection:

      • Mode: Multiple reaction monitoring (MRM) in positive ionization mode.

      • Ion Transitions:

        • ARV-110: m/z 813.4 → 452.2[6]

        • Pomalidomide (Internal Standard): m/z 273.8 → 201.0[6]

Protocol for Quantification of ARV-471 in Rodent Plasma[4]
  • Sample Preparation:

    • Plasma samples are prepared by protein precipitation using acetonitrile.[4] Bavdegalutamide (ARV-110) is used as the internal standard.[4]

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

    • Mass Spectrometric Detection:

      • The method is validated for a linearity range of 1 to 1000 ng/mL in both mouse and rat plasma.[4]

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by ARV-110, ARV-471, and MZ1.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation Proteasome Proteasome AR->Proteasome Ubiquitination & Degradation ARV110 ARV-110 ARV110->AR Binds CRBN CRBN E3 Ligase ARV110->CRBN Recruits CRBN->Proteasome Ubiquitination & Degradation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ARE->Gene_Transcription Activates Ub Ubiquitin

Androgen Receptor signaling pathway and ARV-110 mechanism.

Estrogen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Binds ER_dimer ER Dimer ER->ER_dimer Dimerization & Translocation Proteasome Proteasome ER->Proteasome Ubiquitination & Degradation ARV471 ARV-471 ARV471->ER Binds CRBN CRBN E3 Ligase ARV471->CRBN Recruits CRBN->Proteasome Ubiquitination & Degradation ERE Estrogen Response Element (ERE) ER_dimer->ERE Binds Gene_Transcription Gene Transcription (Cell Growth, Proliferation) ERE->Gene_Transcription Activates Ub Ubiquitin

Estrogen Receptor signaling and ARV-471 mechanism.

BET_Protein_Signaling cluster_nucleus Nucleus BET BET Proteins (e.g., BRD4) Acetylated_Histones Acetylated Histones BET->Acetylated_Histones Binds to Proteasome Proteasome BET->Proteasome Ubiquitination & Degradation Transcription_Machinery Transcription Machinery Acetylated_Histones->Transcription_Machinery Recruits Oncogene_Expression Oncogene Expression (e.g., c-Myc) Transcription_Machinery->Oncogene_Expression Promotes MZ1 MZ1 MZ1->BET Binds VHL VHL E3 Ligase MZ1->VHL Recruits VHL->Proteasome Ubiquitination & Degradation Ub Ubiquitin

BET protein signaling and MZ1 mechanism.
Experimental Workflow

The following diagram outlines a general experimental workflow for preclinical pharmacokinetic studies of PROTACs.

PK_Workflow start Start formulation PROTAC Formulation (e.g., for IV and PO/SC dosing) start->formulation animal_dosing Animal Dosing (e.g., Rat, Mouse) IV and PO/SC administration formulation->animal_dosing blood_sampling Serial Blood Sampling (various time points) animal_dosing->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep sample_extraction Sample Extraction (Protein Precipitation) plasma_prep->sample_extraction lc_ms_analysis LC-MS/MS Analysis (Quantification of PROTAC) sample_extraction->lc_ms_analysis data_analysis Pharmacokinetic Analysis (e.g., NCA using Phoenix WinNonlin) lc_ms_analysis->data_analysis pk_parameters Determination of PK Parameters (Cmax, AUC, t1/2, CL, Vd, F%) data_analysis->pk_parameters end End pk_parameters->end

General workflow for preclinical pharmacokinetic studies.
Logical Relationships

This diagram illustrates the key relationships and considerations in comparing the pharmacokinetic properties of different PROTACs.

PROTAC_Comparison_Logic PROTAC PROTAC Candidates (ARV-110, ARV-471, MZ1) PK_Properties Pharmacokinetic Properties PROTAC->PK_Properties Structural_Features Structural Features PROTAC->Structural_Features Target_Biology Target & E3 Ligase Biology PROTAC->Target_Biology Bioavailability Oral Bioavailability PK_Properties->Bioavailability Clearance Clearance PK_Properties->Clearance HalfLife Half-life PK_Properties->HalfLife Distribution Volume of Distribution PK_Properties->Distribution Warhead Target Binder (Warhead) Structural_Features->Warhead Linker Linker Composition & Length Structural_Features->Linker E3_Ligand E3 Ligase Ligand Structural_Features->E3_Ligand Target_Expression Target Protein Expression Target_Biology->Target_Expression E3_Expression E3 Ligase Expression Target_Biology->E3_Expression Overall_Profile Overall Druggability Profile Bioavailability->Overall_Profile Clearance->Overall_Profile HalfLife->Overall_Profile Distribution->Overall_Profile Warhead->Overall_Profile Linker->Overall_Profile E3_Ligand->Overall_Profile Target_Expression->Overall_Profile E3_Expression->Overall_Profile

Key factors influencing PROTAC pharmacokinetic comparison.

References

Head-to-Head Comparison of PROTACs with Alkyl vs. PEG Linkers: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of Proteolysis Targeting Chimeras (PROTACs), the choice of linker is a critical determinant of therapeutic success. While polyethylene (B3416737) glycol (PEG) linkers have been a mainstay in early-stage development, a growing body of evidence suggests that alkyl linkers, or combinations thereof, can offer significant advantages in certain contexts. This guide provides an objective comparison of PROTACs featuring alkyl versus PEG linkers, supported by experimental data, to empower the rational design of next-generation protein degraders.

The linker in a PROTAC molecule is far more than a passive tether; it actively influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), dictates physicochemical properties like solubility and permeability, and ultimately governs the potency and efficacy of the degrader.[1] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency. This guide explores the performance of these two common flexible linker classes.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[1] The following tables summarize quantitative data from various studies, offering a glimpse into how different linker architectures can impact these key parameters. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.

Table 1: Flexible Linkers - Alkyl vs. PEG

Flexible linkers, predominantly composed of alkyl and PEG chains, are often the first choice in PROTAC design due to their synthetic tractability.[1]

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50DmaxReference(s)
CRBNCRBNAlkylNine-atom alkyl chainConcentration-dependent decreaseNot specified[1][2]
CRBNCRBNPEGThree PEG unitsWeak degradationNot specified[1][2]
ERK5VHLAlkylNot specifiedNot specifiedNot specified, but ~22-fold lower cell permeability compared to PEG linker[1]
ERK5VHLPEGNot specifiedNot specifiedNot specified, but ~22-fold higher cell permeability compared to alkyl linker[1]
BRD4CRBNPEG0 or 4-5 PEG units< 0.5 µMNot specified[2]
BRD4CRBNPEG1-2 PEG units> 5 µMNot specified[2]
TBK1VHLAlkyl/Ether12-29 atoms3 nM (for 21-atom linker)96% (for 21-atom linker)[2]
TBK1VHLAlkyl/Ether< 12 atomsNo degradation observedNot specified[2]

Key Differences and Considerations

The choice between an alkyl and a PEG linker involves a trade-off between solubility and cell permeability, and the optimal choice is often target and system-dependent.

  • Solubility: PEG linkers, with their repeating ethylene (B1197577) glycol units, are hydrophilic and generally enhance the aqueous solubility of PROTACs.[3] This can be advantageous for formulation and in vivo applications. Alkyl linkers, being more hydrophobic, may decrease aqueous solubility.[3]

  • Cell Permeability: The hydrophobicity of alkyl linkers can improve passive diffusion across cell membranes, leading to better cell permeability and target engagement within the cell.[4] Conversely, the hydrophilic nature of PEG linkers can sometimes hinder cell permeability.[4] However, as seen with the ERK5 PROTAC, a PEG linker can also lead to significantly higher cell permeability in some cases.[1]

  • Ternary Complex Formation: The flexibility and length of both linker types are crucial for allowing the PROTAC to adopt a conformation that facilitates the formation of a stable and productive ternary complex.[2] For some targets, the specific interactions of the linker itself within the complex can be a determining factor for degradation efficiency.[5] For instance, the exchange of a nine-atom alkyl chain for three PEG units resulted in only weak CRBN degradation, suggesting that the incorporation of oxygen atoms can inhibit PROTAC activity in some contexts.[2]

  • Metabolic Stability: Alkyl chains are generally considered metabolically stable.[3] While PEG linkers are also relatively stable, they can be subject to metabolism in vivo.[3]

Signaling Pathways and Experimental Workflows

To understand the context in which these linkers operate, it is essential to visualize the underlying biological processes and the experimental steps used to evaluate PROTAC performance.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (Alkyl or PEG Linker) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Experimental_Workflow start PROTAC Synthesis (Alkyl vs. PEG Linker) cell_culture Cell Culture and PROTAC Treatment start->cell_culture protein_quant Protein Quantification (Western Blot, HiBiT) cell_culture->protein_quant permeability Cell Permeability Assay (e.g., PAMPA) cell_culture->permeability target_engagement Target Engagement Assay (NanoBRET) cell_culture->target_engagement data_analysis Data Analysis (DC50, Dmax) protein_quant->data_analysis conclusion Select Optimal Linker data_analysis->conclusion permeability->conclusion target_engagement->conclusion

References

Validating Ternary Complex Formation: A Comparative Guide to Biophysical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation and characterization of ternary complexes are crucial for advancing novel therapeutic modalities like PROTACs and molecular glues. This guide provides an objective comparison of key biophysical assays used to study these intricate interactions, supported by experimental data and detailed protocols.

The formation of a ternary complex, where two proteins are brought into proximity by a small molecule, is the cornerstone of action for an increasing number of innovative drugs.[1] Validating the formation and stability of this tripartite assembly is essential for understanding the mechanism of action and for optimizing drug candidates.[1][2] Several biophysical techniques can provide critical insights into the kinetics, thermodynamics, and stoichiometry of these interactions. This guide focuses on four widely used methods: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Förster Resonance Energy Transfer (FRET).

Comparison of Key Biophysical Assays

Each of these techniques offers unique advantages and disadvantages in terms of the data they provide, throughput, and sample requirements.[2][3] The choice of assay often depends on the specific scientific question being addressed and the characteristics of the interacting molecules.

Parameter Surface Plasmon Resonance (SPR) Bio-Layer Interferometry (BLI) Isothermal Titration Calorimetry (ITC) Förster Resonance Energy Transfer (FRET)
Principle Mass change on a sensor surface alters the refractive index of light.[4]Interference pattern of white light reflected from a biosensor tip changes with mass.[5][6]Measures heat changes upon binding of molecules in solution.[7]Non-radiative energy transfer between two fluorescent molecules in close proximity.[8][9]
Key Outputs Association rate (ka), dissociation rate (kd), affinity (KD), cooperativity (α).[4][10]Association rate (ka), dissociation rate (kd), affinity (KD).[5][11]Affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[3][7]Proximity, binding stoichiometry, conformational changes.[12][13]
Labeling Requirement Label-free.[1]Label-free.[5]Label-free.[7]Requires fluorescent labeling of interacting partners.[8]
Throughput Medium to high.[1]High.[3]Low to medium.[2]Medium to high.
Sample Consumption Low to medium.Low.[3]High.[2][3]Low.
Strengths Real-time kinetics, high sensitivity, can measure both binary and ternary interactions.[1]High throughput, compatible with crude samples, fluidics-free.[5][11]Provides a complete thermodynamic profile of the interaction, direct measurement of binding in solution.[7][14]Can be used in living cells, provides spatial and temporal information, highly sensitive to distance changes.[8][15]
Limitations Requires immobilization of one binding partner, potential for mass transport limitations.[16]Lower sensitivity for small molecules compared to SPR.[3]Low throughput, requires high sample concentrations, sensitive to buffer mismatches.[7][17]Labeling can potentially alter protein function, requires careful selection of FRET pairs.[8]

Quantitative Data Summary: The MZ1-Brd4-VHL System

A well-characterized example of a PROTAC-induced ternary complex is the recruitment of the second bromodomain of Brd4 (Brd4BD2) to the von Hippel-Lindau (VHL) E3 ligase by the PROTAC MZ1.[2][10] The data below, compiled from various studies, demonstrates the utility of different biophysical assays in quantifying this interaction.

Interaction Technique Dissociation Constant (KD) Cooperativity (α) *Reference
MZ1 : VHL (binary)SPR29 nM-[2]
MZ1 : VHL (binary)ITC66 nM-[2]
MZ1 : Brd4BD2 (binary)SPR1 nM-[2]
MZ1 : Brd4BD2 (binary)ITC4 nM-[2]
VHL : MZ1 : Brd4BD2 (ternary)SPR~2 nM~14.5[16]
VHL : MZ1 : Brd4BD2 (ternary)ITC~4.4 nM~15[3]
VHL : MZ1 : Brd4BD1 (ternary)SPR~30 nMNo significant cooperativity[16]

*Cooperativity (α) is calculated as the ratio of the binary KD of the PROTAC for the E3 ligase to the ternary KD of the PROTAC:target complex for the E3 ligase (α = KDbinary / KDternary). A value greater than 1 indicates positive cooperativity.[4][10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are generalized protocols for the key experiments discussed.

Surface Plasmon Resonance (SPR)

Objective: To measure the kinetics and affinity of binary and ternary complex formation.

Methodology: [4][10][16]

  • Immobilization: Covalently immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip surface via amine coupling or capture-based methods (e.g., His-tag).

  • Binary Interaction Analysis:

    • Flow a series of increasing concentrations of the PROTAC (e.g., MZ1) over the immobilized E3 ligase surface to measure the binary binding kinetics (association and dissociation).

    • Regenerate the sensor surface between each concentration if using a multi-cycle kinetic format.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein (e.g., Brd4BD2) and varying concentrations of the PROTAC.

    • Inject these pre-formed binary complexes over the immobilized E3 ligase surface.

    • Due to the potentially slow dissociation of stable ternary complexes, a single-cycle kinetic format is often preferred, where subsequent injections of increasing analyte concentration are performed without regeneration steps.[4][10]

  • Data Analysis: Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). Calculate the cooperativity factor (α).

Bio-Layer Interferometry (BLI)

Objective: A higher-throughput method to screen for and characterize ternary complex formation.

Methodology: [3][6][11]

  • Sensor Hydration: Hydrate streptavidin (SA) or other appropriate biosensors in the assay buffer for at least 10 minutes.[11]

  • Ligand Immobilization: Immerse the biosensors in a solution containing a biotinylated E3 ligase (e.g., VHL) to load the ligand onto the sensor surface.

  • Baseline: Equilibrate the loaded biosensors in assay buffer to establish a stable baseline.

  • Association: Move the biosensors into wells containing a pre-incubated mixture of the PROTAC and the target protein at various concentrations. Record the association phase in real-time.

  • Dissociation: Transfer the biosensors back to buffer-only wells to monitor the dissociation of the complex.

  • Data Analysis: Analyze the resulting binding curves to determine ka, kd, and KD.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic signature of ternary complex formation.

Methodology: [2][3][7]

  • Sample Preparation:

    • Dialyze all proteins and dissolve the small molecule in the final dialysis buffer to minimize buffer mismatch effects.[7] Degas all solutions before use.

    • Place the E3 ligase (e.g., VHL) in the sample cell at a concentration typically 10-50 µM.[7]

    • Load the syringe with a solution of the PROTAC and a near-saturating concentration of the target protein (e.g., Brd4BD2). The concentration of the PROTAC:target complex in the syringe should be at least 10-fold higher than the E3 ligase concentration in the cell.[7]

  • Titration: Perform a series of small, sequential injections of the syringe solution into the sample cell while maintaining a constant temperature.

  • Heat Measurement: The instrument measures the minute heat changes that occur upon binding after each injection.

  • Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of the titrant to the sample. Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[3] The entropy (ΔS) can then be calculated.

Förster Resonance Energy Transfer (FRET)

Objective: To detect the proximity of the target protein and E3 ligase in the presence of the PROTAC, often in a cellular context.

Methodology: [8][12][13]

  • Protein Labeling:

    • Genetically fuse the target protein and the E3 ligase to a suitable FRET pair of fluorescent proteins (e.g., a donor like CFP or GFP, and an acceptor like YFP or mCherry).

    • Alternatively, label purified proteins with fluorescent dyes in vitro.

  • Sample Preparation:

    • For in vitro assays, mix the labeled target protein (donor) and E3 ligase (acceptor) in a microplate well.

    • For cellular assays, co-express the fluorescently tagged proteins in cells.

  • FRET Measurement:

    • Excite the donor fluorophore at its specific excitation wavelength.

    • Measure the emission from both the donor and the acceptor fluorophores. An increase in acceptor emission and a corresponding decrease in donor emission upon addition of the PROTAC indicates FRET, and thus proximity.[18]

  • Data Analysis: Calculate a FRET efficiency or ratio (e.g., Acceptor Emission / Donor Emission) to quantify the extent of ternary complex formation. Control experiments with each labeled protein alone and with unlabeled partners are essential.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

SPR Experimental Workflow

SPR_Workflow cluster_prep Preparation cluster_binary Binary Binding cluster_ternary Ternary Binding Immobilize 1. Immobilize Ligand (e.g., E3 Ligase) Inject_PROTAC 2a. Inject PROTAC (Analyte 1) Immobilize->Inject_PROTAC Measure Ligand:PROTAC Inject_Complex 3b. Inject Complex (Analyte 2) Immobilize->Inject_Complex Measure Ligand:PROTAC:Target Data_Analysis 4. Data Analysis (ka, kd, KD, α) Inject_PROTAC->Data_Analysis Pre_incubate 2b. Pre-incubate PROTAC + Target Protein Pre_incubate->Inject_Complex Inject_Complex->Data_Analysis ITC_Workflow cluster_prep Sample Preparation Cell 1a. Load Cell: E3 Ligase in Buffer Titration 2. Perform Titration (Inject Syringe into Cell) Cell->Titration Syringe 1b. Load Syringe: PROTAC + Target Protein Syringe->Titration Heat_Measurement 3. Measure Heat Change (Power vs. Time) Titration->Heat_Measurement Data_Analysis 4. Data Analysis (KD, n, ΔH, ΔS) Heat_Measurement->Data_Analysis Cooperativity cluster_binary Binary Interaction cluster_ternary Ternary Interaction PROTAC_E3 PROTAC + E3 Ligase Binary_Complex PROTAC:E3 Complex PROTAC_E3->Binary_Complex KD_binary PROTAC_Target PROTAC:Target Complex + E3 Ligase Ternary_Complex Target:PROTAC:E3 Complex PROTAC_Target->Ternary_Complex KD_ternary Alpha Cooperativity (α) = KD_binary / KD_ternary Positive α > 1 Positive Cooperativity (Enhanced Binding) Alpha->Positive Negative α < 1 Negative Cooperativity (Weakened Binding) Alpha->Negative No_Coop α = 1 No Cooperativity Alpha->No_Coop

References

Safety Operating Guide

Essential Guide to the Safe Disposal of THP-PEG4-Pyrrolidine(N-Boc)-CH2OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like THP-PEG4-Pyrrolidine(N-Boc)-CH2OH are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this PEG-based PROTAC linker, emphasizing operational best practices and immediate safety protocols.

I. Understanding the Hazards

This compound is a chemical compound that requires careful handling due to its potential health effects. According to safety data sheets, the primary hazards associated with this compound are:

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications necessitate the use of appropriate personal protective equipment (PPE) and adherence to strict safety protocols during handling and disposal.

II. Quantitative Safety Data Summary

The following table summarizes the key safety information for this compound.

Hazard Category GHS Hazard Statement Signal Word GHS Pictogram
Acute Toxicity (Oral)H302: Harmful if swallowedWarningGHS07: Exclamation Mark[1]
Skin Corrosion/IrritationH315: Causes skin irritationWarningGHS07: Exclamation Mark
Eye Damage/IrritationH319: Causes serious eye irritationWarningGHS07: Exclamation Mark
STOT - Single ExposureH335: May cause respiratory irritationWarningGHS07: Exclamation Mark

III. Experimental Protocol: Step-by-Step Disposal Procedure

The recommended disposal procedure for this compound is guided by the precautionary statement P501: "Dispose of contents/container to an approved waste disposal plant." This indicates that the chemical waste should not be disposed of in the regular trash or down the drain. Instead, it must be handled as hazardous chemical waste.

1. Immediate Safety Preparations:

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

  • Work Area: Conduct all waste handling activities within a well-ventilated area, preferably inside a chemical fume hood to minimize inhalation exposure.

2. Waste Segregation and Collection:

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for collecting the this compound waste. The container should be clearly labeled as "Hazardous Chemical Waste."

  • Labeling: The waste label should include:

    • The full chemical name: "this compound"

    • The CAS Number: 2378261-80-2[1][2][3]

    • The relevant hazard pictograms (e.g., GHS07 Exclamation Mark)

    • The date of waste generation.

  • Compatibility: Do not mix this waste with other incompatible chemical waste streams.

3. Storage of Chemical Waste:

  • Short-Term Storage: Store the sealed and labeled waste container in a designated, secure, and well-ventilated chemical waste storage area.[2][3] Recommended short-term storage conditions are in a dry, dark place at 0 - 4°C.[2]

  • Long-Term Storage: For longer-term storage prior to disposal, -20°C is recommended.[2][4][5]

4. Arranging for Professional Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous chemical waste.

  • Licensed Waste Disposal Contractor: The EHS department will coordinate with a licensed and approved hazardous waste disposal contractor to pick up, transport, and dispose of the chemical waste in accordance with local, state, and federal regulations.

5. Documentation:

  • Maintain a record of the amount of this compound waste generated and the date it was transferred for disposal.

IV. Visualized Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow start Start: Waste Generation ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate and Collect Waste ppe->segregate label_waste Step 3: Label Waste Container segregate->label_waste store Step 4: Store in Designated Waste Area label_waste->store contact_ehs Step 5: Contact EHS for Disposal store->contact_ehs disposal Step 6: Professional Disposal contact_ehs->disposal end End: Disposal Complete disposal->end SafetyDisposalRelationship cluster_assessment Hazard Assessment cluster_action Actionable Procedures cluster_disposal Disposal Execution sds Review Safety Data Sheet (SDS) hazards Identify Hazards: - H302 (Harmful if swallowed) - H315 (Skin irritation) - H319 (Eye irritation) - H335 (Respiratory irritation) sds->hazards ppe Wear Appropriate PPE hazards->ppe handling Handle in Ventilated Area hazards->handling disposal_protocol Follow Institutional Disposal Protocol ppe->disposal_protocol handling->disposal_protocol waste_collection Collect in Labeled, Compatible Container disposal_protocol->waste_collection ehs_contact Arrange Pickup via EHS/Licensed Contractor waste_collection->ehs_contact

References

Essential Safety and Operational Guide for Handling THP-PEG4-Pyrrolidine(N-Boc)-CH2OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with THP-PEG4-Pyrrolidine(N-Boc)-CH2OH. Adherence to these procedures is essential for ensuring personal safety and proper management of this chemical in a laboratory setting.

Chemical Hazard Summary

This compound is classified with the following hazards:

  • Harmful if swallowed[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • May cause respiratory irritation[1]

A comprehensive hazard assessment should be conducted before beginning any work with this compound.[2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.[1]

PPE CategoryItemSpecifications & Use
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are the minimum requirement for incidental contact.[2] For prolonged contact or in case of a spill, consider using double gloves or more robust gloves. Gloves must be inspected before use and removed immediately if contaminated.[2][4]
Eye and Face Protection Safety glasses with side shields or safety gogglesSafety glasses are the minimum requirement.[2] Goggles are required for protection against liquid splashes.[2] A face shield should be worn in addition to safety glasses or goggles when there is a significant risk of splashing.[2][5]
Body Protection Laboratory coatA standard lab coat should be worn to protect clothing and skin from potential splashes.[2][5] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron may be necessary.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of any vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator may be required based on a formal risk assessment.[5]
Foot Protection Closed-toe shoesClosed-toe shoes are a minimum requirement in any laboratory setting to protect against spills and falling objects.[2][5]

Operational Plan and Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-experiment cleanup.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare a designated, well-ventilated work area (fume hood) prep_ppe->prep_area prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe prep_materials Assemble all necessary equipment and reagents prep_area->prep_materials handle_weigh Carefully weigh or measure the compound prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer the compound to the reaction vessel handle_weigh->handle_transfer handle_reaction Perform the experiment, monitoring for any spills or splashes handle_transfer->handle_reaction cleanup_decontaminate Decontaminate work surfaces and equipment handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and label all chemical waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of waste according to institutional and local regulations cleanup_waste->cleanup_dispose cleanup_ppe Properly doff and dispose of contaminated PPE cleanup_dispose->cleanup_ppe

Figure 1. Experimental workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Ensure that a chemical fume hood is available and functioning correctly.

    • Put on all required personal protective equipment as detailed in the table above.

    • Gather all necessary laboratory equipment and other reagents.

  • Handling:

    • When weighing the compound, which is a liquid, do so within the fume hood to minimize inhalation exposure.

    • Use appropriate laboratory equipment (e.g., pipettes, syringes) for accurate and safe transfer.

    • Avoid direct contact with the skin and eyes.[4]

    • Keep the container tightly closed when not in use.[4]

    • Ensure proper grounding of equipment to prevent static discharge if the compound is flammable, though this is not specified for this particular chemical.[6]

  • In Case of a Spill:

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.[4]

    • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

    • Place the absorbed material into a sealed, labeled container for proper disposal.

    • Ventilate the area and wash the spill site after the material has been removed.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

G cluster_waste Waste Stream Management waste_source Chemical Waste Source (Unused reagent, reaction mixtures, contaminated materials) waste_container Designated, Labeled, and Sealed Waste Container waste_source->waste_container waste_storage Secondary Containment in a Designated Waste Accumulation Area waste_container->waste_storage waste_disposal Professional Waste Disposal Service waste_storage->waste_disposal

Figure 2. Logical relationship for the disposal of chemical waste.

Disposal Protocol:

  • Waste Segregation:

    • All waste containing this compound must be collected in a designated and properly labeled hazardous waste container.

    • Do not mix this waste with other incompatible waste streams.

  • Container Management:

    • Waste containers must be kept closed except when adding waste.

    • The exterior of the container should be clean and free of contamination.

  • Disposal:

    • Dispose of the chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.

    • Contaminated disposable PPE, such as gloves and lab coats, should also be disposed of as hazardous waste.[4]

    • Do not dispose of this chemical down the drain or in the regular trash.[4]

By following these guidelines, you can significantly reduce the risks associated with handling this compound and ensure a safer laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.